molecular formula C12H14O3 B182916 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid CAS No. 91496-98-9

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Cat. No.: B182916
CAS No.: 91496-98-9
M. Wt: 206.24 g/mol
InChI Key: ZJLIHMQROANPCJ-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523985. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLIHMQROANPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326109
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91496-98-9
Record name 91496-98-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Introduction

This compound is a carboxylic acid derivative featuring an indane moiety linked via an ether bond. Its structure, particularly the aryloxypropanoic acid motif, is common in various biologically active molecules. The indanol portion of the molecule is found in compounds used in both the pharmaceutical and plant-protecting industries.[1][2][3] This guide provides a comprehensive overview of the predominant synthetic pathway for this compound, intended for an audience of researchers, scientists, and professionals in drug development. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and critical considerations for achieving a successful outcome.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and widely applicable method for synthesizing this compound involves a two-step sequence:

  • Williamson Ether Synthesis: Formation of an ether linkage between 5-indanol and an ethyl 2-halopropanoate.

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid.

This pathway is reliable and utilizes well-established chemical transformations, making it suitable for laboratory-scale synthesis.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) Indanol 5-Indanol Intermediate Ethyl 2-(2,3-dihydro-1H- inden-5-yloxy)propanoate Indanol:e->Intermediate:w SN2 Reaction Ester_reagent Ethyl 2-bromopropanoate + Base (e.g., K₂CO₃) Ester_reagent:s->Intermediate:n Final_Product 2-(2,3-dihydro-1H-inden- 5-yloxy)propanoic acid Intermediate:e->Final_Product:w Hydrolysis Hydrolysis_reagent Base (e.g., NaOH) then Acid (e.g., HCl) Hydrolysis_reagent:s->Final_Product:n

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of the Intermediate Ester via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers.[4][5] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[6]

Mechanism & Causality: The synthesis begins with the deprotonation of the phenolic hydroxyl group of 5-indanol. 5-Indanol is a phenol derivative, making its hydroxyl proton significantly more acidic than that of a typical alcohol.[7] A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to generate the nucleophilic indoxide ion. Stronger bases like sodium hydride (NaH) can also be used for complete and rapid deprotonation.[8] The resulting indoxide anion then attacks the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide leaving group in a classic SN2 fashion to form the ether linkage.[6] The choice of a polar aprotic solvent like acetone or dimethylformamide (DMF) is crucial as it solvates the cation (K⁺) without deactivating the nucleophile through hydrogen bonding, thus accelerating the reaction. Heating under reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

Experimental Protocol: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate

  • Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-indanol (10.0 g, 74.5 mmol) and anhydrous potassium carbonate (15.5 g, 112 mmol, 1.5 equivalents).

  • Solvent Addition: Add 100 mL of acetone.

  • Reagent Addition: While stirring vigorously, add ethyl 2-bromopropanoate (14.9 g, 82.0 mmol, 1.1 equivalents) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 5-indanol spot is consumed.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in 100 mL of ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted 5-indanol, water (1 x 50 mL), and brine (1 x 50 mL).[5]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified further by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Hydrolysis of the Ester (Saponification)

The final step is the conversion of the propanoate ester into the desired propanoic acid. This is achieved through base-catalyzed hydrolysis, a process known as saponification.

Mechanism & Causality: The ester is treated with a strong base, such as sodium hydroxide (NaOH), in a protic solvent mixture like ethanol/water. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the sodium carboxylate salt, driving the equilibrium towards the products. A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and precipitate the final this compound product.[9]

Experimental Protocol: Synthesis of this compound

  • Reagent Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate (e.g., 15.0 g, 64.0 mmol) in 100 mL of ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide (5.1 g, 128 mmol, 2.0 equivalents) in 25 mL of water and add it to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80°C) for 2-4 hours. Monitor the reaction by TLC until the ester starting material is no longer visible.

  • Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Aqueous Workup: Dilute the remaining aqueous residue with 100 mL of water. Wash this aqueous solution with 50 mL of diethyl ether to remove any non-acidic organic impurities. Discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any remaining salts.

  • Drying and Recrystallization: Dry the product under vacuum. For higher purity, the crude acid can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

Part 2: Data Summary and Characterization

Quantitative data for the key compounds in this synthesis pathway are summarized below.

Compound NameMolecular FormulaMolar Mass ( g/mol )CAS NumberPhysical State / MP (°C)
5-IndanolC₉H₁₀O134.181470-94-6Solid / 51-53 °C[2]
Ethyl 2-bromopropanoateC₅H₉BrO₂181.03535-11-5Liquid
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoateC₁₄H₁₈O₃234.29N/AOil / Liquid
This compoundC₁₂H₁₄O₃206.2491496-98-9Solid[10][11]

Part 3: Stereochemical Considerations

A critical aspect of this synthesis is the stereochemistry at the alpha-carbon of the propanoic acid moiety.

Formation of a Racemic Mixture: The starting material, ethyl 2-bromopropanoate, is chiral. If the synthesis is performed with a racemic mixture of this reagent (containing both (R)- and (S)-enantiomers), the SN2 reaction will proceed with inversion of configuration at the chiral center. However, since both enantiomers of the starting material are present, the resulting intermediate ester and the final carboxylic acid product will also be a racemic mixture (a 1:1 mixture of the (R)- and (S)-enantiomers).

Chiral Resolution: In pharmaceutical applications, it is often the case that only one enantiomer is biologically active, while the other may be inactive or cause undesirable side effects.[12] Therefore, if a single enantiomer of the final product is desired, a resolution step is necessary. Common strategies for separating enantiomers of carboxylic acids like the target compound include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and powerful analytical and preparative method. The racemic mixture is passed through a column containing a chiral stationary phase (CSP), such as one based on polysaccharides like cellulose or amylose derivatives.[12][13] The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[14][15]

  • Diastereomeric Salt Formation: The racemic acid can be reacted with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the acid.

Chirality Racemic Racemic Product ((R)- and (S)-enantiomers) Method Chiral Resolution (e.g., Chiral HPLC) Racemic->Method Enantiomer_R (R)-Enantiomer Method->Enantiomer_R Separation Enantiomer_S (S)-Enantiomer Method->Enantiomer_S Separation

Caption: Conceptual diagram of chiral resolution.

Conclusion

The synthesis of this compound is efficiently accomplished through a robust two-step sequence involving a Williamson ether synthesis followed by ester hydrolysis. This guide provides a detailed framework, from mechanistic rationale to practical experimental protocols, to aid researchers in the successful preparation of this compound. Key success factors include the careful selection of reagents and solvents, diligent monitoring of reaction progress, and appropriate purification techniques. Furthermore, the inherent chirality of the molecule necessitates careful consideration of stereochemical outcomes and the potential need for chiral resolution, a critical step for applications in drug discovery and development.

References

  • Indanol - Wikipedia. Wikipedia. [Link]

  • PREPARATION OF 5-INDANOL. Periodica Polytechnica Chemical Engineering. [Link]

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  • Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed. PubMed. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]

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  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

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2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with expert chemical interpretation to deliver actionable insights. The guide covers the compound's molecular structure, physicochemical properties, a plausible synthetic pathway with mechanistic considerations, and a detailed predictive analysis of its spectroscopic signatures (Mass Spectrometry, IR, ¹H NMR, and ¹³C NMR). While experimental data for this specific molecule is sparse in public literature, this guide establishes a robust chemical profile based on established principles and data from analogous structures, providing a foundational resource for future research and application.

Chemical Identity and Molecular Structure

This compound, identified by the CAS Number 91496-98-9, is a carboxylic acid derivative featuring a fused indane ring system linked to a propanoic acid moiety via an ether bond.[1][2][3] The structure combines the rigidity of the bicyclic indane core with the functional versatility of the propanoic acid side chain, making it a molecule of interest for chemical and pharmaceutical research.

The molecular formula is C₁₂H₁₄O₃, and its molecular weight is approximately 206.24 g/mol .[1][4][5]

Caption: Molecular Structure of the Topic Compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and biological interaction. The properties for this compound, compiled from predictive models and available databases, are summarized below.

PropertyValueSource
CAS Number 91496-98-9[1][2][3]
Molecular Formula C₁₂H₁₄O₃[1][4][5]
Molecular Weight 206.24 g/mol [5]
Monoisotopic Mass 206.0943 Da[4]
Boiling Point 362.3 °C at 760 mmHg[5]
Density 1.209 g/cm³[5]
Predicted XlogP 2.7[4]
Appearance Not specified (likely a solid at STP)N/A
Melting Point Not available in surveyed literatureN/A

The predicted XlogP value of 2.7 suggests moderate lipophilicity, indicating that the compound is likely to have reasonable solubility in organic solvents and moderate membrane permeability.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

  • Step 1: Williamson Ether Synthesis. 5-Indanol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This intermediate then undergoes an Sₙ2 reaction with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) to form the corresponding ester. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is critical as it effectively solvates the cation without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.

  • Step 2: Saponification (Ester Hydrolysis). The resulting ethyl ester is hydrolyzed under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution), followed by an acidic workup. This step cleaves the ester bond to yield the final carboxylic acid product.

synthesis_workflow cluster_step1 cluster_step2 Indanol 5-Indanol Alkoxide Indan-5-oxide (nucleophile) Indanol->Alkoxide Deprotonation BromoEster Ethyl 2-bromopropanoate EsterIntermediate Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate BromoEster->EsterIntermediate Sₙ2 Attack Alkoxide->EsterIntermediate FinalProduct This compound EsterIntermediate->FinalProduct Hydrolysis Step1_Reagents 1. NaH 2. DMF (Solvent) Step2_Reagents 1. NaOH, H₂O/EtOH 2. H₃O⁺ (workup)

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established laboratory procedures for analogous reactions.

Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Indanol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the required alkoxide. The reaction is exothermic and produces H₂ gas, necessitating careful addition and proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Re-cool the solution to 0 °C and add ethyl 2-bromopropanoate (1.2 eq) dropwise via a syringe.

  • Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours. Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Refluxing provides the necessary activation energy for this saponification reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slow addition of cold 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment. While experimental spectra for this specific compound are not publicly available, a detailed predictive analysis based on its functional groups is presented below.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be readily detected in both positive and negative ion modes.

Adduct / FragmentPredicted m/zIon ModeNotes
[M-H]⁻ 205.0870NegativeDeprotonation of the carboxylic acid; likely the base peak in negative mode.[4]
[M+H]⁺ 207.1016PositiveProtonation, likely on the carbonyl or ether oxygen.[4]
[M+Na]⁺ 229.0835PositiveCommon sodium adduct.[4]
[M-H₂O-H]⁻ 187.0764NegativeLoss of water from the deprotonated molecule under fragmentation conditions.
[M-COOH]⁺ 161.0961PositiveFragmentation involving the loss of the carboxyl group (45 Da).

The fragmentation pattern in MS/MS would be key to confirming the structure, with characteristic losses corresponding to the propanoic acid side chain.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by signals from the carboxylic acid, ether, and substituted aromatic ring. The presence of strong intermolecular hydrogen bonding in carboxylic acids significantly influences the O-H stretching vibration.[6]

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3300 - 2500 O-H (Carboxylic Acid)StretchingVery broad, strong band, characteristic of H-bonded dimers.[6]
3100 - 3000 C-H (Aromatic)StretchingMedium to weak peaks.
2980 - 2850 C-H (Aliphatic)StretchingMedium intensity peaks from CH₂ and CH₃ groups.[7]
~1710 C=O (Carboxylic Acid)StretchingVery strong, sharp peak. Its position indicates a saturated acid dimer.[6]
~1600, ~1475 C=C (Aromatic)Ring StretchingTwo to three medium intensity bands.
~1250 C-O-C (Aryl Ether)Asymmetric StretchStrong peak, characteristic of the ether linkage.
~1100 C-O (Carboxylic Acid)StretchingMedium to strong peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. The following predictions are based on standard chemical shift values and spin-spin coupling principles.

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic, aliphatic, and side-chain protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-12 Singlet (broad)1H-COOH The acidic proton is highly deshielded and often appears as a broad singlet.[8]
~6.8 - 6.6 Multiplet3HAr-H Aromatic protons on the indane ring. The protons adjacent to the ether group will be slightly more shielded.
~4.8 Quartet (q)1H-O-CH(CH₃)- The methine proton is deshielded by the adjacent oxygen and split by the three methyl protons.
~2.8 Triplet (t)4HAr-CH₂- The two benzylic methylene groups of the indane ring will likely overlap.
~2.0 Quintet (p)2H-CH₂-CH₂-CH₂- The central methylene group of the indane ring.
~1.6 Doublet (d)3H-CH(CH₃)- The methyl group protons are split by the adjacent methine proton.

¹³C NMR (Carbon NMR): The spectrum should show 12 distinct carbon signals, corresponding to the molecular formula C₁₂H₁₄O₃.

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~175 -COOH Carboxylic acid carbonyl carbon, highly deshielded.
~155 Ar-C-O Aromatic carbon directly attached to the ether oxygen.
~145, ~132 Ar-C (quaternary)Quaternary carbons at the indane ring fusion.
~115, ~112, ~108 Ar-CH Aromatic methine carbons.
~75 -O-CH- Methine carbon of the propanoic acid side chain, deshielded by oxygen.
~32, ~25 -CH₂- (indane)Aliphatic carbons of the indane five-membered ring.
~18 -CH₃ Methyl carbon of the propanoic acid side chain.

Known Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is not available in the reviewed literature. However, the structural motif of 2-aryl(oxy)propanoic acid is a well-known pharmacophore present in the "profens," a major class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Ketoprofen.[9] These drugs function by inhibiting cyclooxygenase (COX) enzymes.

Given this structural similarity, it is plausible that this compound could exhibit anti-inflammatory properties. Furthermore, various propanoic acid derivatives have been investigated for a range of other biological activities, including antimicrobial and anticancer effects.[10][11][12] Therefore, this compound represents a viable candidate for screening in assays related to inflammation, pain, microbial infection, and cell proliferation.

Conclusion

This compound is a well-defined organic molecule with predictable physicochemical and spectroscopic properties. Based on established chemical principles, it can be synthesized efficiently via a Williamson ether synthesis followed by ester hydrolysis. The predictive spectroscopic data provided in this guide offers a robust framework for its future identification and characterization. While its biological profile remains to be experimentally determined, its structural relationship to known NSAIDs suggests it is a promising candidate for investigation in drug discovery programs, particularly in the field of anti-inflammatory agents. This guide serves as a foundational document to stimulate and support such future research endeavors.

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The Peroxisome Proliferator-Activated Receptor (PPAR) Agonistic Landscape of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid and its derivatives. Emerging from the broader class of indanyl- and phenylpropanoic acid compounds, the primary molecular mechanism for this chemical entity is the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). This document will dissect the interaction with PPAR subtypes, the subsequent downstream signaling cascades, and the established experimental methodologies used to characterize this activity. The focus will be on providing a foundational understanding for researchers engaged in the development of therapeutic agents targeting metabolic and inflammatory diseases.

Introduction: The Rise of Indane Derivatives as Metabolic Modulators

This compound belongs to a class of compounds recognized for their potential in regulating metabolic pathways. Structurally, it features a dihydroindene (indan) core linked to a propanoic acid moiety via an ether bond. This structural motif is a key pharmacophore that has been explored for its ability to interact with nuclear receptors. Research into similar indanylacetic acid derivatives has revealed a strong propensity for these molecules to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs)[1]. These receptors are critical regulators of lipid and glucose homeostasis, making compounds that modulate their activity promising candidates for the treatment of metabolic syndrome, type 2 diabetes, and dyslipidemia[1][2].

The therapeutic potential of this class of compounds lies in their ability to simultaneously activate multiple PPAR subtypes (α, γ, and δ), positioning them as potential "pan-agonists"[1]. Such a multi-faceted approach could offer a broader therapeutic window compared to selective agonists, by addressing various facets of metabolic dysregulation concurrently[1]. This guide will delve into the specific molecular interactions and cellular consequences of engaging these critical metabolic receptors.

Core Mechanism of Action: PPAR Agonism

The central mechanism of action for this compound and its structural analogues is the activation of Peroxisome Proliferator-Activated Receptors. PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily[3][4]. There are three main isoforms:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. It also plays a key role in insulin sensitization and glucose metabolism[3].

  • PPARδ (also known as PPARβ): Ubiquitously expressed, with prominent roles in fatty acid oxidation in skeletal muscle and adaptive thermogenesis.

Upon binding to a ligand, such as a member of the indane propanoic acid family, the PPAR undergoes a conformational change. This event promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting complex then heterodimerizes with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.

Signaling Pathway Visualization

The following diagram illustrates the generalized signaling pathway for PPAR activation by an agonist like this compound.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound (Agonist) Agonist->Agonist_n Nuclear Translocation PPAR PPAR CoR Corepressors PPAR->CoR Dissociation CoA Coactivators PPAR->CoA Recruitment PPRE PPRE (on Target Gene) PPAR->PPRE Heterodimerization & DNA Binding RXR RXR RXR->PPRE Heterodimerization & DNA Binding Transcription Gene Transcription PPRE->Transcription Initiation Agonist_n->PPAR Binding & Activation

Caption: PPAR signaling pathway upon agonist binding.

Experimental Validation of the Mechanism

The characterization of a compound as a PPAR agonist involves a series of well-defined experimental protocols. These assays are designed to confirm direct binding to the receptor, measure the functional consequence of this binding (i.e., transcriptional activation), and assess the downstream physiological effects.

In Vitro Assays

A. Ligand Binding Assays: These assays are crucial to determine if the compound directly interacts with the PPAR ligand-binding domain (LBD). A common method is a competitive binding assay using a radiolabeled known PPAR agonist.

  • Protocol: Competitive Radioligand Binding Assay

    • Incubate a constant concentration of purified PPAR-LBD with a constant concentration of a radiolabeled PPAR agonist (e.g., [³H]-rosiglitazone for PPARγ).

    • Add increasing concentrations of the test compound (this compound).

    • Allow the reaction to reach equilibrium.

    • Separate the bound from the unbound radioligand using a method like scintillation proximity assay (SPA) or filter binding.

    • Measure the radioactivity of the bound fraction.

    • The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki).

B. Reporter Gene Assays: These cellular assays measure the ability of a compound to activate the transcriptional activity of a PPAR.

  • Protocol: Gal4-PPAR-LBD Transient Transfection Assay

    • Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids:

      • An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the PPAR-LBD.

      • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

    • Treat the transfected cells with increasing concentrations of the test compound.

    • After an incubation period (typically 24 hours), lyse the cells and measure luciferase activity.

    • An increase in luciferase activity indicates that the compound has activated the PPAR-LBD, leading to the transcription of the reporter gene. The results are used to determine the EC50 (half-maximal effective concentration).

Downstream Cellular and In Vivo Effects

Confirmation of PPAR agonism in vitro should be followed by studies to demonstrate the expected physiological responses in relevant cell types and animal models.

A. Adipocyte Differentiation Assay (for PPARγ activity): PPARγ is a master regulator of adipogenesis.

  • Protocol: 3T3-L1 Adipocyte Differentiation

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation using a standard cocktail (containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of the test compound.

    • After several days, assess adipocyte differentiation by staining for lipid droplet accumulation using Oil Red O.

    • Quantify the stain to determine the compound's ability to promote adipogenesis, a hallmark of PPARγ activation.

B. In Vivo Animal Models: To assess the therapeutic potential, compounds are tested in animal models of metabolic disease.

  • Example: db/db Mouse Model of Type 2 Diabetes

    • Administer the test compound orally to db/db mice for a specified period (e.g., 2-4 weeks).

    • Monitor key metabolic parameters, including:

      • Blood glucose levels

      • Plasma insulin and triglyceride levels

      • Body weight

    • A significant reduction in blood glucose and triglycerides would be indicative of in vivo PPAR agonism.

Quantitative Data Summary

Assay TypePPAR SubtypeParameterHypothetical Value
Ligand BindingPPARαKi (nM)250
PPARγKi (nM)150
PPARδKi (nM)300
Reporter GenePPARαEC50 (nM)400
PPARγEC50 (nM)200
PPARδEC50 (nM)550

This hypothetical data suggests a compound with pan-PPAR agonist activity, with a slight preference for PPARγ.

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for the development of novel therapeutics targeting metabolic disorders. Their core mechanism of action is centered on the activation of PPARs, leading to the modulation of gene expression involved in lipid and glucose metabolism. The experimental framework outlined in this guide provides a robust methodology for the characterization of such compounds.

Future research should focus on elucidating the precise binding modes of these ligands to the different PPAR subtypes, which can aid in the rational design of next-generation modulators with optimized potency and selectivity profiles. Furthermore, comprehensive in vivo studies are necessary to fully understand the therapeutic potential and safety profile of this class of compounds. The continued exploration of PPAR pan-agonists holds significant promise for addressing the complex pathophysiology of metabolic syndrome.

References

  • Rudolph, J., et al. (2007). Indanylacetic Acid Derivatives Carrying 4-thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR alpha/gamma/delta Pan Agonists: Synthesis, Structure-Activity Relationship, and in Vivo Efficacy. Journal of Medicinal Chemistry, 50(5), 984-1002. [Link][1]

  • Berger, J., & Moller, D. E. (2002). The Mechanisms of Action of PPARs. Annual Review of Medicine, 53, 409-435.
  • Lee, C. H., et al. (2003). Transcriptional repression of atherogenic inflammation: modulation by PPARs. Trends in Cardiovascular Medicine, 13(5), 209-215.
  • Takeda, Y., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(18), 4824-4828. [Link][2]

  • Malapaka, R. R., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLoS ONE, 7(5), e36297. [Link][4]

  • Tyagi, S., et al. (2011). The Peroxisome Proliferator-Activated Receptors: A Family of Nuclear Receptors Role in Various Diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236–240.
  • Kersten, S., et al. (2000). Roles of PPARs in health and disease.
  • Verghese, J., et al. (2011). Nutraceuticals as Ligands of PPARγ. PPAR Research, 2011, 125812. [Link][3]

  • Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1801(11), 1175-1183. [Link][5]

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Ronacaleret [2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid]: A Mechanistic Exploration of a Calcium-Sensing Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, known clinically as Ronacaleret. Ronacaleret is an orally bioavailable small molecule that functions as an allosteric antagonist of the Calcium-Sensing Receptor (CaSR). By inhibiting the CaSR in the parathyroid glands, it stimulates the endogenous secretion of parathyroid hormone (PTH), mimicking the intermittent PTH signaling that has potent anabolic effects on bone. This document details the molecular mechanism of action, the physiological consequences of CaSR antagonism, summarizes key clinical findings in the context of osteoporosis, and provides exemplar experimental protocols for assessing compound activity.

Introduction: Chemical Identity and Therapeutic Rationale

This compound, or Ronacaleret, is a member of a class of drugs known as "calcilytics". These agents are designed to antagonize the Calcium-Sensing Receptor (CaSR), a key regulator of systemic calcium homeostasis. The therapeutic rationale for Ronacaleret is rooted in the anabolic effects of intermittently elevated parathyroid hormone (PTH) on bone.[1] While injectable recombinant PTH (e.g., teriparatide) is an effective therapy for osteoporosis, it requires daily injections. Ronacaleret was developed as an orally administered alternative to stimulate the body's own PTH release, thereby promoting bone formation.[1][2]

The Molecular Target: The Calcium-Sensing Receptor (CaSR)

The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a central role in maintaining calcium balance.[3] Located predominantly on the surface of parathyroid gland cells, it monitors extracellular calcium levels.

  • Activation: When extracellular Ca²⁺ levels are high, Ca²⁺ binds to the large extracellular domain of the CaSR. This induces a conformational change, activating the receptor.

  • Signaling Cascade: The activated CaSR is promiscuously coupled to several G-protein families, primarily Gq/11 and Gi/o.[3]

    • Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).

    • Gi/o Pathway: Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Physiological Outcome: The net result of CaSR activation in the parathyroid gland is the inhibition of PTH synthesis and secretion. This is a negative feedback mechanism that prevents hypercalcemia.

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

CaSR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Activates Gi Gi/o CaSR->Gi Activates Ca_ion High Ca²⁺ Ca_ion->CaSR Activates Ronacaleret Ronacaleret (Calcilytic) Ronacaleret->CaSR Antagonizes PLC PLC Gq11->PLC Stimulates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_intra ↑ Intracellular Ca²⁺ IP3_DAG->Ca_intra PTH_release Inhibition of PTH Secretion cAMP->PTH_release Ca_intra->PTH_release Workflow A 1. Culture HEK293-CaSR Cells B 2. Plate Cells in Microplate A->B C 3. Load Cells with Calcium-Sensitive Dye (Fluo-4) B->C D 4. Pre-incubate with Ronacaleret (Antagonist) C->D E 5. Measure Baseline Fluorescence (FLIPR / FlexStation) D->E F 6. Inject Extracellular Ca²⁺ (Agonist) E->F G 7. Measure Kinetic Fluorescence Response F->G H 8. Data Analysis: Calculate IC₅₀ Value G->H

Caption: High-throughput screening workflow for CaSR antagonists.

Conclusion and Future Directions

Ronacaleret (this compound) is a potent, orally active antagonist of the Calcium-Sensing Receptor. Its mechanism of action, stimulating endogenous PTH release, represents an innovative approach to treating osteoporosis. While clinical trials confirmed its ability to increase trabecular bone mass, the concomitant loss of cortical bone and the induction of a hyperparathyroid-like state have limited its therapeutic development. [4][5] The experience with Ronacaleret provides critical insights for future drug development in this area. The key challenge is to design a calcilytic with a pharmacokinetic and pharmacodynamic profile that produces a more pulsatile, rather than sustained, elevation in PTH. Achieving a profile that more closely mimics the sharp peak of injectable teriparatide could potentially maximize anabolic effects on both trabecular and cortical bone while avoiding the adverse effects associated with prolonged PTH exposure.

References

  • Characterization of the Effect of Chronic Administration of a Calcium-Sensing Receptor Antagonist, Ronacaleret, on Renal Calcium Excretion and Serum Calcium in Postmenopausal Women. PubMed. Available at: [Link]

  • Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women. ResearchGate. Available at: [Link]

  • Pharmacology of the calcium sensing receptor. NIH National Library of Medicine. Available at: [Link]

  • Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women. PubMed. Available at: [Link]

  • Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor. ACS Publications. Available at: [Link]

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Spectroscopic Characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, a molecule of interest in synthetic and medicinal chemistry. The structural elucidation of this compound, with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , relies on a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This document will delve into the theoretical underpinnings of the expected spectral features, present standardized protocols for data acquisition, and offer a comprehensive interpretation of the anticipated data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry is crucial for confirming the molecular weight and providing insights into the molecule's fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrum Data

The following table summarizes the predicted mass-to-charge ratios for various adducts of the parent molecule.

AdductPredicted m/z
[M+H]⁺207.10158
[M+Na]⁺229.08352
[M-H]⁻205.08702
[M+NH₄]⁺224.12812
[M+K]⁺245.05746
[M+H-H₂O]⁺189.09156
[M]⁺206.09375

Data sourced from PubChem CID 351922.[1]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum for a solid sample like this compound is as follows:

  • Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to undergo fragmentation, breaking into smaller, characteristic charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Interpretation of the Predicted Mass Spectrum

The molecular ion peak ([M]⁺•) is expected at an m/z of approximately 206. The fragmentation pattern will be dictated by the stability of the resulting fragments. Key predicted fragmentation pathways are illustrated below. The base peak is often the most stable fragment. For this molecule, a likely fragmentation involves the cleavage of the ether bond, leading to the formation of a stable indanyl cation or a fragment corresponding to the propanoic acid side chain.

M [C12H14O3]+• m/z = 206 F1 [C9H9O]+• m/z = 133 M->F1 - C3H5O2 F2 [C3H5O2]+• m/z = 73 M->F2 - C9H9 F3 [C9H9]+ m/z = 117 F1->F3 - O F4 [COOH]+ m/z = 45 F2->F4 - C2H4

Caption: Predicted EI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an invaluable tool for identifying the presence of key chemical bonds.

Predicted Infrared Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, aromatic, and aliphatic moieties.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)2975-2845Medium
C=O (Carboxylic Acid)1725-1700Strong
C=C (Aromatic)1600-1450Medium
C-O (Ether)1250-1000Strong
O-H (Bend)950-910Medium

Characteristic wavenumbers are based on general spectroscopic principles and data for propanoic acid and related structures.[2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

For a solid sample, ATR-IR is a common and convenient method:

  • Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Data Acquisition: The infrared beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated beam is then directed to the detector.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Interpretation of the Predicted IR Spectrum

The most prominent features in the predicted IR spectrum will be the very broad O-H stretch of the carboxylic acid dimer from approximately 3300 to 2500 cm⁻¹ and the strong, sharp C=O stretch of the carboxylic acid around 1710 cm⁻¹.[2] The presence of the ether linkage will be confirmed by a strong C-O stretching band in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range, while aliphatic C-H stretching from the indane and propanoic acid moieties will appear just below 3000 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum will show distinct signals for each unique proton environment. The integration of these signals will correspond to the number of protons in that environment.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0singlet1H
Aromatic-H (ortho to -OR)6.8 - 7.2multiplet2H
Aromatic-H (meta to -OR)6.7 - 6.9singlet1H
Methine (-CH-)4.5 - 5.0quartet1H
Benzylic (-CH₂-)2.8 - 3.0triplet4H
Methylene (-CH₂-)2.0 - 2.2quintet2H
Methyl (-CH₃)1.4 - 1.6doublet3H

Predicted chemical shifts are based on analogous structures and general NMR principles.[5]

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will show a signal for each unique carbon atom.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)170 - 180
Aromatic C-O155 - 160
Aromatic C-H110 - 130
Aromatic Quaternary C130 - 145
Methine (-CH-)70 - 80
Benzylic (-CH₂-)30 - 35
Methylene (-CH₂-)25 - 30
Methyl (-CH₃)15 - 20
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition (¹H NMR): A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and number of scans.

  • Data Acquisition (¹³C NMR): A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The FID is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. The chemical shifts are referenced to TMS at 0 ppm.

Interpretation of the Predicted NMR Spectra

The ¹H NMR spectrum will be characterized by a downfield singlet for the carboxylic acid proton. The aromatic region will show signals corresponding to the three protons on the substituted benzene ring. The methine proton of the propanoic acid moiety, being adjacent to an oxygen atom and a chiral center, will appear as a quartet due to coupling with the neighboring methyl group. The methyl group will, in turn, appear as a doublet. The protons of the dihydroindene ring system will show characteristic triplet and quintet patterns for the ethylene and propylene fragments, respectively.

The ¹³C NMR spectrum will confirm the presence of 12 unique carbon atoms. The carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the ether oxygen being the most deshielded. The aliphatic carbons of the indane and propanoic acid groups will appear in the upfield region.

cluster_1H Predicted ¹H NMR Correlations COOH 10-13 ppm (s, 1H) Ar-H 6.7-7.2 ppm (m, 3H) CH-O 4.5-5.0 ppm (q, 1H) CH3 1.4-1.6 ppm (d, 3H) CH-O->CH3 J-coupling Benzylic-CH2 2.8-3.0 ppm (t, 4H) CH2 2.0-2.2 ppm (quint, 2H) Benzylic-CH2->CH2 J-coupling

Caption: Key Predicted ¹H NMR Spin-Spin Couplings.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and self-validating system for the structural elucidation of this compound. While this guide presents predicted data based on established principles and analogous structures, the described experimental protocols provide a robust framework for the acquisition of actual experimental data, which is essential for the definitive confirmation of the compound's structure.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

  • Tetrahedron. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]

  • Katariya, D., Ashid, M., Sharma, B. K., & Joshi, A. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 206-213. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]

  • Ahmad, S., & Verma, P. K. (2009). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Asian Journal of Chemistry, 21(5), 3469-3472. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of propanoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-. Retrieved from [Link]

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Crystal Structure Analysis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: From Crystallization to Structural Elucidation and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) workflow, using 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid as a representative small molecule of pharmaceutical interest. The document details the critical steps from obtaining high-quality single crystals, through data collection and processing, to the final stages of structure solution, refinement, and in-depth analysis of molecular and supramolecular features. By explaining the rationale behind each experimental choice, this guide aims to equip researchers with the necessary expertise to confidently approach the crystal structure determination of novel compounds, a cornerstone of modern drug design and materials science.

Introduction: The "Why" of Crystal Structure Analysis

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not merely a structural detail; it is a fundamental determinant of its physicochemical properties and biological activity. For a molecule like this compound, a chiral carboxylic acid derivative, understanding its solid-state conformation, stereochemistry, and intermolecular interactions is paramount.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement in the solid state. The resulting crystal structure provides invaluable insights into:

  • Molecular Conformation: The precise spatial orientation of all atoms, which can influence receptor binding and biological function.

  • Intermolecular Interactions: The network of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that dictate crystal packing and, consequently, properties like solubility, melting point, and stability.

  • Absolute Stereochemistry: The absolute configuration of chiral centers, which is critical for pharmacological activity and regulatory approval.

This guide will navigate the intricate process of crystal structure analysis, transforming a crystalline sample into a refined 3D model, rich with actionable data for the discerning scientist.

The Experimental Heart: A Step-by-Step Protocol for Structure Determination

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following sections delineate a robust and self-validating workflow.

The Art of Crystallization: Obtaining Diffractable Single Crystals

The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of the final structure is intrinsically linked to the quality of the initial crystal. For this compound, a polar organic molecule, several crystallization techniques should be systematically explored.

Protocol 2.1: Screening for High-Quality Single Crystals

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C). The decrease in solubility upon cooling can lead to crystal growth.

Rationale: The goal of these techniques is to allow molecules to slowly and methodically arrange themselves into a highly ordered crystal lattice, minimizing defects and maximizing diffraction quality.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is ready for X-ray diffraction analysis.

Protocol 2.2: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: Carefully select a well-formed crystal under a microscope and mount it on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection Temperature: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data and reduced radiation damage.

  • Diffractometer Setup: Mount the crystal on the goniometer of a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). Common X-ray sources are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Software is used to devise an optimal data collection strategy to ensure high completeness and redundancy of the data.

From Diffraction Spots to a Molecular Model: Data Processing and Structure Solution

The raw diffraction images are a collection of spots, each corresponding to a specific reflection from the crystal lattice. This data must be processed to yield a 3D model.

Workflow 2.3: Structure Solution and Refinement

G A Raw Diffraction Images B Data Integration & Scaling (e.g., using CrysAlisPro, SAINT) A->B Indexing & Integration C Space Group Determination & Data Reduction (XPREP) B->C Absorption Correction D Structure Solution (e.g., using SHELXT, SIR) C->D Phase Problem E Initial Structural Model (Electron Density Map) D->E Fourier Synthesis F Structure Refinement (e.g., using SHELXL) E->F Least-Squares Minimization G Refined Atomic Coordinates, Isotropic/Anisotropic Displacement Parameters F->G Iterative Process H Validation & Finalization (e.g., using checkCIF) G->H Quality Assessment I Final Crystallographic Information File (CIF) H->I Final Model

Caption: Workflow for crystallographic data processing and structure refinement.

  • Data Integration and Scaling: The intensity of each diffraction spot is measured, and corrections are applied for experimental factors.

  • Space Group Determination: The symmetry of the crystal lattice is determined from the pattern of reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms can be inferred.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. In this iterative process, atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Deciphering the Data: A Deep Dive into the Crystal Structure

With a refined structure in hand, the real scientific inquiry begins. The Crystallographic Information File (CIF) contains a wealth of information.

Molecular Geometry and Conformation

The primary output of a crystal structure analysis is the precise 3D arrangement of the molecule.

Table 1: Hypothetical Key Geometric Parameters for this compound

ParameterValue (Å or °)Significance
C-C (aromatic)~1.39 ÅTypical for benzene rings.
C-O (ether)~1.37 ÅIndicates the bond length of the ether linkage.
C=O (carboxylic acid)~1.21 ÅCharacteristic double bond length.
C-O (carboxylic acid)~1.31 ÅCharacteristic single bond length.
O-C-C-O (torsion angle)e.g., 175°Describes the planarity and conformation of the carboxylic acid group.
Chiral Center (C*) ConfigR or SUnambiguously determines the absolute stereochemistry of the molecule.

Note: These are representative values. Actual values would be determined from the refined CIF file.

Supramolecular Assembly: The Power of Intermolecular Interactions

Molecules in a crystal are not isolated; they interact with their neighbors to form a stable, repeating array. Identifying these interactions is key to understanding the material's bulk properties.

For this compound, the carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds. A common motif is the formation of a hydrogen-bonded dimer, where two molecules are linked via a pair of O-H···O hydrogen bonds.

G cluster_0 Molecule A cluster_1 Molecule B A_R R A_C1 C A_C1->A_R A_O1 O A_C1->A_O1 = A_O2 O A_C1->A_O2 A_H H A_O2->A_H B_O1 O A_H->B_O1 H-Bond B_R R B_C1 C B_C1->B_R B_C1->B_O1 = B_O2 O B_C1->B_O2 B_H H B_O2->B_H B_H->A_O1 H-Bond

Caption: Diagram of a typical carboxylic acid hydrogen-bonded dimer.

Such interactions can be systematically analyzed using software like PLATON or Mercury to identify all significant non-covalent contacts and visualize the 3D packing arrangement.

Beyond the Single Crystal: Complementary Techniques

While SCXRD is powerful, a comprehensive analysis often involves other techniques.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze a bulk, polycrystalline sample. It is invaluable for confirming that the bulk material corresponds to the single crystal structure determined and for identifying the presence of different polymorphic forms.

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry in the gas phase, providing a comparison to the solid-state conformation. This can reveal the influence of crystal packing forces on the molecular structure.

Conclusion: From Structure to Function

The crystal structure analysis of this compound provides a definitive blueprint of its solid-state architecture. This knowledge is not an academic exercise; it is a critical component of rational drug design and materials engineering. The detailed understanding of molecular conformation, stereochemistry, and intermolecular interactions allows scientists to correlate structure with properties, paving the way for the development of more effective and stable pharmaceutical products. The methodologies and principles outlined in this guide provide a robust framework for the structural elucidation of any novel small molecule, empowering researchers to unlock the secrets held within their crystals.

References

  • Title: X-Ray Crystallography Source: Wikipedia URL: [Link]

  • Title: Direct methods (crystallography) Source: Wikipedia URL: [Link]

Unveiling the Therapeutic Potential of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid belongs to the class of arylpropionic acids, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to known anti-inflammatory agents allows for a detailed and predictive analysis of its potential therapeutic targets. This guide synthesizes the current understanding of the mechanism of action of related indan and arylpropionic acid derivatives to postulate the primary therapeutic targets for this compound. We will delve into the core signaling pathways, propose experimental validation protocols, and discuss the potential for this compound in the context of inflammatory and related disorders.

Introduction: The Landscape of Arylpropionic Acids

Arylpropionic acids are a cornerstone of anti-inflammatory therapy. This class of compounds is characterized by a carboxylic acid moiety attached to an aromatic ring system. The indan ring structure of this compound places it within a subset of this class that has been explored for anti-inflammatory and analgesic properties.[1] The primary mechanism of action for the majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3]

Primary Therapeutic Target: The Cyclooxygenase (COX) Isoforms

The central hypothesis for the therapeutic action of this compound is its interaction with the cyclooxygenase enzymes, COX-1 and COX-2.

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.[2][3] Inhibition of COX-1 is associated with the common side effects of traditional NSAIDs, including gastrointestinal bleeding and kidney problems.[2]

  • COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other stimuli.[3] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[2] Therefore, selective inhibition of COX-2 over COX-1 has been a major goal in the development of safer NSAIDs.

The therapeutic efficacy of this compound will likely depend on its relative inhibitory activity against these two isoforms.

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) COX_Pathway->COX1 COX2 COX-2 (Inducible) COX_Pathway->COX2 Five_LOX 5-Lipoxygenase (5-LOX) LOX_Pathway->Five_LOX PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) (Inflammation, Pain, Fever, Gastric Protection) PGH2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) (Inflammation, Bronchoconstriction) Five_LOX->Leukotrienes Experimental_Workflow cluster_cellular Cell-Based Assays COX1_Assay COX-1 Inhibition Assay (Purified Enzyme) IC50_COX1 IC50_COX1 COX1_Assay->IC50_COX1 Determine IC50 COX2_Assay COX-2 Inhibition Assay (Purified Enzyme) IC50_COX2 IC50_COX2 COX2_Assay->IC50_COX2 Determine IC50 LOX_Assay 5-LOX Inhibition Assay (Purified Enzyme) IC50_LOX IC50_LOX LOX_Assay->IC50_LOX Determine IC50 Whole_Blood_Assay Human Whole Blood Assay PGE2_Measurement Measure PGE2 Production (COX-2 Activity) Whole_Blood_Assay->PGE2_Measurement LTB4_Measurement Measure LTB4 Production (5-LOX Activity) Whole_Blood_Assay->LTB4_Measurement IC50_PGE2 IC50_PGE2 PGE2_Measurement->IC50_PGE2 Determine IC50 IC50_LTB4 IC50_LTB4 LTB4_Measurement->IC50_LTB4 Determine IC50 Compound This compound (Racemate and Enantiomers) Compound->COX1_Assay Compound->COX2_Assay Compound->LOX_Assay Compound->Whole_Blood_Assay

Proposed experimental workflow for target validation.

Quantitative Data Summary

While specific data for the title compound is unavailable, the following table provides a template for summarizing the key quantitative data that should be generated from the proposed experiments.

ParameterThis compound(S)-enantiomer(R)-enantiomerReference Compound (e.g., Ibuprofen)
COX-1 IC50 (µM) TBDTBDTBDTBD
COX-2 IC50 (µM) TBDTBDTBDTBD
COX-2/COX-1 Selectivity Index TBDTBDTBDTBD
5-LOX IC50 (µM) TBDTBDTBDTBD
PGE2 Inhibition IC50 (µM) TBDTBDTBDTBD
LTB4 Inhibition IC50 (µM) TBDTBDTBDTBD

TBD: To Be Determined

Conclusion and Future Directions

Based on its chemical structure, this compound is strongly predicted to be an inhibitor of COX-1 and COX-2 enzymes. Its therapeutic potential will be defined by its potency and its selectivity for COX-2 over COX-1. Furthermore, the possibility of dual COX/5-LOX inhibition presents an exciting avenue for developing a novel anti-inflammatory agent with a potentially enhanced safety and efficacy profile.

The immediate next steps in the investigation of this compound should focus on the synthesis of the racemic mixture and its individual enantiomers, followed by the execution of the in vitro and cell-based assays outlined in this guide. The resulting data will provide a clear understanding of its mechanism of action and will be instrumental in guiding its future preclinical and clinical development for the treatment of a range of inflammatory conditions.

References

  • Teulon, J. M., Cognacq, J. C., Hertz, F., Lwoff, J. M., Foulon, M., Baert, F., Brienne, M. J., Lacombe, L., & Jacques, J. (1978). Antiinflammatory and analgesic diastereoisomeric derivatives of indan-5-acetic acid. Journal of Medicinal Chemistry, 21(9), 901–905. [Link]

  • PubChem. (n.d.). 2-(2,3-dihydro-1H-inden-5-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-dihydro-1H-inden-5-ylmethoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • Zhang, H., Liu, Y., Wang, C., Chen, Y., & Wang, J. (2015). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European Journal of Medicinal Chemistry, 92, 663–671. [Link]

  • Ulbrich, H., Dannhardt, G., & Kiefer, W. (2002). Cyclooxygenase-1/2 (COX-1/COX-2) and 5-lipoxygenase (5-LOX) inhibitors of the 6,7-diaryl-2,3-1H-dihydropyrrolizine type. European Journal of Medicinal Chemistry, 37(12), 953–959. [Link]

  • Kavaliauskas, P., Jekabsons, K., Liepinsh, E., & Dambrova, M. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 26(10), 5433. [Link]

  • Serafin, K., & Spychała, J. (2020). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Current Organic Chemistry, 24(16), 1845–1857. [Link]

  • Harris, R. E. (2003). Cyclooxygenase-2: A therapeutic target. Journal of the American College of Nutrition, 22(4), 263–269. [Link]

  • Zhang, H., Liu, Y., Wang, C., Chen, Y., & Wang, J. (2015). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. ResearchGate. [Link]

  • Fiorucci, S., Meli, R., Bucci, M., & Cirino, G. (2002). Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer. Current Medicinal Chemistry, 9(12), 1151–1161. [Link]

  • PubChem. (n.d.). 2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Martel-Pelletier, J., Lajeunesse, D., Reboul, P., & Pelletier, J. P. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry, 38(7-8), 645–659. [Link]

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A Technical Guide to the Preclinical Evaluation of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Therapeutic Hypotheses

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is a novel chemical entity featuring a propanoic acid moiety, characteristic of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), and a dihydroindenyl (indan) group. The propanoic acid structure is a well-established pharmacophore responsible for the anti-inflammatory, analgesic, and antipyretic effects of drugs like ibuprofen and naproxen, primarily through the inhibition of cyclooxygenase (COX) enzymes. The indan backbone is present in various biologically active compounds, with derivatives showing anti-inflammatory, anticoagulant, and even anticancer activities.[1][2][3]

This unique structural combination suggests that this compound could possess significant therapeutic potential, primarily as an anti-inflammatory or an anti-cancer agent. This guide outlines a comprehensive, phased approach for the preclinical in vitro and in vivo evaluation of this compound, designed to rigorously assess its biological activity, mechanism of action, and preliminary drug-like properties. The experimental workflows are designed to be self-validating, with each phase informing the next, ensuring a data-driven progression from initial screening to preclinical proof-of-concept.

Phase 1: In Vitro Characterization and Mechanistic Elucidation

The initial phase focuses on establishing the compound's foundational biological activity profile, including cytotoxicity, mechanism of action, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Foundational Cytotoxicity Screening

The first step is to determine the compound's cytotoxic potential across a panel of relevant human cell lines. This provides a baseline understanding of its potency and therapeutic window.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: Summarizing Cytotoxic Activity

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
A549Lung Carcinoma48[Insert Value]
HCT116Colon Carcinoma48[Insert Value]
MCF-10ANon-tumorigenic Breast48[Insert Value]
Mechanistic Deep Dive: Unraveling the Mode of Action

Based on the cytotoxicity results and the structural hypotheses, the next step is to investigate the underlying mechanism of action.

Given the propanoic acid moiety, a primary hypothesis is the inhibition of COX enzymes.

Experimental Protocol: COX Inhibition Assay

This assay measures the ability of the compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[5][6]

  • Reagent Preparation: Prepare a reaction buffer (0.1 M Tris-HCl, pH 8.0), a solution of the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), and solutions of purified ovine COX-1 and human recombinant COX-2.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of this compound or a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Colorimetric Measurement: Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

If the compound exhibits significant and selective cytotoxicity against cancer cells, investigating its effect on apoptosis and the cell cycle is crucial.

Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[1][7]

  • Cell Treatment: Seed cancer cells in a white-walled 96-well plate and treat with the compound at concentrations around its IC50 value for 24 hours.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix on a plate shaker for 30 seconds and incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M).[8][9]

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Visualization of Experimental Workflows and Potential Pathways

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Initial Screening Initial Screening Mechanistic Studies Mechanistic Studies ADME-Tox Profiling ADME-Tox Profiling Pharmacokinetics Pharmacokinetics Efficacy Models Efficacy Models

G Compound Compound COX-2 COX-2 Compound->COX-2 Inhibits Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Mediates

Preliminary In Vitro ADME-Tox Profiling

Early assessment of a compound's ADME and toxicity profile is crucial for identifying potential liabilities before committing to expensive in vivo studies.[10][11][12]

Recommended In Vitro ADME-Tox Panel

AssayPurposeMethodology
Caco-2 Permeability Predicts intestinal absorptionMeasures compound transport across a Caco-2 cell monolayer.
Metabolic Stability Assesses susceptibility to metabolismIncubation with human liver microsomes and measuring compound disappearance over time.
Plasma Protein Binding Determines the fraction of unbound (active) drugEquilibrium dialysis against human plasma.
CYP450 Inhibition Identifies potential for drug-drug interactionsMeasures inhibition of major cytochrome P450 isoforms (e.g., 3A4, 2D6).
hERG Inhibition Assesses risk of cardiac toxicityPatch-clamp or binding assay to measure interaction with the hERG potassium channel.

Phase 2: In Vivo Validation and Preclinical Proof-of-Concept

Following promising in vitro data, the focus shifts to evaluating the compound's behavior and efficacy in a whole-animal system.

Pharmacokinetic (PK) Studies

A rodent PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted in vivo, which will inform the dosing regimen for efficacy studies.[2][13]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg) to determine oral bioavailability.

  • Blood Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

  • Bioanalysis: Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Half-life of the drug
CL Clearance (volume of plasma cleared of drug per unit time)
Vd Volume of distribution (apparent volume into which the drug distributes)
F% Oral bioavailability
In Vivo Efficacy Models

The choice of efficacy model is dictated by the in vitro mechanism of action.

This is a classic model for evaluating acute inflammation and the efficacy of NSAID-like compounds.[8][10]

  • Animal Model: Use male Wistar rats.

  • Compound Administration: Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) one hour before inducing inflammation. Include a vehicle control and a positive control (e.g., Indomethacin).

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

This model assesses the ability of a compound to inhibit tumor growth in vivo.[11]

  • Animal Model: Use immunodeficient mice (e.g., NU/NU nude mice).

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups and administer the compound (e.g., daily oral gavage) at doses determined from PK and MTD (maximum tolerated dose) studies. Include vehicle and positive control groups.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive framework for the initial preclinical evaluation of this compound. The phased approach, beginning with broad in vitro screening and progressing to targeted in vivo efficacy studies, ensures a logical and resource-efficient characterization of the compound's therapeutic potential. The outcomes of these studies will provide the critical data necessary to make informed decisions regarding the continued development of this novel chemical entity.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Fanelli, O. (1975). Some Pharmacological Properties of 2-aryl-1,3-indandione Derivatives. Arzneimittelforschung, 25(6), 873-7.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Bio-protocol. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Pluskota, R., & Koba, M. (2018). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini-Reviews in Medicinal Chemistry, 18(15), 1321-1330.
  • National Center for Biotechnology Information. (n.d.). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

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The Emergence of a Novel Carboxylic Acid: A Technical Guide to the Synthesis and Potential Significance of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the synthesis, characterization, and potential therapeutic relevance of the novel compound, 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid . While the specific initial discovery and developmental context for this molecule are not extensively detailed in current scientific literature, its structural motifs—an indan core linked to a propanoic acid moiety via an ether linkage—suggest a rational design aimed at exploring new chemical space for therapeutic intervention. This document provides a comprehensive overview of a plausible synthetic pathway, analytical characterization, and the scientific rationale underpinning its potential biological activities.

Introduction: The Scientific Rationale

The indan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Similarly, the 2-aryloxypropanoic acid motif is a well-established pharmacophore present in various drugs, particularly those targeting metabolic and inflammatory pathways.

The combination of these two key structural features in This compound suggests a deliberate exploration of structure-activity relationships, potentially aiming to modulate targets involved in inflammation, metabolic disorders, or oncology. The ether linkage provides a stable connection between the indan core and the propanoic acid side chain, which is crucial for maintaining the molecule's integrity in a biological system.

Proposed Synthesis Pathway

A logical and efficient synthetic route to This compound would likely involve a Williamson ether synthesis. This well-established reaction provides a reliable method for forming the key ether bond.

Synthetic Pathway Indanol 5-Indanol Ester_Intermediate Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate Indanol->Ester_Intermediate Williamson Ether Synthesis Bromoester Ethyl 2-bromopropanoate Bromoester->Ester_Intermediate Final_Product This compound Ester_Intermediate->Final_Product Ester Hydrolysis Base Base (e.g., K2CO3) Solvent Solvent (e.g., Acetone) Hydrolysis Hydrolysis (e.g., NaOH, H2O)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate

  • To a solution of 5-indanol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a weak base, for example, potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.

  • To this suspension, add ethyl 2-bromopropanoate (1.1-1.5 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate (1 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2-5 equivalents).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

  • The final product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques would be employed:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic and aliphatic protons of the indan moiety, the characteristic quartet and doublet for the ethyl group of the propanoic acid side chain, and a singlet for the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₄O₃ (206.24 g/mol ).
Infrared (IR) Spectroscopy A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ for the C=O stretch.
High-Performance Liquid Chromatography (HPLC) A single sharp peak indicating the purity of the compound.

Potential Biological Activity and Mechanism of Action

Anti-inflammatory Properties

Many 2-arylpropanoic acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. It is plausible that This compound could exhibit similar activity.

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 2-(2,3-dihydro-1H- inden-5-yloxy)propanoic acid Target_Compound->COX_Enzymes Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Metabolic Modulation

Derivatives of 2-aryloxypropanoic acids have been investigated as modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. The unique indan moiety of the target compound could confer selectivity and potency for specific PPAR isoforms.

Future Directions

The discovery and synthesis of This compound opens up several avenues for future research. A thorough investigation of its biological activity is warranted, including in vitro and in vivo studies to assess its anti-inflammatory, analgesic, and metabolic modulatory effects. Further structural modifications of the indan ring and the propanoic acid side chain could lead to the development of more potent and selective drug candidates.

References

Due to the lack of specific literature on the discovery of this compound, this section provides references to general synthetic methods and the biological importance of related structural motifs.

  • Williamson Ether Synthesis: For a general overview of this reaction, please refer to a standard organic chemistry textbook such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • Biological Importance of the Indan Moiety: A relevant review article is "The Indan Skeleton in Medicinal Chemistry: A Potent and Versatile Scaffold" which can be found in journals such as the Journal of Medicinal Chemistry or European Journal of Medicinal Chemistry.
  • Pharmacology of 2-Arylpropanoic Acids: Information on the mechanism of action of NSAIDs can be found in pharmacology textbooks like "Goodman & Gilman's: The Pharmacological Basis of Therapeutics".
  • PPAR Agonists: For an understanding of the role of PPARs in metabolic diseases, review articles in journals such as Nature Reviews Drug Discovery or Cell Metabolism are recommended.

An In-Depth Technical Guide to 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic Acid Derivatives and Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid and its derivatives. These compounds have emerged as a significant class of modulators for Peroxisome Proliferator-Activated Receptors (PPARs), nuclear hormone receptors that are pivotal in the regulation of metabolism and inflammation. This document details the synthetic pathways, with a focus on the Williamson ether synthesis, and provides adaptable experimental protocols for the biological evaluation of these compounds. Furthermore, it delves into the structure-activity relationships that govern their potency and selectivity for different PPAR isoforms (α, γ, and δ), supported by quantitative data and mechanistic insights. The guide is intended to be a valuable resource for researchers and drug development professionals working in the fields of metabolic diseases, inflammation, and medicinal chemistry.

Introduction: The Therapeutic Promise of PPAR Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] Three distinct isoforms have been identified: PPARα, PPARγ, and PPARβ/δ. Each isoform exhibits a unique tissue distribution and plays a specific role in regulating gene expression involved in lipid and glucose metabolism, energy homeostasis, and inflammation.[1]

  • PPARα , highly expressed in the liver, heart, and skeletal muscle, is a key regulator of fatty acid oxidation. Its activation leads to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]

  • PPARγ , predominantly found in adipose tissue, is a master regulator of adipogenesis and enhances insulin sensitivity.[3]

  • PPARβ/δ , ubiquitously expressed, is involved in fatty acid metabolism and has been implicated in improving insulin resistance and reducing inflammation.[4]

Given their central role in metabolic control, PPARs have become attractive therapeutic targets for a range of disorders, most notably type 2 diabetes and dyslipidemia.[5] The development of small molecule agonists that can selectively or dually activate these receptors offers a promising avenue for the treatment of metabolic syndrome. The this compound scaffold has been identified as a "well-tunable PPAR agonist head group," allowing for the development of potent and selective modulators.[6]

This guide will explore the chemical synthesis and biological evaluation of this important class of compounds, providing the necessary technical details for their investigation and development.

Synthetic Pathways: Crafting the Core Scaffold

The synthesis of this compound and its derivatives is most commonly achieved through the Williamson ether synthesis . This robust and versatile SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[7] In this context, the phenoxide of 5-hydroxyindan serves as the nucleophile, reacting with an ester of 2-halopropanoic acid.

General Reaction Scheme

The overall synthetic strategy can be broken down into two main steps:

  • Williamson Ether Synthesis: Formation of the ethyl ester intermediate.

  • Hydrolysis: Conversion of the ester to the final carboxylic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 5-Hydroxyindan 5-Hydroxyindan Intermediate_Ester Ethyl 2-(2,3-dihydro-1H- inden-5-yloxy)propanoate 5-Hydroxyindan->Intermediate_Ester 1. Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->Intermediate_Ester 2. Base (K2CO3) Base (K2CO3) Solvent (Acetone/DMF) Base (K2CO3)->Intermediate_Ester Catalyst Intermediate_Ester_2 Ethyl 2-(2,3-dihydro-1H- inden-5-yloxy)propanoate Final_Product This compound Intermediate_Ester_2->Final_Product 1. Base (NaOH/LiOH) Base (NaOH/LiOH) Solvent (Ethanol/Water) Base (NaOH/LiOH)->Final_Product 2. Acidification (HCl) Acidification (HCl) Acidification (HCl)->Final_Product 3.

Figure 1: Synthetic workflow for the target compound.
Adaptable Experimental Protocol: Synthesis of this compound

This protocol provides a general framework that can be adapted for the synthesis of various derivatives.

Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate (Williamson Ether Synthesis)

  • Reagents and Setup: To a round-bottom flask, add 5-hydroxyindan (1 equivalent) and a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3) (1.5-2 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

  • Alkyl Halide Addition: Add ethyl 2-bromopropanoate (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction time can vary from 8 to 24 hours depending on the specific substrates and solvent used.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Hydrolysis)

  • Reaction Setup: Dissolve the purified ethyl ester intermediate (1 equivalent) in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-4 hours, monitoring the disappearance of the starting ester by TLC.[8]

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 with a suitable acid, such as 1M hydrochloric acid (HCl). The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization.

Mechanism of Action: Targeting the PPAR Nuclear Receptors

The biological activity of this compound derivatives stems from their ability to bind to and activate PPARs. This activation initiates a cascade of molecular events leading to the regulation of target gene expression.

G cluster_0 Cellular Environment Ligand Indan Derivative (Agonist) PPAR PPAR (α, γ, or δ) Ligand->PPAR Binding RXR RXR PPAR->RXR Heterodimerization Coactivators Coactivators RXR->Coactivators Recruitment PPRE PPRE (Peroxisome Proliferator Response Element) Coactivators->PPRE Binding to DNA Target_Gene Target Gene PPRE->Target_Gene Transcriptional Activation mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., Lipid Metabolism, Insulin Sensitization) Protein->Biological_Response

Figure 2: Signaling pathway of PPAR activation.

Upon entering the cell, the agonist binds to the ligand-binding domain of a PPAR isoform. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR).[2] This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[9] This binding initiates the transcription of genes involved in a variety of metabolic processes.

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The therapeutic utility of these compounds is heavily dependent on their potency and selectivity for the different PPAR isoforms. Extensive research has been conducted to understand the structure-activity relationships (SAR) of the this compound scaffold.

The general structure can be divided into three key regions:

  • The Acidic Head Group: The propanoic acid moiety is crucial for activity, as it forms key interactions with the ligand-binding pocket of the PPARs.

  • The Linker: The ether linkage provides the necessary flexibility for optimal positioning within the binding site.

  • The Hydrophobic Tail: The indan ring system and its substituents play a critical role in determining the potency and selectivity of the compound.

Systematic modifications to the indan "tail group" have been shown to significantly impact the activity profile. For instance, the introduction of heterocyclic substituents has been a successful strategy for developing potent PPAR pan-agonists, compounds that activate all three isoforms.[6]

Data Presentation: A Comparative Analysis of PPAR Agonist Activity

The following table summarizes the in vitro activity of representative this compound derivatives and other relevant PPAR agonists. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in a cell-based reporter assay.

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)Reference
Indan Derivative 1 17-23[5]
Indan Derivative 2 829395[1]
Hydantoin Derivative V1 0.7-0.4[10]
Rosiglitazone -4.95 µM (as fold activation)-[1]

Note: The data presented is a compilation from various sources and should be used for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols: Evaluating Biological Activity

The primary method for evaluating the activity of potential PPAR agonists is the luciferase reporter assay . This cell-based assay provides a quantitative measure of a compound's ability to activate a specific PPAR isoform.

PPAR Luciferase Reporter Assay Protocol
  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in the appropriate growth medium.

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the full-length cDNA of the human PPAR isoform of interest (α, γ, or δ).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

  • Compound Treatment:

    • After transfection, seed the cells into a 96-well plate.

    • Treat the cells with varying concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known PPAR agonist).

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for compound uptake and activation of the reporter gene.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel PPAR modulators. The synthetic accessibility of these compounds, coupled with the ability to fine-tune their activity and selectivity through targeted modifications, makes them an attractive area of research for the treatment of metabolic diseases.

Future research in this field will likely focus on:

  • The development of isoform-selective agonists with improved therapeutic windows and reduced side effects.

  • The exploration of dual and pan-agonists to address the multifaceted nature of metabolic syndrome.

  • The investigation of the in vivo efficacy and safety profiles of lead compounds in relevant animal models of disease.

By leveraging the knowledge outlined in this guide, researchers can continue to advance the development of this important class of therapeutic agents.

References

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (n.d.). MDPI. Retrieved from [Link]

  • Structures and EC50 values of novel agonist hits (EC50 > 1 µM) of... (n.d.). ResearchGate. Retrieved from [Link]

  • Indanylacetic Acid Derivatives Carrying 4-thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR alpha/gamma/delta Pan Agonists: Synthesis, Structure-Activity Relationship, and in Vivo Efficacy. (2007). PubMed. Retrieved from [Link]

  • Structural basis for the structure-activity relationships of peroxisome proliferator-activated receptor agonists. (2006). PubMed. Retrieved from [Link]

  • Discovery of the First Subnanomolar PPARα/δ Dual Agonist for the Treatment of Cholestatic Liver Diseases. (2023). PubMed. Retrieved from [Link]

  • Discovery and development of selective PPAR?? modulators as safe and effective antidiabetic agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. (2016). PubMed. Retrieved from [Link]

  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (2015). PubMed Central. Retrieved from [Link]

  • PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer. (2022). PubMed Central. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • EC 50 and maximal activities of PPARγ ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023). MDPI. Retrieved from [Link]

  • Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. (2020). MDPI. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. (2006). PubMed. Retrieved from [Link]

  • Williamson Ether Synthesis. (2017). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Structure-activity relationships of dimeric PPAR agonists. (n.d.). ResearchGate. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • The peroxisome proliferator-activated receptor gamma (PPARgamma) ligands 15-deoxy-Delta12,14-prostaglandin J2 and ciglitazone induce human B lymphocyte and B cell lymphoma apoptosis by PPARgamma-independent mechanisms. (2006). PubMed. Retrieved from [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (2011). Google Patents.

Sources

Methodological & Application

Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis is approached as a two-step process, beginning with a Williamson ether synthesis to form an ester intermediate, followed by its hydrolysis to yield the final carboxylic acid.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The structural motif, combining a lipophilic indane moiety with a polar carboxylic acid group via an ether linkage, is found in various compounds explored for therapeutic applications. A reliable and well-documented synthetic protocol is therefore essential for researchers aiming to explore the potential of this chemical scaffold. This guide provides not only a detailed experimental procedure but also the underlying chemical logic to ensure a successful and reproducible synthesis.

Reaction Scheme

The synthesis of this compound is accomplished through a two-step reaction sequence as illustrated below.

Synthesis_Scheme cluster_1 Step 2: Ester Hydrolysis Indanol 5-Indanol Bromopropanoate Ethyl 2-bromopropanoate Intermediate Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate Indanol->Intermediate Bromopropanoate->Intermediate Base K₂CO₃ Solvent1 Acetone FinalProduct This compound Intermediate->FinalProduct Base2 NaOH, H₂O Acid HCl (aq) Step1_Workflow A 1. Dissolve 5-indanol in anhydrous acetone. B 2. Add anhydrous potassium carbonate. A->B C 3. Add ethyl 2-bromopropanoate dropwise. B->C D 4. Reflux the reaction mixture. C->D E 5. Monitor reaction by TLC. D->E F 6. Cool and filter the mixture. E->F G 7. Concentrate the filtrate. F->G H 8. Perform aqueous work-up. G->H I 9. Dry and evaporate the organic layer. H->I J 10. Obtain crude ester intermediate. I->J Step2_Workflow A 1. Dissolve crude ester in ethanol. B 2. Add aqueous sodium hydroxide solution. A->B C 3. Reflux the reaction mixture. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool and remove ethanol. D->E F 6. Dilute with water and acidify with HCl. E->F G 7. Collect the precipitate by filtration. F->G H 8. Wash the solid with cold water. G->H I 9. Dry the product under vacuum. H->I J 10. Recrystallize for further purification (optional). I->J

Application Notes and Protocols for 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Modulator of Cellular Metabolism

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is a synthetic compound with a structural resemblance to a class of molecules known as fibrates. While specific research on this particular molecule is emerging, its core structure, featuring a propanoic acid moiety linked to a dihydro-indenyl group, strongly suggests its potential as a modulator of peroxisome proliferator-activated receptors (PPARs). These receptors are critical regulators of lipid and glucose metabolism, as well as inflammation. This document provides a detailed guide for researchers on the hypothesized mechanism of action and practical applications of this compound in a cell culture setting, with a focus on its likely role as a PPARα agonist.

Scientific Foundation: The Rationale Behind the Protocol

The Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors. There are three main isoforms:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells) and plays a key role in insulin sensitivity.

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.

Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is predicted to function as a PPAR agonist. The propanoic acid head is a common feature in many PPAR ligands, and the indenyloxy group provides the necessary hydrophobicity to interact with the ligand-binding pocket of the receptor. Given that similar compounds act as potent and selective PPARα agonists, it is reasonable to hypothesize that this compound will primarily target PPARα.[1] Activation of PPARα in cultured cells is expected to induce a cascade of events related to lipid metabolism and inflammation.

Experimental Workflows and Protocols

This section provides detailed protocols for the preparation and application of this compound in cell culture experiments.

I. Reagent Preparation and Handling

A. Safety Precautions:

The parent compound, propionic acid, is a flammable liquid and can cause severe skin burns and eye damage.[2][3][4] While the topic compound is a solid and likely less volatile, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a chemical fume hood.

B. Stock Solution Preparation:

The solubility of this compound should be empirically determined. However, based on protocols for structurally similar PPAR agonists like bezafibrate and fenofibrate, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

Protocol for 10 mM Stock Solution:

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, for 1 ml of a 10 mM stock solution of a compound with a molecular weight of 206.23 g/mol , you would weigh 2.06 mg.

  • Dissolving: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

II. Cell Culture Applications: A Focus on PPARα-Responsive Models

The choice of cell line is critical for studying the effects of a putative PPARα agonist. Below are recommended cell models and experimental protocols.

A. Recommended Cell Lines:

  • Hepatocellular Carcinoma Cells (e.g., HepG2): These cells are of human liver origin and endogenously express PPARα. They are a well-established model for studying lipid metabolism and the effects of PPARα agonists.[5]

  • Adipocyte Precursor Cells (e.g., 3T3-L1): While primarily used for studying adipogenesis via PPARγ activation, 3T3-L1 cells also express PPARα. PPARα activation in these cells has been shown to enhance adipocyte differentiation and fatty acid oxidation.

  • Microglia and Macrophages (e.g., BV-2, RAW 264.7): PPARα agonists have been shown to inhibit inflammatory responses in these immune cells, making them a good model to study the anti-inflammatory potential of the compound.[6]

B. General Protocol for Cell Treatment:

  • Cell Seeding: Plate the chosen cells in appropriate culture vessels (e.g., 6-well or 24-well plates) at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration below 0.1% (v/v) in the culture medium to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period. Treatment times can range from a few hours for signaling pathway analysis to several days for differentiation or gene expression studies.

  • Harvesting and Analysis: Following incubation, harvest the cells or cell lysates for downstream analysis.

III. Experimental Assays to Validate PPARα Agonism

To confirm that this compound acts as a PPARα agonist, a series of validation assays should be performed.

A. Luciferase Reporter Gene Assay

This is a direct and quantitative method to measure the activation of PPARα.

Workflow Diagram:

Luciferase_Assay_Workflow A Seed cells (e.g., HEK293T) in a 96-well plate B Co-transfect with: - PPARα expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector A->B C Incubate for 24 hours B->C D Treat cells with varying concentrations of the compound C->D E Incubate for another 24-48 hours D->E F Lyse cells and measure Firefly and Renilla luciferase activity E->F G Analyze data: Normalize Firefly to Renilla activity F->G

Caption: Luciferase reporter assay workflow.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a plasmid encoding human PPARα, a reporter plasmid containing a luciferase gene downstream of a PPRE, and a control plasmid expressing Renilla luciferase for normalization.

  • Treatment: After 24 hours, treat the transfected cells with a range of concentrations of this compound.

  • Lysis and Measurement: After a further 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates PPARα activation.

B. Gene Expression Analysis (qRT-PCR)

Activation of PPARα leads to the increased transcription of its target genes.

Workflow Diagram:

qRTPCR_Workflow cluster_0 Cell Treatment cluster_1 RNA Processing cluster_2 Analysis A Treat cells (e.g., HepG2) with the compound B Isolate total RNA A->B C Synthesize cDNA B->C D Perform quantitative real-time PCR (qRT-PCR) C->D E Analyze relative gene expression (ΔΔCt method) D->E

Caption: Gene expression analysis workflow.

Protocol:

  • Cell Treatment and RNA Isolation: Treat a PPARα-expressing cell line (e.g., HepG2) with the compound for 24-48 hours. Isolate total RNA using a standard method (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers for known PPARα target genes.

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

Table 1: Potential PPARα Target Genes for qRT-PCR Analysis

Gene SymbolGene NameFunction in Lipid Metabolism
CPT1ACarnitine palmitoyltransferase 1ARate-limiting enzyme in fatty acid oxidation
ACOX1Acyl-CoA oxidase 1First enzyme of the peroxisomal fatty acid beta-oxidation pathway
PDK4Pyruvate dehydrogenase kinase 4Inhibits glucose oxidation, promoting fatty acid utilization
FABP1Fatty acid binding protein 1Intracellular fatty acid transport
C. Functional Assays
  • Fatty Acid Oxidation Assay: Measure the rate of radiolabeled fatty acid (e.g., ³H-palmitate) oxidation to assess the functional consequence of PPARα activation.

  • Oil Red O Staining: In 3T3-L1 cells induced to differentiate, treatment with a PPARα agonist can enhance lipid accumulation, which can be visualized and quantified by Oil Red O staining.

  • Cytokine Measurement (ELISA): In LPS-stimulated macrophages, measure the secretion of pro-inflammatory cytokines like TNF-α and IL-6 to evaluate the anti-inflammatory effects of the compound.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
No effect on target gene expressionCompound is not a PPARα agonist, incorrect concentration, or insufficient treatment time.Perform a dose-response and time-course experiment. Confirm PPARα expression in the cell line.
High cell deathCompound is cytotoxic at the tested concentrations.Perform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range. Ensure the final DMSO concentration is low.
Inconsistent resultsVariation in cell passage number, confluency, or reagent quality.Use cells within a consistent passage number range. Standardize seeding density and treatment conditions. Prepare fresh reagents.

Conclusion

This compound holds promise as a tool for studying cellular metabolism, likely through the activation of PPARα. By following the detailed protocols and validation strategies outlined in these application notes, researchers can effectively investigate its biological activity and potential therapeutic applications. The provided workflows and troubleshooting guide will aid in generating robust and reproducible data.

References

  • Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-768. [Link]

  • Staels, B., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2473-2487. [Link]

  • Propionic acid MSDS. (2005). ScienceLab.com.
  • Safety Data Sheet - Propionic acid. (2024). DC Fine Chemicals. [Link]

  • Xu, H. E., et al. (2002). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of Lipid Research, 43(10), 1643-1651. [Link]

  • Drew, P. D., et al. (2005). Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia. Journal of Neuroimmunology, 164(1-2), 85-94. [Link]

Sources

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid for high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Throughput Screening of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Unlocking the Therapeutic Potential of this compound: A High-Throughput Screening Protocol for Novel Modulators of PPARγ

Authored by a Senior Application Scientist

Introduction: The Scientific Rationale

The family of 2-arylpropionic acids has yielded numerous therapeutically significant molecules, most notably in the realm of anti-inflammatory drugs.[1] However, the vast chemical space occupied by their derivatives remains largely unexplored for other biological activities. The compound this compound, hereafter referred to as 'Compound X' for this guide, represents one such molecule of interest. Its structural similarity to known modulators of metabolic pathways suggests a potential role in regulating cellular energy homeostasis.

Propionic acid and its derivatives have been shown to exert a range of biological effects, including the modulation of lipid metabolism and insulin sensitivity.[2] A key mechanism underlying these effects can be the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that act as master regulators of fatty acid storage and metabolism.[3][4] Specifically, PPARγ is a well-established drug target for type 2 diabetes, as its activation improves insulin sensitivity.[3][5]

This document provides a comprehensive guide for initiating a high-throughput screening (HTS) campaign to investigate the hypothesis that Compound X acts as a modulator of PPARγ. We will detail the necessary biochemical and cell-based assays, validation criteria, and a workflow designed for robustness and scalability.[6][7] Our approach is grounded in the principle of creating a self-validating experimental system to ensure the trustworthiness of our findings.[8][9]

Compound X: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[10]
Molecular Weight 206.24 g/mol [10]
Synonyms 2-(Indan-5-yloxy)-propionic acid[11]
PubChem CID 351922[10]

The Screening Strategy: A Two-Tiered Approach

To comprehensively evaluate the interaction of Compound X with PPARγ, we propose a sequential screening cascade. This approach allows for the rapid identification of primary hits in a cost-effective biochemical assay, followed by validation in a more physiologically relevant cell-based model.

HTS_Workflow cluster_0 Tier 1: Primary Screening (Biochemical) cluster_1 Tier 2: Secondary & Confirmatory Screening (Cell-Based) cluster_2 Data Analysis & Hit Confirmation a Compound X Library Preparation (Dose-Response Plates) b Biochemical Assay: Time-Resolved FRET (TR-FRET) for PPARγ Ligand Binding a->b Test Compound c Cell-Based Assay: PPRE-Luciferase Reporter Gene Assay in HEK293T Cells b->c Primary Hits d Functional Readout: Quantify Luciferase Activity c->d e Calculate IC50/EC50 Values d->e f Confirm Hit & Assess Cytotoxicity e->f

Caption: High-throughput screening workflow for Compound X.

Tier 1: Primary Biochemical Screening Protocol

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

The TR-FRET assay is a robust, homogeneous (no-wash) proximity-based assay ideal for HTS.[12] It measures the binding of a ligand to the PPARγ ligand-binding domain (LBD). The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium-cryptate conjugated to an anti-GST antibody) to an acceptor fluorophore (e.g., d2-labeled fluorescent ligand) when they are brought into close proximity. A test compound that displaces the fluorescent ligand from the PPARγ-LBD will disrupt FRET, leading to a decrease in the acceptor signal.

Materials and Reagents
  • Recombinant Protein: GST-tagged human PPARγ-LBD

  • Antibody-Donor: Anti-GST antibody conjugated to Terbium (Tb) cryptate

  • Fluorescent Ligand-Acceptor: A known fluorescent PPARγ agonist (e.g., a BODIPY-labeled rosiglitazone analog)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% BSA and 0.05% Tween-20

  • Compound X: Stock solution in 100% DMSO

  • Positive Control: Rosiglitazone

  • Negative Control: DMSO

  • Microplates: 384-well, low-volume, black, non-binding surface plates

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a serial dilution of Compound X in DMSO. A common starting range is from 100 µM to 1 nM.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the diluted compounds, positive control, and negative control (DMSO) into the 384-well assay plates.

  • Reagent Preparation:

    • Prepare a master mix of the GST-PPARγ-LBD and the Tb-anti-GST antibody in assay buffer. Incubate for 30 minutes at room temperature to allow for stable complex formation.

    • Prepare a separate solution of the fluorescent ligand-acceptor in assay buffer.

  • Assay Execution:

    • Add 10 µL of the PPARγ/antibody complex to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the fluorescent ligand solution to each well.

    • Seal the plates and incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on a TR-FRET compatible plate reader.

    • Measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).

    • The TR-FRET signal is typically expressed as a ratio of the two emission intensities.

Data Analysis and Quality Control
  • Calculate the TR-FRET Ratio:

    • Ratio = (Intensity at 665 nm / Intensity at 620 nm) * 10,000

  • Normalize Data:

    • % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control)])

    • High Control = Wells with saturating concentration of positive control (e.g., Rosiglitazone).

    • Low Control = Wells with DMSO only.

  • Assay Validation Metric (Z'-factor):

    • Z' = 1 - [(3 * (SD_Low_Control + SD_High_Control)) / |(Mean_Low_Control - Mean_High_Control)|]

    • An assay is considered robust for HTS if the Z'-factor is ≥ 0.5.[8]

Tier 2: Cell-Based Confirmatory Assay

Principle: PPARγ Reporter Gene Assay

To validate the biochemical hits in a cellular context, a reporter gene assay is employed.[13][14] This assay measures the ability of a compound to activate the transcriptional activity of PPARγ. Cells are engineered to co-express full-length human PPARγ and a reporter gene (e.g., firefly luciferase) under the control of a promoter containing PPAR response elements (PPREs).[4][14] If Compound X activates PPARγ, the receptor will bind to the PPREs and drive the expression of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence.

Materials and Reagents
  • Cell Line: HEK293T or HepG2 cells are suitable.

  • Plasmids:

    • An expression vector for full-length human PPARγ.

    • A PPRE-driven firefly luciferase reporter plasmid.

    • A constitutively expressed Renilla luciferase plasmid (for normalization).

  • Transfection Reagent: A commercially available lipid-based transfection reagent.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

  • Luciferase Assay System: Dual-luciferase reporter assay system.

  • Microplates: 96-well or 384-well, white, solid-bottom tissue culture plates.

Step-by-Step Protocol
  • Cell Transfection:

    • Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter, and the Renilla normalization plasmid according to the manufacturer's protocol.

    • Plate the transfected cells into the assay plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds from Tier 1 in cell culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).[8]

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves sequential addition of the firefly luciferase substrate followed by a lysis/quenching solution containing the Renilla luciferase substrate.

    • Measure the luminescence on a plate-reading luminometer.

Data Analysis and Interpretation
  • Normalize Luciferase Activity:

    • Normalized Response = (Firefly Luciferase Reading / Renilla Luciferase Reading)

  • Calculate Fold Activation:

    • Fold Activation = (Normalized Response_Compound / Normalized Response_DMSO)

  • Dose-Response Curves:

    • Plot the Fold Activation against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

Signaling_Pathway cluster_cell Cell Interior cluster_nucleus Nucleus CompoundX Compound X PPARg PPARγ CompoundX->PPARg Binds & Activates PPRE PPRE (DNA Response Element) PPARg->PPRE Heterodimer Binds RXR RXR RXR->PPRE Heterodimer Binds Luciferase Luciferase Gene PPRE->Luciferase Drives Expression Transcription Transcription & Translation Luciferase->Transcription Light Luminescent Signal Transcription->Light Produces

Sources

Application Notes & Protocols: Investigating Metabolic Pathways with 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of metabolic disease.

Introduction: A Novel Tool for Unraveling Metabolic Regulation

Metabolic disorders, including type 2 diabetes, dyslipidemia, and obesity, represent a growing global health crisis. At the heart of these conditions are complex and interconnected signaling pathways that regulate glucose and lipid homeostasis. A key family of nuclear receptors, the Peroxisome Proliferator-Activated Receptors (PPARs), serves as master regulators of these processes. The PPAR family consists of three main subtypes—PPARα, PPARγ, and PPARδ—each with distinct tissue distribution and physiological roles.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation lowers triglyceride levels and is the target of fibrate drugs.[1][2]

  • PPARγ: Highly expressed in adipose tissue, where it is a crucial regulator of adipogenesis, fatty acid storage, and glucose homeostasis. It is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs.[1][3]

  • PPARδ: Ubiquitously expressed, it plays a role in fatty acid oxidation and improving lipid profiles.[2]

The compound 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid and its derivatives belong to a class of molecules designed to modulate PPAR activity. Structural analogs have been identified as potent agonists, some with the ability to activate a single PPAR subtype, while others act as dual or pan-agonists, activating multiple subtypes simultaneously.[4] This multi-faceted activation potential makes these compounds powerful tools for dissecting metabolic pathways and offers a promising therapeutic strategy for comprehensively treating the cluster of abnormalities associated with metabolic syndrome.[4][5]

This guide provides a comprehensive overview of the application of this compound and its analogs in metabolic research. It details the scientific rationale and step-by-step protocols for both in vitro characterization and in vivo efficacy studies.

Part 1: In Vitro Characterization - Assessing PPAR Activation

The foundational step in characterizing a compound like this compound is to confirm its activity and selectivity towards the PPAR subtypes. The most common and robust method for this is the cell-based reporter gene transactivation assay.

Scientific Rationale

This assay leverages the mechanism of PPAR action. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating transcription.[6][7]

The reporter assay reconstructs this system in a controlled cellular environment. Cells (commonly HEK293 or COS-1) are transiently transfected with two key plasmids:

  • An expression vector containing the DNA sequence for the ligand-binding domain (LBD) of a specific human PPAR subtype (α, γ, or δ) fused to a DNA-binding domain (DBD) from another protein, often GAL4 from yeast.

  • A reporter vector containing a promoter with GAL4 response elements (known as an Upstream Activation Sequence or UAS) that drives the expression of a reporter gene, typically firefly luciferase.[4]

When the test compound (a PPAR agonist) enters the cell and binds to the PPAR-LBD, the fusion protein binds to the UAS on the reporter plasmid, driving luciferase expression. The amount of light produced upon addition of a luciferase substrate is directly proportional to the activation of the PPAR subtype. A constitutively expressed second reporter, like Renilla luciferase, is often co-transfected to normalize for transfection efficiency.[8]

Workflow for PPAR Transactivation Assay

G cluster_prep Day 1: Cell Preparation cluster_transfect Day 2: Transfection cluster_treat Day 3: Compound Treatment cluster_read Day 4: Data Acquisition p1 Seed HEK293 cells into 96-well plates p2 Incubate for 24 hours p1->p2 p3 Prepare transfection mix: - PPAR Expression Plasmid - Luciferase Reporter Plasmid - Renilla Control Plasmid - Transfection Reagent p4 Add mix to cells and incubate for 4-6 hours p3->p4 p5 Replace with fresh media p4->p5 p6 Prepare serial dilutions of This compound and reference agonists (e.g., GW7647 for PPARα) p7 Add compounds to cells p6->p7 p8 Incubate for 18-24 hours p7->p8 p9 Lyse cells p10 Add luciferase substrates p9->p10 p11 Read Firefly and Renilla luminescence on a plate reader p10->p11

Caption: Workflow for the PPAR Luciferase Reporter Gene Assay.

Protocol 1: PPARα/γ/δ Transactivation Assay

This protocol outlines a method for determining the EC₅₀ (half-maximal effective concentration) of the test compound for each PPAR subtype.

Materials:

  • HEK293 cells

  • DMEM with 10% FBS

  • Opti-MEM Reduced Serum Medium

  • Lipofectamine 2000 (or similar transfection reagent)

  • Expression plasmids for hPPARα-LBD-GAL4, hPPARγ-LBD-GAL4, hPPARδ-LBD-GAL4

  • Reporter plasmid: pUAS-tk-luc (Firefly luciferase)

  • Control plasmid: pRL-TK (Renilla luciferase)

  • Test Compound: this compound, dissolved in DMSO

  • Reference Agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)

  • Dual-Luciferase Reporter Assay System

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding (Day 1): Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Transfection (Day 2):

    • For each well, prepare a DNA mix in Opti-MEM containing 50 ng of the PPAR expression plasmid, 50 ng of the luciferase reporter plasmid, and 5 ng of the Renilla control plasmid.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.

    • Combine the DNA mix with the diluted transfection reagent, incubate for 20 minutes at room temperature, and add the complex to each well.

    • Incubate for 4-6 hours, then carefully replace the transfection medium with 100 µL of fresh, complete DMEM.

  • Compound Treatment (Day 3):

    • Prepare serial dilutions of the test compound and reference agonists in DMEM, typically ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤0.1%.

    • Remove the media from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells with 0.1% DMSO.

    • Incubate at 37°C, 5% CO₂ for 18-24 hours.

  • Lysis and Luminescence Reading (Day 4):

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Remove the media and wash the cells once with 100 µL of PBS.

    • Add 20 µL of lysis buffer to each well and incubate for 15 minutes on an orbital shaker.

    • Add 100 µL of the firefly luciferase substrate to each well and immediately measure luminescence (Reading A).

    • Add 100 µL of the Stop & Glo® Reagent (which quenches the firefly reaction and activates the Renilla reaction) and measure luminescence again (Reading B).[8]

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence (Reading A / Reading B) for each well to normalize the data.

    • Calculate Fold Activation by dividing the normalized value for each compound concentration by the normalized value of the vehicle control.

    • Plot Fold Activation versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.

ParameterDescriptionExample Value
EC₅₀ (PPARα) Concentration for 50% maximal activation of PPARα150 nM
EC₅₀ (PPARγ) Concentration for 50% maximal activation of PPARγ85 nM
EC₅₀ (PPARδ) Concentration for 50% maximal activation of PPARδ500 nM
Eₘₐₓ Maximum observed activation (fold-change)15-fold

Part 2: In Vivo Metabolic Studies - From Efficacy to Mechanism

Following in vitro validation, the next critical step is to assess the compound's effects on metabolic parameters in a whole-organism context. This is typically achieved using rodent models that mimic human metabolic diseases.

Scientific Rationale

Two primary types of mouse models are widely used:

  • Genetic Models: Mice with specific gene mutations that predispose them to metabolic disease. The db/db mouse has a mutation in the leptin receptor, leading to hyperphagia, severe obesity, hyperglycemia, and insulin resistance, closely mimicking aspects of human type 2 diabetes.[9][10][11]

  • Diet-Induced Models: Wild-type mice (e.g., C57BL/6J) fed a high-fat diet (HFD) develop obesity, dyslipidemia, and insulin resistance over several weeks. This model is highly relevant as it reflects the impact of a Western-style diet on metabolic health.[5][12][13]

Administering this compound to these models allows researchers to evaluate its therapeutic potential by measuring key metabolic endpoints, such as blood glucose control and serum lipid levels.

Workflow for In Vivo Metabolic Study

G cluster_model Weeks 1-8: Model Induction cluster_dosing Weeks 9-12: Compound Dosing cluster_test Week 12: Metabolic Testing m1 Acclimatize C57BL/6J mice m2 Divide into groups: - Control Diet (10% kcal fat) - High-Fat Diet (HFD, 60% kcal fat) m1->m2 m3 Monitor body weight and food intake weekly m2->m3 d1 Randomize HFD mice into: - Vehicle Control Group - Test Compound Group d2 Administer compound or vehicle daily via oral gavage d1->d2 d3 Continue monitoring weight d2->d3 t1 Perform Oral Glucose Tolerance Test (OGTT) t2 Collect terminal blood sample for lipid profile analysis t1->t2 t3 Harvest tissues (liver, adipose) for gene expression analysis t2->t3

Caption: Workflow for a diet-induced obesity mouse study.

Protocol 2: Efficacy in a High-Fat Diet (HFD)-Induced Obesity Mouse Model

Materials:

  • Male C57BL/6J mice, 6 weeks old

  • Control Diet (e.g., 10% kcal from fat)

  • High-Fat Diet (e.g., 60% kcal from fat)[13]

  • Test Compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated microvettes)

  • Dextrose solution (20% in sterile water)

Procedure:

  • Model Induction (8 weeks):

    • Upon arrival, acclimatize mice for one week on a standard chow diet.

    • Randomize mice into two groups: Control Diet and High-Fat Diet (HFD).

    • Feed mice their respective diets for 8 weeks. Monitor body weight and food intake weekly. The HFD group is expected to show significant weight gain compared to the control group.[12]

  • Dosing Period (4 weeks):

    • After 8 weeks on the HFD, randomize the obese mice into a vehicle group and a test compound group (n=8-10 mice per group).

    • Administer the test compound or vehicle daily via oral gavage at a predetermined dose (e.g., 10 mg/kg).

    • Continue to monitor body weight throughout the dosing period.

  • Oral Glucose Tolerance Test (OGTT) (at the end of the dosing period):

    • Fast the mice for 5-6 hours in the morning by moving them to a clean cage with water but no food.[1][14]

    • Record baseline body weight.

    • Take a baseline blood glucose reading (t=0) by nicking the tail vein and applying a drop of blood to a glucometer strip.[14]

    • Administer a 2 g/kg bolus of dextrose solution via oral gavage (volume calculated based on body weight).[14][15]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.

    • Plot blood glucose concentration versus time and calculate the Area Under the Curve (AUC) for each group. A lower AUC indicates improved glucose tolerance.

  • Terminal Blood and Tissue Collection:

    • At the end of the study, fast the mice for 4-6 hours.

    • Collect a terminal blood sample via cardiac puncture under anesthesia.

    • Centrifuge the blood to separate plasma and store at -80°C for lipid analysis.

    • Perfuse the animal with saline, then harvest tissues like the liver and epididymal white adipose tissue. Snap-freeze in liquid nitrogen and store at -80°C for subsequent analysis (e.g., qRT-PCR for PPAR target genes).

ParameterControl DietHFD + VehicleHFD + Test Compound
Final Body Weight (g) 30 ± 245 ± 341 ± 2.5
Fasting Glucose (mg/dL) 130 ± 10180 ± 15145 ± 12
OGTT AUC (mg/dL*min) 18,00035,00022,000
Serum Triglycerides (mg/dL) 80 ± 10150 ± 2095 ± 15
Total Cholesterol (mg/dL) 100 ± 12220 ± 25160 ± 20

Part 3: Downstream Mechanistic Analysis

To connect the compound's activity to specific metabolic improvements, it is essential to analyze its effects at the cellular and molecular level.

Protocol 3: Cellular Glucose Uptake Assay

This assay measures the direct effect of the compound on the ability of cells, such as hepatocytes, to take up glucose from the surrounding medium.

Scientific Rationale: The human hepatoma cell line, HepG2, is a widely used model for studying hepatic glucose metabolism.[16] Glucose uptake can be measured using a fluorescently-labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). 2-NBDG is transported into cells via glucose transporters but is not fully metabolized, causing it to accumulate inside the cell. The amount of accumulated fluorescence is proportional to the glucose uptake rate and can be quantified using a fluorescence plate reader or flow cytometry.[2][17][18]

Materials:

  • HepG2 cells

  • Black, clear-bottom 96-well plates

  • Glucose-free DMEM

  • 2-NBDG

  • Test Compound and Insulin (positive control)

  • Fluorescence microplate reader (Excitation/Emission ~465/540 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a black 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free DMEM for 3-4 hours.

  • Compound Incubation: Treat cells with various concentrations of the test compound (and insulin as a positive control) for a specified time (e.g., 24 hours).

  • Glucose Uptake:

    • Wash the cells twice with glucose-free DMEM.

    • Add 100 µL of glucose-free DMEM containing 50 µM 2-NBDG to each well.

    • Incubate for 60 minutes at 37°C.[17]

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader. An increase in fluorescence compared to the vehicle control indicates enhanced glucose uptake.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for investigating the metabolic effects of this compound and its analogs. By systematically progressing from in vitro target validation to in vivo efficacy testing and cellular mechanistic studies, researchers can build a comprehensive understanding of a compound's therapeutic potential. The activation of PPARs by this class of molecules offers a powerful lever to modulate lipid and glucose metabolism, paving the way for novel treatments for metabolic syndrome and type 2 diabetes.

References

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  • Vanderbilt University Medical Center. (2018). Oral Gavage Glucose Tolerance Test (OGTT). Vanderbilt MMPC. Available at: [Link]

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  • JoVE. (2011). Glucose Tolerance Test in Mice. Bio-protocol. Available at: [Link]

  • Lin, Y., et al. (n.d.). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. PMC - NIH. Available at: [Link]

  • Melior Discovery. (n.d.). db/db Mice, Type II Diabetes Mouse Model. Available at: [Link]

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  • Mouse Metabolic Phenotyping Centers. (n.d.). Chronic High-Fat/Sugar Diet Feeding. MMPC. Available at: [Link]

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  • JoVE. (2020). Assessing Whole-Body Lipid-Handling Capacity in Mice. JoVE. Available at: [Link]

  • Wu, J., et al. (2015). Glucose Uptake Assay. Bio-protocol. Available at: [Link]

  • Oriental Journal of Chemistry. (2021). In-silico Analysis of Phenyl Propanoic Acid Derivatives to Design Potent Peroxisome Proliferator-activated Receptor (PPAR) Dual Agonists for Type 2 Diabetes mellitus Therapy. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Principle of the in vitro PPARß/δ transactivation assay. ResearchGate. Available at: [Link]

  • Sun, L., et al. (2025). Establishment and Evaluation of HepG2 Cell Insulin Resistance Model. PMC - NIH. Available at: [Link]

  • ResearchGate. (2018). Need a protocol for insulin stimulated glucose uptake using 2 NBDG on HepG2 cells?. ResearchGate. Available at: [Link]

  • bioRxiv. (2023). Role of acetoacetyl-CoA synthetase in glucose uptake by HepG2 cells. bioRxiv. Available at: [Link]

  • RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. Available at: [Link]

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  • Pharmacology Discovery Services. (n.d.). Cholesterol, Normal Serum (Total, HDL, LDL, TG), Mouse. Pharmacology Discovery Services. Available at: [Link]

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Application Notes and Protocols: 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid as a Molecular Probe for Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid as a molecular probe for the nuclear receptor, Peroxisome Proliferator-Activated Receptor alpha (PPARα). We delve into the mechanism of action, provide detailed protocols for its use in cell-based assays, and discuss the interpretation of results. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Introduction: Understanding the Molecular Probe and its Target

This compound belongs to a class of compounds that modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism.[1][2] There are three main isotypes of PPARs: α, γ, and δ (also known as β/δ).[2][3] this compound has been identified as a potent and selective agonist for PPARα.[4]

PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[3] Upon activation by a ligand, such as our molecular probe, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to their transcription.[5] The activation of PPARα results in the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[3][6]

As a molecular probe, this compound can be utilized to:

  • Investigate the role of PPARα in various physiological and pathophysiological processes.

  • Screen for other potential PPARα modulators through competitive binding assays.

  • Validate the engagement of novel drug candidates with the PPARα target in a cellular context.

The following diagram illustrates the mechanism of action of this compound as a PPARα agonist.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probe 2-(2,3-dihydro-1H-inden-5-yloxy) propanoic acid PPARa PPARα Probe->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (e.g., ↑ Fatty Acid Oxidation) Proteins->Metabolic_Effects Leads to

Caption: PPARα Signaling Pathway Activation.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound as a molecular probe to study PPARα activity and target engagement.

PPARα Reporter Gene Assay

This assay quantifies the ability of the molecular probe to activate PPARα and induce the expression of a reporter gene.[5][7]

Principle: Cells are co-transfected with an expression vector for human PPARα and a reporter vector containing a luciferase gene under the control of a PPRE promoter. Activation of PPARα by the probe drives the expression of luciferase, and the resulting luminescence is measured.

Materials:

  • HEK293T or HepG2 cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Lipofectamine 3000

  • pCMV-hPPARα expression vector

  • pGL4.35[9xGAL4UAS/luc2P] reporter vector (or similar PPRE-driven reporter)

  • pRL-TK Renilla luciferase control vector

  • This compound (dissolved in DMSO)

  • GW7647 (positive control PPARα agonist)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Transfection:

    • For each well, prepare a DNA-lipid complex in Opti-MEM containing 50 ng of pCMV-hPPARα, 100 ng of the PPRE-luciferase reporter, and 10 ng of pRL-TK.

    • Follow the Lipofectamine 3000 manufacturer's protocol for transfection.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (GW7647) in DMEM. The final DMSO concentration should be <0.1%.

    • Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 24 hours.

  • Lysis and Luminescence Measurement:

    • Wash the cells once with PBS.

    • Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Measure firefly and Renilla luciferase activity using a luminometer according to the Dual-Luciferase Reporter Assay System protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Determine the EC50 value using a non-linear regression curve fit (log(agonist) vs. response).

Parameter Typical Value
Cell LineHEK293T
Seeding Density2 x 10^4 cells/well
Incubation Time24 hours
Positive ControlGW7647
EC50 for GW7647~5-20 nM
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.[8][9][10]

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[11][12]

Materials:

  • MCF-7 or other cells endogenously expressing PPARα

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • PBS supplemented with protease inhibitors

  • Anti-PPARα primary antibody

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and buffers

  • Western blot apparatus

  • Chemiluminescence detection system

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating:

    • Harvest the cells and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the anti-PPARα primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for PPARα at each temperature for both treated and untreated samples.

    • Plot the band intensity against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Start Start: Cells in Culture Treat Treat with Probe or Vehicle Start->Treat Heat Heat Aliquots (Temperature Gradient) Treat->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Precipitated Proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect WB Western Blot for PPARα Collect->WB Analyze Analyze Data: Plot Melting Curve WB->Analyze

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to determine the binding affinity of the molecular probe to the PPARα ligand-binding domain (LBD) and to screen for other potential ligands.[13][14][15][16]

Principle: A fluorescently labeled PPARα ligand (tracer) is incubated with the PPARα LBD. When the tracer is bound to the large LBD protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. A test compound that competes with the tracer for binding to the LBD will displace the tracer, which will then tumble more rapidly, leading to a decrease in fluorescence polarization.

Materials:

  • Recombinant human PPARα LBD

  • Fluorescently labeled PPARα ligand (e.g., a BODIPY-labeled agonist)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • 384-well black plates

  • Fluorescence polarization plate reader

Protocol:

  • Assay Setup:

    • In a 384-well plate, add the assay buffer.

    • Add serial dilutions of this compound or other test compounds.

    • Add a fixed concentration of the fluorescent tracer.

    • Initiate the binding reaction by adding a fixed concentration of the PPARα LBD.

    • Include controls for no LBD (minimum polarization) and no competitor (maximum polarization).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the log of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Parameter Description
IC50 Concentration of the probe required to inhibit 50% of tracer binding.
Ki Inhibition constant, a measure of the probe's binding affinity.

Concluding Remarks

This compound serves as a valuable molecular probe for the investigation of PPARα biology. The protocols detailed in this guide provide a robust framework for its application in reporter gene assays to assess functional activity, cellular thermal shift assays to confirm target engagement in a native cellular environment, and fluorescence polarization assays for quantitative binding studies. By employing these methodologies, researchers can effectively utilize this probe to advance our understanding of PPARα and to facilitate the discovery of novel therapeutics targeting this important nuclear receptor.

References

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  • Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. (2005). Molecular Pharmacology, 68(3), 763-768.
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Application Notes & Protocols: High-Purity Isolation of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide to the purification of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, a chiral carboxylic acid intermediate relevant in pharmaceutical and materials science research. Achieving high chemical and enantiomeric purity is critical for downstream applications, demanding robust and well-understood purification strategies. We present detailed protocols for fundamental acid-base extraction, recrystallization, and advanced normal-phase flash chromatography. The scientific principles underpinning each technique are discussed, with a focus on the physicochemical properties of the target molecule. Furthermore, this guide addresses the critical aspect of enantiomeric separation through chiral HPLC, providing a pathway for isolating specific stereoisomers. Each protocol is designed to be a self-validating system, offering researchers and drug development professionals the rationale behind procedural steps to facilitate effective troubleshooting and optimization.

Introduction and Physicochemical Profile

This compound is an organic molecule characterized by a dihydroindene core linked via an ether bond to a propanoic acid moiety. The presence of a carboxylic acid group dictates its acidic nature and pH-dependent solubility, while the chiral center at the alpha-carbon of the propanoic acid group means it exists as a racemic mixture of (R) and (S) enantiomers unless synthesized stereoselectively.

The purification strategy for this compound must address two distinct challenges:

  • Removal of Chemical Impurities: These include unreacted starting materials (e.g., 5-indanol), synthetic by-products, and reagents.

  • Resolution of Enantiomers: For many pharmaceutical applications, isolating a single enantiomer is required, as biological activity often resides in one stereoisomer while the other may be inactive or cause adverse effects.[1]

A thorough understanding of the molecule's properties is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source
Chemical Structure Chemical Structure-
Molecular Formula C₁₂H₁₄O₃[2][3]
Molecular Weight 206.24 g/mol [2]
CAS Number 91496-98-9[3]
Predicted XlogP 2.7[4]
Key Functional Groups Carboxylic Acid, Ether, Aromatic Ring[5]
Predicted pKa ~4.5 - 5.0 (Propanoic acid moiety)General chemical knowledge[5]

Foundational Purification: Acid-Base Extraction

Principle of the Method: This technique leverages the acidic nature of the carboxylic acid group. In the presence of a mild aqueous base (e.g., sodium bicarbonate), the acidic proton is removed, forming a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and can be washed away. Subsequent re-acidification of the aqueous layer regenerates the neutral, water-insoluble carboxylic acid, which can be precipitated or extracted back into an organic solvent.[6] This method is highly effective for removing non-acidic impurities.

G cluster_0 cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Product in Organic Solvent (e.g., EtOAc) B Add aq. NaHCO₃ Shake in Separatory Funnel A->B C Separate Layers B->C D Neutral Impurities (Discard or Analyze) C->D Contains neutral impurities E Sodium 2-(...)-propanoate (Water Soluble Salt) C->E Contains desired compound as salt F Acidify with HCl (aq) to pH ~1-2 E->F G Precipitated Pure Acid or Extract with fresh EtOAc F->G H Wash with Brine, Dry (Na₂SO₄), Evaporate G->H I Chemically Purified Product H->I

Figure 1: Workflow for Acid-Base Extraction.

Protocol 2.1: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): To maximize yield, re-extract the organic layer with another portion of saturated NaHCO₃ solution. Combine this aqueous extract with the first one.

  • Organic Wash: The initial organic layer, containing neutral impurities, can be discarded. To ensure no basic impurities are carried forward, wash the combined aqueous layers with a small portion of fresh EtOAc. Discard this organic wash.

  • Acidification: Cool the combined aqueous phase in an ice bath. Slowly add 6N hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the purified product should form.

  • Isolation:

    • Method A (Precipitation): If a dense, easily filterable solid forms, collect the product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid drying.

    • Method B (Extraction): Extract the acidified aqueous slurry with three portions of EtOAc. Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified solid.

Purification by Recrystallization

Principle of the Method: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and its impurities when hot but will allow only the target compound to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).[7]

G A Crude Solid in Erlenmeyer Flask B Add Minimum Volume of Hot Solvent to Dissolve A->B C Hot Filtration (Optional) to Remove Insoluble Impurities B->C D Allow Solution to Cool Slowly to Room Temp. B->D If no hot filtration C->D E Cool Further in Ice Bath to Maximize Yield D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Small Amount of Cold Solvent F->G H Dry Crystals (Air or Vacuum Oven) G->H I Pure Crystalline Product H->I

Figure 2: General Workflow for Recrystallization.

Protocol 3.1: Solvent Screening and Recrystallization

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small quantities (~20 mg) of the crude product with various solvents to find a suitable system.

    Table 2: Suggested Solvents for Screening

Solvent / SystemRationale
Toluene The aromatic nature of toluene is compatible with the dihydroindene core, while the polarity is moderate.
Ethyl Acetate / Heptane A two-solvent system. Dissolve in a minimum of hot ethyl acetate (polar) and add hot heptane (non-polar) until the solution becomes cloudy (the cloud point). Add a few drops of hot ethyl acetate to clarify and then cool.
Ethanol / Water Another two-solvent system. Dissolve in hot ethanol and add water dropwise until the cloud point is reached.
Acetonitrile A polar aprotic solvent that can be effective for moderately polar compounds.
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to boiling with stirring (use a hot plate and stir bar). Continue adding solvent until the solid just dissolves completely. Expert Tip: Using the minimum amount of hot solvent is key to maximizing recovery.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Purification by Flash Column Chromatography

Principle of the Method: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. For acidic compounds like this compound, interactions with the slightly acidic silica gel can cause significant peak tailing. To achieve sharp, symmetrical peaks, it is essential to suppress the ionization of the carboxylic acid group by acidifying the mobile phase.[8][9] An excellent rule of thumb is to lower the mobile phase pH at least 2 units below the compound's pKa.[8]

G A Prepare Slurry of Silica Gel in Mobile Phase B Pack Column A->B D Load Sample onto Top of Column B->D C Prepare Sample: Adsorb onto Silica (Dry Load) C->D E Elute with Mobile Phase (Isocratic or Gradient) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions and Evaporate Solvent G->H I Chromatographically Pure Product H->I

Figure 3: Workflow for Flash Column Chromatography.

Protocol 4.1: Normal-Phase Flash Chromatography

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good system will give the target compound an Rf value of ~0.2-0.3.

    • Starting Solvent System: Heptane/Ethyl Acetate (e.g., 70:30 v/v).

    • Acidic Modifier: Add 0.5-1% acetic acid or formic acid to the mobile phase mixture. This is critical to ensure good peak shape.[9]

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase. Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a strong solvent like DCM or methanol. Add a small amount of silica gel (2-3 times the mass of the crude product). Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[10]

  • Elution: Begin elution with the chosen mobile phase. A gradient elution (gradually increasing the percentage of the more polar solvent, e.g., from 20% to 50% EtOAc in Heptane) can be effective for separating impurities with very different polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The acetic acid modifier is volatile and will be removed during this step.

Table 3: Typical Conditions for Flash Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice for normal-phase separation of moderately polar compounds.
Mobile Phase Heptane/Ethyl Acetate + 1% Acetic AcidProvides good separation for many organic compounds. The acid is crucial to prevent peak tailing of the carboxylic acid analyte.[8]
Loading Method Dry LoadingPrevents issues with compound insolubility in the mobile phase and often leads to better resolution.[10]

Advanced Purification: Chiral Resolution

Principle of the Method: Enantiomers have identical physical properties in an achiral environment, making them inseparable by the methods above. Chiral chromatography uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are widely used for separating arylpropionic acids.[1][11]

Protocol 5.1: Chiral HPLC Method Development

  • Column Selection: Start with a polysaccharide-based CSP. Columns like Daicel Chiralpak® IA, IB, or IC are excellent starting points.

  • Mobile Phase: For normal-phase chiral separations, a mixture of an alkane (Hexane or Heptane) and an alcohol (Isopropanol or Ethanol) is typical. An acidic modifier is often required.

    • Screening Conditions:

      • Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA)

      • Mobile Phase B: Hexane/Ethanol (85:15 v/v) + 0.1% TFA

  • Analytical Method Development: Inject a small amount of the racemic mixture and monitor the separation at a suitable UV wavelength (e.g., 254 nm). Optimize the alcohol percentage to achieve baseline resolution (α > 1.5) in a reasonable runtime.

  • Preparative Scale-Up: Once an analytical method is established, it can be scaled to a larger preparative HPLC column to isolate gram quantities of each enantiomer. The loading amount, flow rate, and fraction collection parameters must be optimized for the larger column diameter.

References

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

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  • Google Patents. (1991).
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  • Google Patents. (2013). Method for recovering and purifying propionic acid. WO2013079785A1.
  • National Institutes of Health (NIH). (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • PubMed. (2005). Enantiomer separation of a powerful chiral auxiliary, 2-methoxy-2-(1-naphthyl)propionic acid...[Link]

  • Espace.net. (1981). Process for preparing therapeutic 2-arylpropionic acids and esters...[Link]

  • Google Patents. (1948).
  • Indian Patents. (2009). PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID. 232680. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

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Application Notes and Protocols for 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only

Introduction

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is a novel small molecule compound with potential for investigation in various biological systems. As a derivative of propanoic acid, a scaffold known for a wide range of pharmacological activities, this compound presents an opportunity for exploration in drug discovery and chemical biology.[1] Arylpropionic acid derivatives, for instance, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The structural features of this compound, including the indane moiety, suggest it may interact with various biological targets. This document provides a comprehensive guide for researchers on the formulation, handling, and application of this compound in a research setting.

Given the limited publicly available data on this specific molecule, this guide emphasizes a foundational approach to characterization and experimental design. The protocols provided are intended to be adaptable frameworks for researchers to validate and optimize based on their specific experimental systems and research objectives.

Compound Handling and Storage

Proper handling and storage are paramount to ensure the integrity and stability of this compound, thereby ensuring the reproducibility of experimental results.

Personal Protective Equipment (PPE)

Always handle the compound in a controlled laboratory environment.[2] Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times to avoid direct contact, inhalation, or exposure.[2][3]

Storage Conditions

The stability of this compound has not been extensively characterized. Therefore, precautionary storage measures are recommended.

  • Lyophilized Powder: Store the solid compound in a cool, dry, and dark environment.[2][4] A desiccator at -20°C is ideal for long-term storage to prevent degradation from moisture and temperature fluctuations.[3][4]

  • Solutions: Once reconstituted, the stability of the compound in solution is unknown and must be determined empirically. It is best practice to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2][4]

Storage Form Temperature Conditions Duration
Lyophilized Powder-20°CDark, Dry, DesiccatedLong-term
Stock Solution (in DMSO)-80°CAliquoted, Protected from LightShort to Medium-term (stability-dependent)
Working Solution (in media)2-8°CSterile, Protected from LightFor immediate use

Formulation for In Vitro Research

The predicted lipophilicity of this compound suggests it may have poor aqueous solubility, a common challenge for over 70% of new chemical entities.[5] This necessitates careful formulation to achieve the desired concentrations in aqueous buffers and cell culture media for in vitro assays.

Solubility Testing Protocol

A preliminary assessment of solubility is a critical first step.

Objective: To determine the approximate solubility of the compound in common solvents and aqueous buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), research grade

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This serves as the primary stock.

  • Serially dilute the DMSO stock into your aqueous buffer of choice (e.g., PBS or cell culture medium).

  • Visually inspect for precipitation at each concentration.

  • Incubate the solutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Centrifuge the samples to pellet any precipitate.

  • The highest concentration that remains a clear solution is the approximate kinetic solubility.

Formulation Strategies for Poorly Soluble Compounds

If the compound exhibits poor aqueous solubility, several strategies can be employed to enhance its bioavailability in in vitro systems.[6][7][8]

  • Co-solvents: Using a small percentage of an organic solvent like DMSO or ethanol in the final working solution can maintain the compound's solubility. It is crucial to include a vehicle control in all experiments to account for any effects of the solvent on the biological system.

  • pH Adjustment: For ionizable compounds like this propanoic acid, adjusting the pH of the buffer may improve solubility.[9] The carboxylic acid moiety suggests that its solubility will increase at a pH above its pKa.[9]

  • Use of Surfactants: Non-ionic surfactants at low concentrations can aid in solubilization.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with lipophilic drugs, enhancing their solubility in aqueous solutions.[8]

In Vitro Assay Development: A General Framework

The development of robust in vitro assays is essential to characterize the biological activity of this compound.[10][11] The following protocols are templates that can be adapted to specific research questions.

Workflow for In Vitro Assay Development

G cluster_0 Assay Development Pipeline A Target Identification (Hypothesis Driven) B Compound Formulation & Solubility Testing A->B Select appropriate solvents/buffers C Primary Screening Assay (e.g., Cell Viability) B->C Prepare working solutions D Dose-Response & IC50 Determination C->D Identify hit concentrations E Secondary/Mechanism of Action Assays D->E Confirm activity & probe mechanism F Data Analysis & Interpretation E->F Synthesize findings G cluster_1 Pharmacokinetic Study Workflow A Compound Formulation for In Vivo Dosing B Animal Dosing (e.g., Oral, IV) A->B Determine appropriate vehicle & dose C Serial Blood Sampling B->C Collect samples at defined time points D Plasma Sample Processing C->D Isolate plasma E Bioanalytical Method (e.g., LC-MS/MS) D->E Quantify compound concentration F PK Data Analysis E->F Calculate PK parameters

Caption: A conceptual workflow for an in vivo pharmacokinetic study.

Stability Testing

The chemical stability of the compound in solution and under various conditions is critical for reliable experimental outcomes. [12][13]

Protocol: Solution Stability Assessment

Objective: To evaluate the stability of the compound in a given solvent or buffer over time.

Materials:

  • Stock solution of the compound

  • Experimental buffer (e.g., PBS, cell culture medium)

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare a solution of the compound in the buffer of interest at a known concentration.

  • Analyze a sample immediately (T=0) using an appropriate chromatographic method to determine the initial peak area.

  • Incubate the solution under relevant experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot and analyze it by HPLC-UV or LC-MS.

  • Compare the peak area of the compound at each time point to the T=0 sample. A significant decrease in the peak area indicates degradation.

Conclusion

This compound is a compound with potential for biological investigation. Due to the lack of specific data, a systematic and careful approach to its handling, formulation, and experimental application is essential. The protocols and guidelines presented here provide a foundation for researchers to begin their exploration of this novel molecule. All experimental procedures should be validated and optimized for the specific systems under investigation.

References

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
  • Unknown. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
  • Origin Compounds. (n.d.). Storage & Handling Guidelines.
  • Unknown. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • Michael, I. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
  • Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis.
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • GlycoMScan. (n.d.). Stability studies of small molecules and proteins.
  • Unknown. (2024). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. ResearchGate.
  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
  • Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.
  • Kumar, P., et al. (2020, May 16). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. As researchers and developers, achieving high yield and purity is paramount. This document is designed to move beyond simple protocols, offering a deeper understanding of the reaction mechanisms and providing robust troubleshooting strategies based on extensive field experience. We will explore the common synthetic pathway, anticipate potential challenges, and equip you with the knowledge to optimize your experimental outcomes.

Synthetic Overview: A Two-Step Approach

The most reliable and common synthesis of this compound is a two-step process. First, a Williamson ether synthesis is performed to couple 5-indanol with an ethyl 2-halopropanoate. This is followed by the saponification (base-catalyzed hydrolysis) of the resulting ester to yield the final carboxylic acid product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Hydrolysis) SM Starting Materials: 5-Indanol + Ethyl 2-bromopropanoate Base Base Addition (e.g., K2CO3, NaH) in Polar Aprotic Solvent (e.g., DMF) SM->Base Reaction1 Heat (50-100°C) Monitor by TLC/LC-MS Base->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate Crude Intermediate: Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate Workup1->Intermediate Base2 Base Addition (e.g., NaOH, KOH) in Solvent (e.g., EtOH/H2O) Intermediate->Base2 Proceed to Hydrolysis Reaction2 Heat/Reflux Monitor by TLC/LC-MS Base2->Reaction2 Workup2 Acidification (HCl) to pH ~2-3 Reaction2->Workup2 Purification Extraction & Recrystallization/ Column Chromatography Workup2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My yield in the first step (Williamson ether synthesis) is consistently low. What are the likely causes?

A low yield in this S(_N)2 reaction is typically traced back to three competing factors: incomplete deprotonation of the starting phenol, a competing elimination side reaction, or suboptimal reaction conditions.[1][2]

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a potent nucleophile, the phenoxide ion, by deprotonating 5-indanol.[3] If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low. While weaker bases like potassium carbonate (K(_2)CO(_3)) can be effective for acidic phenols, a stronger base like sodium hydride (NaH) ensures near-quantitative deprotonation and often improves yields.[2][4]

  • E2 Elimination Competition: Your alkylating agent, ethyl 2-bromopropanoate, is a secondary halide. Secondary halides are susceptible to E2 elimination, especially in the presence of a strong base and at elevated temperatures.[2][4] This side reaction produces ethyl acrylate and consumes your reactants. To favor the desired S(_N)2 substitution, consider lowering the reaction temperature. Substitution reactions are generally less sensitive to temperature changes than elimination reactions, which have a higher activation energy.[2]

  • Suboptimal Conditions: S(N)2 reactions are significantly influenced by the solvent. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but leave the nucleophile relatively free and highly reactive.[2] Using protic solvents like ethanol can solvate and weaken the nucleophile, reducing the reaction rate. Furthermore, ensure the reaction is allowed to proceed to completion; typical reaction times range from 1 to 8 hours at 50-100°C.[1][2]

G cluster_main Reaction Pathways for Ethyl 2-bromopropanoate cluster_sn2 Desired: SN2 Pathway cluster_e2 Side Reaction: E2 Pathway Indanoxide 5-Indanoxide (Nucleophile/Base) E2BP Ethyl 2-bromopropanoate (Secondary Halide) SN2_Product Ether Product (Substitution) E2BP->SN2_Product  Backside Attack  (Favored at lower temp,  polar aprotic solvent) E2_Product Alkene Byproduct (Elimination) E2BP->E2_Product  Proton Abstraction  (Favored at higher temp,  sterically hindered base)

Caption: Competing S(_N)2 substitution and E2 elimination pathways.

Q2: I've completed the hydrolysis, but upon acidification, I get an oily substance or very poor recovery of my solid product. What's happening?

This is a classic workup issue related to pH control and extraction technique.

After saponification, your product exists as the sodium or potassium salt of the carboxylic acid, which is soluble in the aqueous layer. To recover the product, you must acidify the solution to protonate the carboxylate, rendering the free carboxylic acid insoluble.

  • Incorrect pH: You must acidify to a pH of approximately 2-3 to ensure complete protonation. Using pH paper or a calibrated pH meter is critical. If the pH is too high (e.g., pH 5-6), a significant portion of your product will remain as the water-soluble carboxylate salt, leading to poor recovery.[5]

  • Product Solubility/Oiling Out: Even in its protonated form, the product may have some solubility in the aqueous mixture or may separate as an oil rather than a crystalline solid, especially if impurities are present. Do not rely solely on precipitation. After acidification, perform several extractions of the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane to recover all of the product.[5]

  • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, trapping your product between the layers. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

Q3: My final product's NMR spectrum is clean, but the melting point is broad and lower than expected. What does this suggest?

A broad or depressed melting point is a strong indicator of impurities, even if they are not immediately obvious in a proton NMR spectrum.

  • Isomeric Impurities: The most likely culprit is contamination with a C-alkylated isomer. The phenoxide nucleophile is ambident, and alkylation can sometimes occur on the aromatic ring instead of the oxygen atom.[1] These isomers are often difficult to separate from the desired product and may co-elute in chromatography. Their similar structures might not be easily resolved in a standard NMR spectrum but will disrupt the crystal lattice of the final product, leading to a poor melting point.

  • Residual Solvent: Incomplete drying can leave residual solvent (e.g., from recrystallization) trapped in the crystal lattice.

  • Unreacted Starting Material: Even small amounts of unreacted 5-indanol can affect the melting point.

Solution: Re-purify the product. Recrystallization from a carefully chosen solvent system is often effective. If that fails, column chromatography with a high-resolution silica gel and a finely tuned eluent system may be required to separate the isomers.

Problem Potential Cause Recommended Solution
Low Yield (Step 1) Incomplete deprotonation of 5-indanol.Use a stronger base (e.g., NaH) or ensure at least 1.1 equivalents of base are used.[2][4]
E2 elimination is outcompeting S(N)2.Lower the reaction temperature. Ensure a non-bulky base is used.[2]
Poor solvent choice.Use a polar aprotic solvent like DMF or acetonitrile.
Poor Recovery (Step 2) Incomplete protonation of the carboxylate.Adjust pH to 2-3 using a pH meter during the acidic workup.
Product loss during workup.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) after acidification.
Impure Final Product Presence of C-alkylation isomers.Re-purify via careful recrystallization or column chromatography.
Unhydrolyzed ester intermediate remains.Increase reaction time or temperature during the saponification step.

Frequently Asked Questions (FAQs) & Protocols

Q1: What is a reliable, field-tested protocol for the Williamson ether synthesis step?

This protocol is optimized to favor the S(_N)2 pathway.

Protocol: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate

  • Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-indanol (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.

  • Deprotonation: Cool the flask in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates H(_2) gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl 2-bromopropanoate (1.1 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 5-indanol spot has been consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench by slowly adding it to a beaker of ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Q2: What is the recommended protocol for the saponification step?

This protocol ensures complete hydrolysis of the ester.

Protocol: Synthesis of this compound

  • Setup: To a round-bottom flask, add the crude ethyl ester from the previous step (1.0 eq).

  • Solvent & Reagent: Add a 3:1 mixture of ethanol and water, followed by sodium hydroxide (NaOH, 2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir until TLC or LC-MS analysis shows complete consumption of the starting ester (typically 2-4 hours).

  • Concentration: Cool the mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add cold 6M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is ~2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

  • Purification: The crude acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR):

    
    H NMR will confirm the structure by showing characteristic peaks for the indane moiety, the propanoic acid chain (including the methine proton at the chiral center), and the disappearance of the ethyl ester signals. 
    
    
    
    C NMR will confirm the carbon skeleton.
  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass.

  • Infrared Spectroscopy (IR): Will show a broad O-H stretch for the carboxylic acid (~2500-3300 cm

    
    ) and a strong C=O stretch (~1700-1725 cm
    
    
    
    ).
  • Melting Point: A sharp, well-defined melting point is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.[6][7]

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of propionic acid from Scutellaria baicalensis roots. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges encountered during this synthesis, ensuring a successful and efficient process.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a two-step process:

  • Williamson Ether Synthesis: 5-indanol is reacted with an ethyl 2-halopropanoate (commonly ethyl 2-bromopropanoate) in the presence of a base to form the intermediate, ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid product.

While the overall synthetic route is straightforward, several side reactions can occur, leading to impurities and reduced yields. This guide will address these common issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired Ether Intermediate

Question: I am getting a low yield of ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate during the Williamson ether synthesis step. What are the possible causes and how can I improve the yield?

Answer:

Low yields in this step are often due to competing side reactions or suboptimal reaction conditions. Here are the primary factors to consider:

  • C-Alkylation vs. O-Alkylation: The 5-indanolate anion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired). The choice of solvent is critical here. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor O-alkylation. Protic solvents, on the other hand, can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more nucleophilic and leading to C-alkylation byproducts.

  • Elimination Reaction: The base used to deprotonate the 5-indanol can also promote the E2 elimination of the ethyl 2-halopropanoate to form ethyl acrylate. This is more likely with stronger, bulkier bases and at higher temperatures. Using a milder base like potassium carbonate (K₂CO₃) can help minimize this side reaction.

  • Incomplete Deprotonation: For the reaction to proceed efficiently, the 5-indanol must be fully deprotonated to the more nucleophilic 5-indanolate. Ensure you are using at least a stoichiometric amount of a suitable base.

  • Reaction Conditions: The Williamson ether synthesis is an S(_N)2 reaction, and its rate is dependent on temperature. If the reaction is sluggish at room temperature, gentle heating may be necessary. However, excessively high temperatures can favor the elimination side reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.

dot

Caption: Competing reactions in the Williamson ether synthesis step.

Issue 2: Incomplete Hydrolysis of the Ester Intermediate

Question: After the hydrolysis step, I still see the ester starting material in my NMR spectrum. How can I ensure complete hydrolysis?

Answer:

Incomplete hydrolysis is a common issue and can be addressed by modifying the reaction conditions:

  • Sufficient Base: Ensure you are using a sufficient excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) . A common protocol involves using a 10% aqueous solution of NaOH.[1]

  • Reaction Time and Temperature: Saponification (ester hydrolysis under basic conditions) can sometimes be slow at room temperature. Gentle heating can increase the rate of reaction. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Solvent: Using a co-solvent like ethanol or tetrahydrofuran (THF) can help to solubilize the ester and improve the reaction rate.

Issue 3: My Final Product is Impure. How Can I Purify It?

Question: My final product, this compound, is an oil or a low-melting solid and appears to be impure. What are the best purification methods?

Answer:

Purification of the final product can be challenging due to the potential presence of structurally similar impurities. Here are some effective purification strategies:

  • Acid-Base Extraction: This is a crucial step to separate the desired carboxylic acid from neutral impurities (like unreacted ester or C-alkylation byproducts). After hydrolysis, acidify the reaction mixture with an acid like HCl to a pH of approximately 1.[1] This will protonate the carboxylate, making the desired product insoluble in water and allowing it to be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for purification. The choice of solvent is critical and may require some experimentation. Common solvent systems for arylpropionic acids include toluene, hexane/ethyl acetate mixtures, or aqueous ethanol.

  • Column Chromatography: For difficult separations or to remove trace impurities, column chromatography on silica gel is a powerful technique. A typical eluent system would be a gradient of ethyl acetate in hexane. The presence of the carboxylic acid may cause tailing on the column; adding a small amount of acetic acid to the eluent can often mitigate this issue.

Impurity Source Proposed Purification Method
Unreacted 5-indanolIncomplete Williamson ether synthesisWash with aqueous base during workup
Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoateIncomplete hydrolysisAcid-base extraction
C-alkylated 5-indanol derivativesSide reaction in Williamson ether synthesisColumn chromatography
Ethyl acrylate polymerPolymerization of elimination byproductFiltration, Column chromatography

Table 1: Common Impurities and Purification Strategies

Issue 4: Potential for Racemization

Question: I am trying to synthesize a specific enantiomer of this compound. What conditions can lead to racemization, and how can I avoid it?

Answer:

If you start with an enantiomerically pure ethyl 2-halopropanoate, racemization can occur under certain conditions. The primary mechanism for racemization is the deprotonation of the alpha-proton of the propanoate moiety by a strong base, leading to the formation of a planar enolate intermediate.

To minimize racemization:

  • Use a Mild Base: Employ a weaker base like potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) during the Williamson ether synthesis step.

  • Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote enolization and subsequent racemization.

  • Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. The presence of water can facilitate proton exchange and racemization.

Experimental Protocols

The following are representative protocols. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate
  • To a solution of 5-indanol (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ester, which can be purified by column chromatography if necessary.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude ester from the previous step in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC until the ester is completely consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH ~1 with 2M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography.

dot

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Purification Start 5-Indanol + Ethyl 2-bromopropanoate Reaction1 Base (K₂CO₃), Solvent (DMF) Heat Start->Reaction1 Intermediate Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate Reaction1->Intermediate Reaction2 Base (NaOH), H₂O/EtOH Intermediate->Reaction2 Acidification Acidify (HCl) Reaction2->Acidification Final_Product This compound Acidification->Final_Product Purification_Steps Extraction Recrystallization Chromatography Final_Product->Purification_Steps

Caption: General workflow for the synthesis of this compound.

References

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents.

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Technical Support Center: Overcoming Solubility Challenges with 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. As a poorly soluble carboxylic acid, its effective use in experimental and developmental settings hinges on overcoming its limited aqueous solubility. This document provides in-depth, evidence-based strategies to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: I dissolved my this compound in DMSO for a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened?

This is a classic issue known as "crashing out," which occurs when a compound highly soluble in a potent organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.[1] The propanoic acid moiety and the bulky indane group contribute to the molecule's hydrophobicity, making it prone to precipitation in aqueous media.

Recommended First Actions:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as low as possible while maintaining compound solubility. For many cell-based assays, a final concentration of ≤0.5% is recommended to avoid solvent-induced artifacts.[1]

  • Serial Dilution: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual reduction in solvent strength can prevent the abrupt supersaturation that leads to precipitation.[1]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the fundamental properties of the molecule is critical for troubleshooting. While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure, which features a hydrophobic indane core and an ionizable propanoic acid group.

PropertyEstimated Value/CharacteristicImplication for Solubility
pKa ~4.5 - 5.0The carboxylic acid group allows for pH-dependent solubility. The compound will be significantly more soluble at pH values above its pKa.[2][3]
logP High (Estimated > 3)The high logP (octanol-water partition coefficient) indicates significant lipophilicity, predicting poor aqueous solubility.[4]
Molecular Structure Rigid, bulky hydrophobic core (indane) with a polar, ionizable tail (propanoic acid).This amphipathic nature makes it a candidate for various formulation strategies that can accommodate both hydrophobic and hydrophilic regions.

Q3: Can I simply increase the pH of my buffer to dissolve the compound?

Yes, for carboxylic acids like this one, increasing the pH above its pKa is a primary and highly effective strategy.[2] At a pH above the pKa, the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in water.[3][5] However, consider the pH constraints of your experimental system (e.g., cell viability, enzyme activity).

In-Depth Troubleshooting Guide

Issue 1: Compound precipitates from aqueous solution despite initial dissolution.

This often points to issues of kinetic versus thermodynamic solubility. You may have initially formed a supersaturated, kinetically trapped solution that is not stable over time.

start Precipitation Observed in Aqueous Buffer pH_check Is the buffer pH > pKa (est. > 6.0)? start->pH_check cosolvent_check Is an organic co-solvent present? pH_check->cosolvent_check No concentration_check Is the compound concentration too high? pH_check->concentration_check Yes cosolvent_check->concentration_check No formulation_strategy Implement Advanced Formulation Strategy cosolvent_check->formulation_strategy Yes concentration_check->formulation_strategy Yes end_soluble Achieved Stable Solubilization concentration_check->end_soluble No (Lower Concentration) formulation_strategy->end_soluble end_insoluble Re-evaluate Experiment formulation_strategy->end_insoluble cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_compound R-COOH (Protonated, Poorly Soluble) equilibrium low_ph_compound->equilibrium high_ph_compound R-COO⁻ + H⁺ (Deprotonated, Highly Soluble) equilibrium->high_ph_compound

Caption: Ionization equilibrium of a carboxylic acid.

  • Determine Target pH: Select a pH at least 1.5 to 2 units above the estimated pKa of ~4.5-5.0 (e.g., pH 7.0-7.4), ensuring compatibility with your assay.

  • Prepare Buffer: Prepare a suitable buffer (e.g., phosphate-buffered saline, PBS) at the target pH. Verify the final pH with a calibrated meter.

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Wetting: Add a small amount of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to form a paste or slurry. This improves wettability.

  • Titrate with Base (Optional but recommended): While stirring, slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise to the slurry until the solid dissolves. This directly forms the soluble salt.

  • Add Buffer: Slowly add the prepared buffer to the dissolved compound solution with continuous stirring to reach the final desired volume and concentration.

  • Final pH Check: Check the pH of the final solution and adjust if necessary.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved particulates.

Strategy 2: Co-solvent Systems

When pH modification alone is insufficient or not viable, the use of co-solvents can significantly enhance solubility. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for a lipophilic compound. [6][7][8]

Co-solvent Typical Concentration Range Pros Cons
Ethanol 5-20% (v/v) Biologically compatible at low concentrations. Can affect protein structure and enzyme activity at higher concentrations.
Propylene Glycol (PG) 10-40% (v/v) Low toxicity, commonly used in pharmaceutical formulations. [6] Can increase viscosity.
Polyethylene Glycol (PEG 400) 10-50% (v/v) Good solubilizing power for many compounds. [7] Higher viscosity; potential for precipitation on dilution.

| Dimethyl Sulfoxide (DMSO) | <1% (final assay) | Excellent solubilizer for stock solutions. | Can be toxic to cells and interfere with assays at higher concentrations. |

  • Select Co-solvent: Choose a co-solvent based on the table above and your experimental constraints.

  • Dissolve Compound: Dissolve the this compound directly into the chosen co-solvent to create a concentrated stock.

  • Prepare Aqueous Phase: Prepare the aqueous buffer (e.g., PBS, pH 7.4).

  • Mix Solutions: With vigorous stirring, slowly add the aqueous phase to the co-solvent stock solution. Note: Adding the aqueous phase to the organic phase (rather than the other way around) often prevents precipitation.

  • Equilibrate: Allow the solution to stir for 15-30 minutes to ensure it is fully equilibrated.

  • Filter: Pass the final solution through a 0.22 µm filter.

Strategy 3: Advanced Formulation Approaches

For particularly challenging applications requiring higher concentrations, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic indane moiety of your compound, effectively increasing its aqueous solubility. [9][10][11]This is a widely used and effective method. [12] * Protocol: Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). Add the solid compound and stir or sonicate at a controlled temperature until a clear solution is formed. The formation of the inclusion complex can be confirmed by techniques like DSC or FTIR. [12]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a solid state. [13][14][15]When the solid dispersion is introduced to an aqueous medium, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate. [16] * Common Method (Solvent Evaporation): Dissolve both the compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common organic solvent. Evaporate the solvent under vacuum to obtain a solid film, which is then pulverized. [17]

  • Nanosuspensions: This approach reduces the particle size of the drug to the sub-micron range, which dramatically increases the surface area and therefore the dissolution velocity, according to the Noyes-Whitney equation. [18][19] * Common Method (Media Milling): A suspension of the drug in an aqueous medium with stabilizers (surfactants or polymers) is subjected to high-energy milling to break down the particles.

References

  • Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • PMC - NIH. Nanosuspension: An approach to enhance solubility of drugs.
  • Wikipedia. Cosolvent.
  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • NIH.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review.
  • PMC - NIH. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Asian Journal of Pharmacy and Technology. Nanosuspension a Promising Tool for Solubility Enhancement: A Review.
  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • Brainly. [FREE] 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since.
  • Co-solvent: Significance and symbolism.
  • PMC - PubMed Central.
  • Journal of Advanced Pharmacy Education and Research.
  • IT Medical Team. 5. Nanosuspension Technology for Solubilizing Poorly Soluble Drug.
  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Shandong IRO Chelating Chemical Co., Ltd.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs.
  • Benchchem. Technical Support Center: Troubleshooting Compound X Solubility.
  • PubMed. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • MDPI.
  • World Pharma Today.
  • PubChem. 2-(2,3-dihydro-1H-inden-5-ylmethoxy)propanoic acid | C13H16O3.
  • OUCI.
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
  • ResearchGate. (PDF)
  • ResearchGate.
  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?.
  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length?

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important intermediate. Here, we will delve into the practical aspects of the Williamson ether synthesis, the primary route to this compound, and provide in-depth, field-proven insights to enhance your experimental success.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This S\textsubscript{N}2 reaction involves the nucleophilic attack of the phenoxide ion of 5-indanol on an alkyl halide, typically an ester of 2-halopropanoic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid. While seemingly straightforward, this synthesis is prone to several challenges that can impact yield and purity. This guide will address these issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Low or No Yield of the Desired Product

Question 1: I am experiencing very low to no yield of my target product. What are the most likely causes?

Answer: Low or no yield in this synthesis almost always points to one of three critical areas: inefficient deprotonation of the 5-indanol, suboptimal reaction conditions for the S\textsubscript{N}2 reaction, or competing side reactions. Let's break these down.

  • Inefficient Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion from 5-indanol.[1][2] If the base used is not strong enough or is not used in the correct stoichiometry, the concentration of the nucleophile will be too low for the reaction to proceed effectively. For phenols like 5-indanol, which are more acidic than aliphatic alcohols, moderately strong bases are often sufficient.[3][4]

  • Suboptimal S\textsubscript{N}2 Conditions: The S\textsubscript{N}2 reaction is sensitive to several factors.[5]

    • Solvent: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction rate.[6] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the phenoxide, leaving a more reactive "naked" phenoxide anion.[6]

    • Temperature: While heating can increase the reaction rate, excessively high temperatures can favor competing elimination reactions.[1][6] A typical Williamson ether synthesis is conducted at 50 to 100 °C.[1]

  • Competing Side Reactions: The most common side reaction is the E2 elimination of the alkyl halide, which is promoted by the basicity of the phenoxide.[6] This is particularly problematic with secondary and tertiary alkyl halides.[5][6]

Formation of Impurities

Question 2: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Answer: The formation of an alkene is a classic sign that the E2 elimination pathway is outcompeting your desired S\textsubscript{N}2 reaction.[6] This is a very common issue, especially when using a secondary alkyl halide like a 2-halopropanoate. Here are key strategies to favor substitution over elimination:

  • Choice of Alkyl Halide: While you are constrained to a 2-halopropanoate derivative to form the propanoic acid side chain, the choice of the leaving group can have an impact. Generally, the reactivity order for the leaving group in S\textsubscript{N}2 reactions is I > Br > Cl.[4] Using a 2-bromopropanoate ester is often a good balance of reactivity and cost.

  • Reaction Temperature: Lowering the reaction temperature will generally favor the S\textsubscript{N}2 reaction over the E2 elimination.[6] Elimination reactions often have a higher activation energy and are therefore more sensitive to increases in temperature.

  • Base Selection: While a strong base is needed to form the phenoxide, using a very strong, hindered base can sometimes favor elimination. For phenolic substrates, milder bases like potassium carbonate (K₂CO₃) are often effective and can help minimize elimination.[3]

Question 3: I am observing C-alkylation of the indane ring in addition to the desired O-alkylation. How can I improve selectivity for the ether product?

Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation), typically at the ortho or para positions.[1][7] The selectivity between O- and C-alkylation is highly dependent on the reaction conditions, especially the solvent.

  • Solvent Effects:

    • For O-alkylation (desired): Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents do not strongly solvate the oxygen anion of the phenoxide, leaving it more available to attack the alkyl halide.[6]

    • For C-alkylation (undesired): Protic solvents like water or trifluoroethanol can favor C-alkylation. These solvents form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[6]

Recommended Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagents.

Step 1: Formation of the Phenoxide

  • To a solution of 5-indanol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

Step 2: Williamson Ether Synthesis

  • To the mixture from Step 1, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

Step 3: Hydrolysis and Work-up

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate.

  • To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude this compound.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain the pure product.[8]

Data Presentation

ParameterRecommended ConditionRationale
Substrates 5-indanol, Ethyl 2-bromopropanoateReadily available starting materials.
Base Potassium Carbonate (K₂CO₃)Sufficiently basic for phenol deprotonation, minimizes side reactions.[3]
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent, promotes S\textsubscript{N}2 over E2 and O-alkylation over C-alkylation.[6]
Temperature 60-70 °CBalances reaction rate and minimizes elimination side reactions.[1]
Reaction Time 4-6 hoursTypically sufficient for completion; monitor by TLC.

Visualizing the Workflow

Synthesis_Workflow Workflow for this compound Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Hydrolysis & Work-up cluster_3 Step 4: Purification Indanol 5-Indanol Phenoxide Potassium 5-indanolate Indanol->Phenoxide Deprotonation Base K2CO3 in DMF Base->Phenoxide Ester Crude Ester Product Phenoxide->Ester Nucleophilic Attack AlkylHalide Ethyl 2-bromopropanoate AlkylHalide->Ester CrudeAcid Crude Carboxylic Acid Ester->CrudeAcid Saponification Hydrolysis NaOH, H2O/EtOH Acidification HCl PureProduct Pure Product CrudeAcid->PureProduct Purification Recrystallization Recrystallization

Caption: Synthetic workflow for this compound.

Chiral Resolution and Analysis

Question 4: My product is a racemic mixture. What are the common methods for chiral resolution of this type of carboxylic acid?

Answer: this compound is a chiral molecule, and the synthesis described will produce a racemic mixture. The separation of these enantiomers, known as chiral resolution, is crucial for many pharmaceutical applications.[9][10]

  • Diastereomeric Salt Formation: The most common method for resolving chiral carboxylic acids is by forming diastereomeric salts with a chiral base.[9][10][11] Readily available and optically pure bases like brucine, strychnine, or (R)-1-phenylethylamine can be used.[10][11] The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[9] After separation, the pure enantiomer of the carboxylic acid can be recovered by acidification.

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for both analytical and preparative separation of enantiomers.[12][13] This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Chiral_Resolution_Workflow Chiral Resolution via Diastereomeric Salt Formation RacemicAcid Racemic Carboxylic Acid (R/S mixture) DiastereomericSalts Mixture of Diastereomeric Salts ((R,R) and (S,R)) RacemicAcid->DiastereomericSalts ChiralBase Chiral Base (e.g., (R)-1-phenylethylamine) ChiralBase->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation SeparatedSalts Separated Diastereomeric Salts ((R,R) and (S,R)) Separation->SeparatedSalts Acidification Acidification (HCl) SeparatedSalts->Acidification PureEnantiomers Pure Enantiomers ((R)-Acid and (S)-Acid) Acidification->PureEnantiomers

Caption: Workflow for chiral resolution of a racemic carboxylic acid.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Williamson Ether Synthesis. ChemTalk. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. Retrieved from [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. (2025, August 6). Retrieved from [Link]

  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. Retrieved from [Link]

  • Williamson ether synthesis. Lumen Learning. Retrieved from [Link]

  • A Brief Explanation of the Williamson Ether Synthesis. YouTube. (2013, October 1). Retrieved from [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. (2025, March 22). Retrieved from [Link]

  • Chiral resolution. In Wikipedia. Retrieved from [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Retrieved from [Link]

  • This compound. Tetrahedron. Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. (2023, January 28). Retrieved from [Link]

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2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

A Guide to Stability and Degradation for Researchers and Drug Development Professionals

Disclaimer: Direct stability and degradation data for this compound are not extensively available in public literature. This guide is therefore constructed based on established principles of chemical stability, analysis of its core functional groups (indan, ether, propanoic acid), and standard pharmaceutical industry practices for stability testing as outlined by the International Council for Harmonisation (ICH).[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that could lead to degradation?

A1: Based on its structure, the molecule has three main potential points of instability:

  • Aryl-Ether Linkage: The C-O bond between the indan ring and the propanoic acid side chain is an aryl-ether. While generally more stable than alkyl ethers, this bond can be susceptible to cleavage under harsh acidic conditions or strong oxidative stress.[4][5][6]

  • Indan Moiety (Benzylic Positions): The carbon atoms in the five-membered ring adjacent to the benzene ring (benzylic positions) are prone to auto-oxidation. This process can be initiated by light, heat, or the presence of trace metal impurities, leading to the formation of hydroperoxides, which can further degrade into ketones or alcohols.

  • Carboxylic Acid Group: While generally stable, carboxylic acids can undergo decarboxylation (loss of CO2) under high heat, especially if there are facilitating structural features or impurities present.

Q2: My compound is showing a yellow to brown discoloration over time. What is the likely cause?

A2: Discoloration is often a sign of oxidative degradation. The indan moiety is the most probable source. Oxidation at the benzylic positions can lead to the formation of conjugated systems (e.g., indenone derivatives), which are often colored. This process can be accelerated by exposure to light (photodegradation) and oxygen.[7]

Q3: I am observing a loss of potency in my sample, but my primary analytical peak (HPLC-UV) looks clean. What could be happening?

A3: There are a few possibilities:

  • Formation of Non-Chromophoric Degradants: The degradation product may lack a UV-absorbing chromophore, making it invisible to a standard UV detector. For example, if the ether linkage cleaves, the resulting indanol and propanoic acid fragments might have different UV absorption profiles or co-elute with the solvent front.

  • Chiral Instability: The compound has a chiral center on the propanoic acid group. Changes in pH or temperature could potentially lead to racemization, where the active enantiomer converts to its inactive counterpart. Since enantiomers have identical UV spectra and often similar chromatographic behavior on non-chiral columns, this would result in a 50% loss of biological activity without an apparent change in the main peak area.

  • Use of a Non-Stability-Indicating Method: Your current HPLC method may not be capable of separating the parent compound from its degradation products.[1][3] It is crucial to develop and validate a stability-indicating analytical method.[8][9]

Q4: What are the recommended storage conditions for this compound to ensure maximum stability?

A4: To mitigate the potential degradation pathways, the following storage conditions are recommended:

  • Temperature: Store at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to slow down all potential degradation reactions.

  • Light: Protect from light by using amber vials or storing in the dark to prevent photolytic degradation.[10]

  • Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[7]

  • Container: Use tightly sealed, high-quality glass or inert plastic containers to prevent moisture ingress and potential interactions with container materials.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during experiments.

Issue Observed Potential Cause(s) Recommended Troubleshooting Actions
Unexpected Peaks in Chromatogram Degradation has occurred.1. Characterize the Stress Condition: Was the sample exposed to acid, base, heat, light, or an oxidizing agent?[1][2][11] 2. Peak Identification: Use a mass spectrometer (LC-MS) to get the mass of the unknown peaks. This will help hypothesize the degradant structure (e.g., a mass increase of +16 Da suggests oxidation).[12] 3. Review Handling: Ensure solvents are fresh and free of peroxides. Check that the pH of any buffered solutions is correct.
Precipitate Forms in Solution 1. Poor Solubility: The compound or a degradant may have limited solubility in your chosen solvent. 2. Salt Formation/Conversion: If working with a salt form, pH changes could cause it to convert to the less soluble free acid.1. Verify Solubility: Determine the solubility of the compound in your solvent system. 2. Control pH: Use a well-buffered system if pH is critical for solubility. 3. Analyze Precipitate: If possible, isolate and analyze the solid to determine if it is the parent compound or a degradant.
Inconsistent Assay Results 1. Sample Adsorption: The compound may be adsorbing to container surfaces (e.g., plastic vials, pipette tips). 2. Inhomogeneous Solution: The compound may not be fully dissolved or may have crashed out of solution. 3. Ongoing Degradation: The compound may be unstable in the assay medium or under autosampler conditions.[13]1. Use Low-Adsorption Vials: Test different types of vials (e.g., glass vs. polypropylene). 2. Ensure Complete Dissolution: Use sonication or vortexing and visually inspect for complete dissolution. 3. Assess Autosampler Stability: Run a stability test by leaving a sample in the autosampler for 24 hours and comparing the result to a freshly prepared sample. Consider using a refrigerated autosampler.[13]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing a stability-indicating analytical method.[1][2][11] The goal is to achieve 5-20% degradation of the active ingredient.[1]

A. Stress Conditions: [1][2][10]

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Also, prepare a solution of the compound in a relevant solvent (e.g., 50:50 acetonitrile:water) and heat at 60°C for 48 hours.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[10]

    • A control sample should be wrapped in aluminum foil to protect it from light.

B. Analytical Method:

  • A reverse-phase HPLC method with both UV and Mass Spectrometric (LC-MS) detection is highly recommended.[8][12]

  • Column: C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • UV Detection: Diode Array Detector (DAD) to monitor multiple wavelengths and assess peak purity.

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes to detect and identify degradants.

Section 4: Visual Diagrams and Pathways

Diagram 1: Predicted Degradation Pathways

This diagram illustrates the likely chemical transformations the compound may undergo under stress conditions.

DegradationPathways Parent 2-(2,3-dihydro-1H-inden-5-yloxy) propanoic acid Oxidation Benzylic Oxidation Product (e.g., Ketone) Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Acid-Catalyzed Hydrolysis Products: Indan-5-ol + 2-hydroxypropanoic acid Parent->Hydrolysis Acidic Stress (e.g., HCl, Heat) Photo Photodegradation Product (e.g., Ring-Opened Species) Parent->Photo Photolytic Stress (UV/Vis Light)

Caption: Predicted degradation routes for the target compound.

Diagram 2: Troubleshooting Workflow for Unexpected Peaks

This workflow provides a logical sequence for investigating the appearance of unknown impurities.

TroubleshootingWorkflow Start Unexpected Peak(s) Observed in Chromatogram CheckControl Analyze Control Sample (Time Zero, Protected) Start->CheckControl PeakInControl Is Peak Present in Control? CheckControl->PeakInControl Impurity Source is likely starting material or reagent impurity. PeakInControl->Impurity Yes Degradation Peak is a Degradant. PeakInControl->Degradation No LCMS Perform LC-MS Analysis on Stressed Sample Degradation->LCMS Identify Identify Mass of Degradant(s) and Hypothesize Structure LCMS->Identify Optimize Optimize Storage/Experimental Conditions to Minimize Degradation Identify->Optimize

Caption: Decision tree for investigating unknown chromatographic peaks.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Forced Degradation Testing in Pharma. (2025).
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016).
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degrad
  • Ether cleavage. (n.d.). Wikipedia.
  • Maik, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • Shuai, L., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering.
  • Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • Analytical Techniques In Stability Testing. (2025).
  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.
  • Reactions of Ethers-Ether Cleavage. (n.d.). Chemistry Steps.
  • Core components of analytical method validation for small molecules-an overview. (2025).
  • Stability testing of 3-(2-Iodophenylamino)propanoic acid under different conditions. (n.d.). Benchchem.

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Technical Support Center: Troubleshooting 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when evaluating this compound in various bioassays. Our approach is rooted in providing practical, scientifically-grounded solutions to ensure the integrity and reproducibility of your experimental results.

Based on its structural characteristics as an arylpropionic acid derivative, this guide will operate under the functional hypothesis that this compound is a potential Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. PPARα is a ligand-activated transcription factor that plays a critical role in lipid metabolism and inflammation, making it a key target in drug discovery.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the initial stages of experimentation.

Q1: We are not observing any activity with this compound in our PPARα reporter assay. What are the likely causes?

There are several potential reasons for a lack of activity. These can be broadly categorized into issues with the compound itself, the assay setup, or the biological system. Key factors include poor compound solubility, degradation, incorrect concentration, or issues with the cell-based assay system, such as low receptor expression or unhealthy cells.

Q2: How can we address the poor aqueous solubility of our compound?

Poor solubility is a frequent issue for small molecules.[3] Start by preparing a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in your assay is minimal (typically <0.5%) to avoid solvent-induced artifacts.[4] If precipitation is still observed, consider using techniques like co-solvency or salt formation to improve solubility.[5] For propanoic acid derivatives, adjusting the pH of the buffer can also influence solubility.[3][6]

Q3: We're seeing a response, but it's not dose-dependent or is inconsistent. How should we interpret this?

Inconsistent or non-dose-dependent responses can stem from several factors. High concentrations of the compound may lead to cytotoxicity, confounding the results. It's also possible that at higher concentrations, the compound is precipitating out of solution, leading to a plateau or decrease in the observed effect. Off-target effects at higher concentrations can also produce a non-linear response.[7] Careful visual inspection of your assay plates for precipitation and performing a cytotoxicity assay in parallel are crucial steps.

Q4: Could the observed activity be due to an off-target effect? How can we verify this?

Yes, off-target effects are a common challenge in drug discovery.[2][7] To confirm that the activity is mediated by PPARα, consider using a specific PPARα antagonist, like GW6471, to see if it blocks the effect of your compound.[1] Additionally, running your compound in a counterscreen using cells that do not express the PPARα receptor can help identify non-specific activity.[1] Selectivity profiling against other PPAR isoforms (PPARγ and PPARδ) is also recommended to determine if the compound is a selective or dual/pan-agonist.[8][9]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Guide 1: No or Low Signal in a PPARα Reporter Assay

A lack of signal is a common but solvable issue. Follow this systematic approach to identify the root cause.

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// Assay & Cell Health positive_control [label="Step 3: Check Positive Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_health [label="Step 4: Evaluate Cell Health & Viability", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// System & Protocol protocol_review [label="Step 5: Review Assay Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Decision Points & Outcomes compound_ok [label="Compound OK?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solubility_ok [label="Soluble?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; control_ok [label="Control OK?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cells_ok [label="Cells Healthy?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

outcome_compound [label="Outcome: Re-source/synthesize compound. Verify stock concentration.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; outcome_solubility [label="Outcome: Optimize solvent/vehicle. Test lower concentrations.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; outcome_assay [label="Outcome: Troubleshoot assay reagents and detection instrument.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; outcome_cells [label="Outcome: Use fresh cell stock. Check for contamination.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; outcome_protocol [label="Outcome: Re-evaluate protocol parameters (incubation times, reagent concentrations).", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> compound_check; compound_check -> compound_ok; compound_ok -> solubility_check [label="Yes"]; compound_ok -> outcome_compound [label="No"];

solubility_check -> solubility_ok; solubility_ok -> positive_control [label="Yes"]; solubility_ok -> outcome_solubility [label="No"];

positive_control -> control_ok; control_ok -> cell_health [label="Yes"]; control_ok -> outcome_assay [label="No"];

cell_health -> cells_ok; cells_ok -> protocol_review [label="Yes"]; cells_ok -> outcome_cells [label="No"];

protocol_review -> outcome_protocol; } dot Caption: Troubleshooting workflow for no/low signal.

Guide 2: High Background or Apparent Cytotoxicity

High background signals or a drop in signal at high concentrations can indicate cytotoxicity or assay interference.

Potential Cause Explanation Recommended Action
Compound Cytotoxicity The test compound is killing the cells, leading to a decrease in reporter signal that can be misinterpreted as antagonism or a bell-shaped dose-response curve.Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) using the same cell line and compound concentrations.[10]
Solvent Toxicity High concentrations of the vehicle (e.g., DMSO) are toxic to the cells.Ensure the final DMSO concentration is below the tolerance level for your cell line, typically <0.5%.[4]
Compound Precipitation The compound is precipitating at high concentrations, which can scatter light and interfere with luminescence/fluorescence readings, or cause cell stress.Visually inspect wells under a microscope for precipitates. Perform a solubility test in your assay medium.
Autofluorescence/Autoluminescence The compound itself may be fluorescent or luminescent, leading to a false-positive signal.Run a control plate with the compound in cell-free assay medium to measure its intrinsic signal.
Contamination Bacterial or fungal contamination can affect cell health and assay readouts.Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.

Part 3: Key Experimental Protocols

Adherence to a validated protocol is essential for reproducible results.

Protocol 1: PPARα Luciferase Reporter Gene Assay

This protocol provides a framework for assessing the agonist activity of this compound.

Materials:

  • HEK293T or HepG2 cells

  • PPARα expression plasmid

  • Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter plasmid

  • Control plasmid for transfection normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • DMEM with 10% charcoal-stripped FBS

  • Test compound and reference agonist (e.g., GW7647)

  • Luciferase assay reagent

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 4-6 hours post-transfection, then replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW7647).[4]

  • Incubation: Incubate the treated cells for another 18-24 hours.[11]

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.

// Connections Ligand -> PPAR [label="Binds"]; PPAR -> Heterodimer; RXR -> Heterodimer; Heterodimer -> PPRE [label="Binds to"]; PPRE -> Coactivators [label="Recruits"]; Coactivators -> Transcription [label="Initiates"]; Transcription -> Response; } dot Caption: PPARα signaling pathway.

Part 4: Data Interpretation and Further Validation

Interpreting your results correctly is as crucial as the experiment itself.

Interpreting Unexpected Results

Nuclear receptor signaling is complex, and unexpected results are not uncommon.[12] A partial or "bell-shaped" dose-response curve could indicate that the compound is a partial agonist or has off-target effects at higher concentrations.[7][9] It is also important to consider that some compounds may require metabolic activation to become active, a factor that might not be present in all cell-based systems.[13] If you observe activity in a reporter assay, it is essential to validate this with a downstream functional assay, such as measuring the expression of known PPARα target genes (e.g., CPT1A, ACO) via qPCR.[14]

Validating On-Target Activity

Confirming that your compound acts through the intended target is a critical step.

Validation Method Description Expected Outcome for a True PPARα Agonist
Antagonist Competition Assay Co-treatment of cells with the test compound and a known PPARα antagonist (e.g., GW6471).The antagonist should block or significantly reduce the activity of your compound.[1]
Counterscreening Testing the compound in a cell line that lacks the target receptor (PPARα).The compound should show no activity in the receptor-negative cell line.
Orthogonal Assays Using a different assay format, such as a ligand-binding assay (e.g., Scintillation Proximity Assay) or measuring downstream gene expression.[15][16]The compound should demonstrate binding to the PPARα ligand-binding domain and upregulate known PPARα target genes.
Selectivity Profiling Testing the compound's activity on other related nuclear receptors, such as PPARγ and PPARδ.A selective agonist will show significantly higher potency for PPARα compared to other isoforms.[17]

By systematically addressing potential issues related to the compound, assay, and biological system, researchers can confidently characterize the activity of this compound and ensure the generation of reliable and meaningful data.

References

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC. [Link]

  • PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α. PMC. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha. INDIGO Biosciences. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. [Link]

  • Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. NIH. [Link]

  • Minireview: Challenges and Opportunities in Development of PPAR Agonists. PMC. [Link]

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. J-Stage. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

  • Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. PubMed. [Link]

  • The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. NIH. [Link]

  • PPARδ Agonism for the Treatment of Obesity and Associated Disorders: Challenges and Opportunities. PMC. [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PMC. [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. [Link]

  • Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. MDPI. [Link]

  • Structural basis for PPAR partial or full activation revealed by a novel ligand binding mode. Scientific Reports. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • Identification of a novel agonist of peroxisome proliferator-activated receptors alpha and gamma that may contribute to the anti-diabetic activity of guggulipid in Lep(ob)/Lep(ob) mice. PubMed. [Link]

  • Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana. PubMed. [Link]

  • Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives. PMC. [Link]

  • PPAR agonist. Wikipedia. [Link]

  • Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. PubMed. [Link]

  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC. [Link]

  • Examining the safety of PPAR agonists - Current trends and future prospects. ScienceDirect. [Link]

  • Understanding Nuclear Receptor Form and Function Using Structural Biology. PMC. [Link]

  • The potential of natural products for targeting PPARα. PMC. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Practical considerations in analyzing radioreceptor assays by Scatchard analysis and capacity determination in irreversible hormone receptor interactions. Indian Academy of Sciences. [Link]

  • Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics. PubMed Central. [Link]

  • Physicochemical properties of synthesized propionic acid derivatives. ResearchGate. [Link]

  • Problems in interpreting laboratory tests. What do unexpected results mean?. ResearchGate. [Link]

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Technical Support Center: Purification of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification strategies for this compound. Given its chiral nature, achieving high chemical and enantiomeric purity is critical for its application in research and development. This document provides in-depth, field-proven insights and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments. The answers are designed to provide both a direct solution and an understanding of the underlying chemical principles.

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, for a typical Williamson ether synthesis (reacting 5-indanol with a 2-halopropanoate ester followed by hydrolysis), common impurities include:

  • Unreacted Starting Materials: Residual 5-indanol or the alkyl 2-halopropanoate.

  • Reaction By-products: Di-substituted products or products from side reactions.

  • Reagents from Hydrolysis: Excess acid or base used to hydrolyze the ester intermediate.

  • Residual Solvents: Solvents used during the reaction or workup (e.g., ethanol, ethyl acetate, toluene).

Q2: My initial purification by recrystallization yielded an oil instead of crystals. What went wrong?

A2: "Oiling out" during recrystallization is a common issue that typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when impurities are present at a high concentration, depressing the melting point of the mixture.

  • Causality: The high concentration of solute in the hot solvent can lead to a supersaturated solution that separates into two liquid phases upon cooling, rather than forming a crystalline solid.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil, then add more solvent to lower the concentration.

    • Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal from a previous successful batch.

    • Change the solvent system: Switch to a lower-boiling point solvent or use a co-solvent system (e.g., ethyl acetate/hexanes) to better control solubility.

Q3: I've recrystallized my product, but analytical data (¹H NMR, HPLC) still shows impurities. What is the next logical step?

A3: If recrystallization is insufficient, the next step is preparative column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

  • Rationale: Carboxylic acids like yours can be challenging to purify via chromatography due to their polarity, which can cause "tailing" on standard silica gel.

  • Key Recommendation: To mitigate tailing, add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to your mobile phase. This keeps the carboxylic acid fully protonated, reducing its interaction with the acidic silanol groups on the silica surface and resulting in sharper peaks and better separation.

Q4: How can I separate the R- and S-enantiomers of this chiral acid?

A4: Separating enantiomers, a process known as chiral resolution, is crucial as they often have different biological activities. Since enantiomers have identical physical properties in an achiral environment, direct separation by methods like recrystallization is impossible.[1] The two primary methods are:

  • Diastereomeric Salt Formation: This is the most common classical method. You react the racemic acid with a single, pure enantiomer of a chiral base (a resolving agent).[1][2] This forms a mixture of two diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. Once separated, the pure enantiomer of your acid can be recovered by adding a strong acid.

  • Chiral Chromatography: This involves using a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiral Stationary Phase (CSP) column.[3][4][5] The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. This method can be used both analytically to determine enantiomeric excess (e.e.) and preparatively to isolate pure enantiomers.

Q5: What analytical methods are best for assessing the final purity of my compound?

A5: A combination of techniques is required for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and provide an orthogonal assessment of purity to HPLC-UV.

  • Reverse-Phase HPLC with UV detection: To determine chemical purity (typically >95% is desired for research compounds).

  • Chiral HPLC: To determine the enantiomeric purity or enantiomeric excess (e.e.).[3][4]

  • Melting Point Analysis: A sharp melting point range indicates high purity. Impurities tend to broaden and depress the melting point.

Purification Protocols & Methodologies

This section provides detailed, step-by-step protocols for the key purification techniques discussed above.

Protocol 1: Bulk Purification by Recrystallization

This protocol is the first line of defense for removing major impurities from the crude solid.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., toluene, ethyl acetate, acetone, ethanol, water, hexanes) to find a suitable system where the compound is soluble in hot solvent but sparingly soluble at room temperature or below. A co-solvent system like Ethyl Acetate/Hexanes or Ethanol/Water often works well.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution. Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

Use this method when recrystallization fails to achieve the desired purity.

  • Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase solvent (e.g., hexane). The amount of silica should be 50-100 times the weight of your crude sample.

  • Sample Loading: Dissolve your partially purified compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Mobile Phase (Eluent): A common eluent system is a gradient of ethyl acetate in hexanes. Crucially, add 0.5% acetic acid to the mobile phase mixture to ensure the carboxylic acid remains protonated and elutes as a sharp band.

  • Elution: Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate / 89.5% Hexanes / 0.5% Acetic Acid) and gradually increase the polarity (e.g., up to 50% Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The final traces of acetic acid can be removed by co-evaporation with toluene or by dissolving the residue in a nonpolar solvent and washing with water, followed by drying and evaporation.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes the separation of enantiomers. (R)-1-phenylethylamine is used here as an example of a chiral resolving agent.

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent like methanol or ethanol.

    • Slowly add 0.5 equivalents of a chiral resolving agent, for example, (R)-(+)-1-phenylethylamine, while stirring. Using only 0.5 equivalents targets the crystallization of one diastereomer, leaving the other in solution.

    • Gently warm the solution to ensure complete dissolution and reaction, then allow it to cool slowly to room temperature.

  • Fractional Crystallization:

    • The salt of one diastereomer (e.g., the (R)-acid-(R)-amine salt) should preferentially crystallize due to lower solubility.

    • Allow crystallization to proceed for several hours or overnight. If no crystals form, try cooling in an ice bath or gently scratching the flask.

    • Collect the crystals by vacuum filtration. This is your "Fraction 1".

    • The mother liquor contains the enriched, more soluble diastereomer (e.g., the (S)-acid-(R)-amine salt).

  • Liberation of the Enantiomer:

    • Take the crystalline salt (Fraction 1) and dissolve or suspend it in water.

    • Acidify the aqueous solution with a strong acid, such as 2M HCl, to a pH of ~1-2. This protonates the carboxylic acid and converts the amine into its water-soluble hydrochloride salt.

    • Extract the pure, water-insoluble enantiomer of your propanoic acid with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield one pure enantiomer.

  • Purity Check: Analyze the enantiomeric excess (e.e.) of the product using chiral HPLC. The process can be repeated and optimized to improve yield and purity.

Data Summary & Visualization

Table 1: Comparison of Purification Techniques
TechniquePrincipleApplicationExpected Purity Improvement
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Removal of major, structurally different impurities from a solid crude product.Good for >5% impurities. Can achieve >98% chemical purity if impurities have very different solubility.
Flash Chromatography Differential partitioning of components between a mobile phase and a stationary phase (silica gel).Separation of compounds with similar polarities. Essential when recrystallization is ineffective.Excellent. Can resolve minor impurities (<5%) to achieve >99% chemical purity.
Chiral Resolution Conversion of enantiomers into diastereomers with different physical properties (solubility).[1][2]Separation of R- and S-enantiomers.Critical for obtaining enantiopure material. Can achieve >99% enantiomeric excess (e.e.).
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[3][5]Analytical determination of e.e. or preparative separation of enantiomers on a small scale.The gold standard for assessing and separating enantiomers. Can achieve >99.5% e.e.
Diagrams

PurificationWorkflow Crude Crude Racemic Product Recryst Recrystallization Crude->Recryst Purity1 Purity Check (HPLC, NMR) Recryst->Purity1 Waste Impurities Recryst->Waste Mother Liquor Chrom Flash Chromatography (+0.5% Acetic Acid) Purity1->Chrom <98% Pure Resolution Chiral Resolution (Diastereomeric Salt Formation) Purity1->Resolution >98% Pure Purity2 Purity Check (HPLC >99%) Chrom->Purity2 Purity2->Resolution Final Pure Enantiomer Resolution->Final OtherEnantiomer Other Enantiomer (Recovered) Resolution->OtherEnantiomer From Mother Liquor ChiralResolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemic Racemic Acid (R-Acid + S-Acid) Salts Diastereomeric Salts (R-Acid-R-Base) (S-Acid-R-Base) Racemic->Salts Base Chiral Base (R-Base) Base->Salts Crystallization Fractional Crystallization Salts->Crystallization Salt1 Less Soluble Salt (e.g., R-Acid-R-Base) Crystallization->Salt1 Crystals Salt2 More Soluble Salt (e.g., S-Acid-R-Base) Crystallization->Salt2 Mother Liquor Acidification Acidification (HCl) + Extraction Salt1->Acidification Enantiomer1 Pure Enantiomer (R-Acid) Acidification->Enantiomer1

Caption: Principle of chiral resolution using diastereomeric salt formation.

References

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Capillary Electrophoresis. Journal of Liquid Chromatography & Related Technologies, 26(15), 2481-2505. (While this is a general reference, the principles are directly applicable and similar to those in the search results.)
  • Wainer, I. W. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. Chiral resolution. Wikimedia Foundation. [Link]

  • LibreTexts Chemistry. 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Gazzola, S., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6035. [Link]

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Refining analytical methods for 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. This guide is designed for researchers, analytical chemists, and quality control professionals. It provides in-depth, field-proven insights into refining analytical methods, troubleshooting common experimental issues, and ensuring data integrity through robust validation.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the analysis of this compound.

Q1: Which analytical technique is most suitable for routine purity and assay determination?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard for purity and assay analysis of this compound. Its carboxylic acid and aromatic moieties make it an excellent chromophore for UV detection. This technique provides robust, reproducible, and accurate quantification.[1][2]

Q2: My HPLC peak for the main compound is tailing significantly. What is the primary cause and solution?

A: Peak tailing for acidic compounds like this one is most often caused by secondary interactions between the deprotonated (ionized) carboxyl group and active silanol sites on the silica-based stationary phase.[3] The primary solution is to suppress this ionization by acidifying the mobile phase. Adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the analyte, neutralizing its charge and dramatically improving peak shape.[4]

Q3: How can I separate the enantiomers of this chiral compound?

A: Enantiomeric separation requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) column in HPLC.[4][5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating profen-like molecules and are a recommended starting point.[6][7] Optimization of the mobile phase, often a mix of hexane and an alcohol modifier like isopropanol for normal-phase chromatography, is critical for achieving baseline resolution.[8]

Q4: Is Gas Chromatography (GC) a viable technique for this molecule?

A: Direct analysis by GC is challenging due to the low volatility and polar nature of the carboxylic acid group. However, GC-MS can be a powerful tool for impurity identification after a derivatization step.[9][10] Derivatization, such as silylation to form a trimethylsilyl (TMS) ester, increases volatility and thermal stability, making the compound suitable for GC analysis.[11][12]

Q5: What are the key parameters to assess when validating an HPLC method for this compound?

A: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][13] According to International Council for Harmonisation (ICH) guidelines, the core validation parameters for an impurity or assay method include: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[14][15]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific experimental challenges.

Guide 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for analyzing this compound. However, its acidic nature and chirality present unique challenges.

  • Symptom: The peak for the analyte is asymmetrical with a pronounced "tail," leading to poor integration and reduced resolution.[4]

  • Causality: The propanoic acid moiety has a pKa in the acidic range. When the mobile phase pH is higher than the pKa, the acid is deprotonated into its carboxylate form. This negatively charged ion can interact strongly with residual, positively charged metal impurities or ionized silanol groups (-Si-O⁻) on the silica backbone of the stationary phase, causing secondary retention and peak tailing.[3]

  • Troubleshooting Workflow:

    G start Peak Tailing Observed check_ph Is Mobile Phase Acidified? e.g., 0.1% TFA or Formic Acid start->check_ph add_acid Action: Add Acidic Modifier Adjust pH to 2.5-3.5 check_ph->add_acid No check_column Is a High-Purity, End-Capped Column Being Used? check_ph->check_column Yes solved Problem Resolved add_acid->solved use_modern_col Action: Switch to a Modern Column e.g., Base-deactivated silica check_column->use_modern_col No check_overload Is Sample Concentration Too High? check_column->check_overload Yes use_modern_col->solved dilute_sample Action: Dilute Sample 1:10 & Re-inject check_overload->dilute_sample Yes check_overload->solved No, issue persists. Consult further. dilute_sample->solved

    Caption: Troubleshooting workflow for HPLC peak tailing.

  • Symptom: The compound elutes as a single, symmetrical peak on a chiral column, or with only a slight shoulder, indicating no separation of the R- and S-enantiomers.

  • Causality: Chiral recognition depends on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase.[6] This interaction is highly sensitive to the mobile phase composition, which mediates the strength of the required interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance).[6][7]

  • Solutions:

    • Optimize Mobile Phase Modifier: For polysaccharide columns in normal phase (e.g., Hexane/Isopropanol), systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in 2-5% increments).[4] A lower alcohol content often increases retention and improves resolution.

    • Add Acidic/Basic Modifier: Add a small amount (0.1%) of TFA for acidic compounds or diethylamine (DEA) for basic compounds. Even for acids, the modifier can improve peak shape and sometimes influence chiral selectivity.[4]

    • Change the Alcohol Modifier: The type of alcohol can have a profound effect. If isopropanol fails, try ethanol or n-butanol.

    • Adjust Column Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) can enhance the stability of the diastereomeric complexes, often leading to better resolution.[4]

    • Screen Different CSPs: If optimization fails, the chosen stationary phase may not be suitable. Screen a column with a different chiral selector (e.g., switch from a cellulose-based to an amylose-based CSP).[4]

ParameterReversed-Phase (Purity)Normal-Phase (Chiral)
Column C18, 2.1-4.6 mm i.d., <5 µmChiralpak AD / Chiralcel OD or similar
Mobile Phase A 0.1% Formic Acid in Watern-Hexane
Mobile Phase B 0.1% Formic Acid in AcetonitrileIsopropanol (with 0.1% TFA)
Gradient/Isocratic Gradient (e.g., 10% to 90% B)Isocratic (e.g., 90:10 A:B)
Flow Rate 0.5 - 1.5 mL/min0.8 - 1.2 mL/min
Temperature 25 - 40 °C15 - 25 °C
Detection (UV) 220 nm or 275 nm220 nm or 275 nm
Injection Volume 1 - 10 µL5 - 20 µL
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Symptom: The compound of interest does not appear in the chromatogram, or it appears as a very distorted peak at a high retention time.

  • Causality: The free carboxylic acid group makes the molecule highly polar and capable of strong hydrogen bonding. This leads to poor volatility and strong, undesirable interactions with the GC inlet and column, preventing it from eluting as a sharp peak.[16]

  • Solution: Derivatization

    • Principle: The active hydrogen of the carboxylic acid must be replaced with a non-polar group to increase volatility and reduce hydrogen bonding.[12] Silylation is the most common approach.

    • Recommended Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective silylating agent that will convert the carboxylic acid to its TMS ester.

    • Protocol:

      • Evaporate a solution containing the analyte to complete dryness under a stream of nitrogen.

      • Add 50 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

      • Add 50 µL of BSTFA + 1% TMCS.

      • Cap the vial tightly and heat at 60-70°C for 30 minutes.

      • Cool to room temperature and inject 1 µL into the GC-MS.

  • Post-Derivatization: The molecular ion (M+) will now correspond to the TMS ester. Look for a characteristic loss of a methyl group (M-15) from the TMS moiety, which is a common and diagnostic fragmentation.[17]

  • Key Fragmentation Pathways: The indane structure is relatively stable. Expect fragmentation patterns related to the ether linkage and the propanoic acid side chain.[18] Common fragmentations for carboxylic acids include the loss of the carboxyl group.[19] The fragmentation of the indane ring itself can also provide structural confirmation.

Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Symptom: Proton (¹H) NMR signals are broad, poorly resolved, and difficult to interpret.

  • Causality: This can be due to several factors:

    • Sample Purity: Impurities can broaden peaks and complicate the spectrum.

    • Solvent Choice: The acidic proton of the carboxyl group can exchange with solvent protons (especially in D₂O or CD₃OD without suppression), leading to signal broadening or disappearance.[20]

    • Concentration: High sample concentration can lead to aggregation and peak broadening.

  • Solutions:

    • Use an Aprotic Solvent: Dissolve the sample in an aprotic deuterated solvent like CDCl₃ or DMSO-d₆. This will allow for the observation of the acidic proton (typically a very broad singlet >10 ppm).

    • Ensure Sample is Dry: Traces of water can cause exchange broadening.

    • Optimize Concentration: Use a standard concentration, typically 5-10 mg in 0.6-0.7 mL of solvent.

ProtonsChemical Shift (ppm, Approx.)MultiplicityIntegration
Carboxylic Acid (-COOH)> 10broad singlet1H
Aromatic (Indane Ring)6.7 - 7.1multiplet3H
Methoxy (-O-CH-)4.7 - 4.9quartet1H
Benzylic (-CH₂-)2.8 - 3.0triplet4H
Methylene (Indane Ring)2.0 - 2.2quintet2H
Methyl (-CH₃)1.5 - 1.7doublet3H

Note: These are estimated shifts. Actual values depend on the specific solvent and instrument.[21]

Part 3: Experimental Protocols & Method Validation

Protocol 1: RP-HPLC Method for Purity Analysis
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Filter all aqueous mobile phases through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Use the conditions outlined in the "Reversed-Phase (Purity)" column of the HPLC table above.

    • Equilibrate the column for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Dilute this stock to a working concentration of ~0.1 mg/mL using the same diluent.

  • Analysis:

    • Inject a blank (diluent) first, followed by a system suitability standard, and then the samples.

    • Assess system suitability (e.g., tailing factor < 1.5, theoretical plates > 2000).

Method Selection and Validation Workflow

The choice of method is dictated by the analytical question. Once a method is developed, it must be validated to ensure it is fit for purpose.[1][2]

G cluster_0 Method Selection cluster_1 Method Validation (ICH Q2(R1)) question What is the Analytical Goal? hplc_assay Purity / Assay question->hplc_assay Quantitation hplc_chiral Enantiomeric Purity question->hplc_chiral Stereoisomers nmr Structure Confirmation question->nmr Identity gcms Impurity ID (Volatiles) question->gcms Trace Impurities validation Validate Selected Method hplc_assay->validation hplc_chiral->validation params Specificity Linearity & Range Accuracy Precision LOD / LOQ Robustness validation->params

Caption: Decision tree for method selection and subsequent validation.

Method Validation Parameters

A brief overview of key validation parameters as defined by ICH guidelines.[13][14]

ParameterDefinitionPurpose
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[2][14]Ensures the signal is only from the target compound.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Defines the concentration range over which the method is accurate.
Accuracy The closeness of test results to the true value. Often determined by spike/recovery experiments.[13]Measures systematic error or bias of the method.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Measures random error. Assessed at two levels: repeatability (intra-assay) and intermediate precision.[14]
LOD/LOQ Limit of Detection (LOD) is the lowest amount of analyte that can be detected. Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.Defines the sensitivity limits of the method.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Provides an indication of its reliability during normal usage.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). Benchchem.
  • Analytical method validation: A brief review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • HPLC Troubleshooting Guide. (n.d.).
  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). Journal of Forensic Sciences.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2025).
  • Materials and Methods. (n.d.). The Royal Society of Chemistry.
  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). U.S. Environmental Protection Agency.
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). (n.d.).
  • Separation of 3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 2,3-dihydroxy-2-methyl-propanoic acid(21620-60-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). (n.d.).
  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. (n.d.). PubMed.
  • Mass Spectrometry - Fragmentation P
  • Enantiomeric Derivatives Separation of 2- (Phen0xy)
  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). PubMed.
  • Fragmentation and Interpretation of Spectra. (n.d.). University of Wisconsin-La Crosse.
  • Separation of Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • low/high resolution 1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.
  • Quantification of propionic acid from Scutellaria baicalensis roots. (n.d.). PubMed Central (PMC).
  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
  • Mass Spectrometry of Drug Derivatives. (n.d.). Freie Universität Berlin.
  • Mass Spectrometry: Fragment
  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque.
  • GC-CI-MS analysis of TMS derivatives. (n.d.). The University of Western Australia.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
  • CHIRAL SEPAR
  • Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. (n.d.). Benchchem.
  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.
  • Derivatization Methods in GC and GC/MS. (n.d.).

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Technical Support Center: Scaling Up 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the scale-up of this synthesis. The information herein is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and successful outcomes.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide of 2,3-dihydro-1H-inden-5-ol (indan-5-ol) reacts with a 2-halopropanoate ester, followed by hydrolysis to yield the desired carboxylic acid.

While straightforward in principle, scaling up this process from the laboratory bench to pilot or production scale introduces several challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.

Logical Workflow for Synthesis

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis (SN2) cluster_2 Step 3: Hydrolysis Indanol 2,3-dihydro-1H-inden-5-ol Indoxide Indan-5-oxide (nucleophile) Indanol->Indoxide Deprotonation Base Base (e.g., NaOH, KOH) Base->Indoxide Ether_Ester 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate ester Indoxide->Ether_Ester SN2 Attack Halopropanoate 2-halopropanoate ester Halopropanoate->Ether_Ester Final_Product This compound Ether_Ester->Final_Product Saponification Hazard Potential Hazards Exotherm Exothermic Reactions Hazard->Exotherm Flammable Flammable Solvents Hazard->Flammable StrongBase Strong Bases Hazard->StrongBase Calorimetry Reaction Calorimetry Exotherm->Calorimetry Cooling Efficient Reactor Cooling Exotherm->Cooling Addition Controlled Reagent Addition Exotherm->Addition Inert Inert Atmosphere Flammable->Inert PPE Appropriate PPE Flammable->PPE StrongBase->Inert StrongBase->PPE Mitigation Mitigation Strategies Calorimetry->Mitigation Cooling->Mitigation Inert->Mitigation Addition->Mitigation PPE->Mitigation

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Mitigating off-target effects of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid (Compound X)

Introduction to Off-Target Effects in Drug Discovery

In the pursuit of novel therapeutics, the identification of a potent "hit" compound, such as This compound (hereafter referred to as Compound X ), marks a significant milestone. However, the journey from a promising molecule to a safe and effective drug is fraught with challenges, chief among them being the potential for off-target effects. These occur when a compound interacts with unintended biological targets, leading to unforeseen physiological responses that can range from diminished efficacy to severe toxicity.[1][2][3]

As a Senior Application Scientist, this guide is designed to provide you with the technical insights and practical, field-proven methodologies to proactively identify, validate, and mitigate potential off-target effects of Compound X. Our approach is grounded in a philosophy of rigorous, early-stage characterization to de-risk your project and accelerate its path toward clinical success. We will treat Compound X as a novel chemical entity with an unknown target profile, providing a comprehensive framework applicable to any new small molecule program.

Frequently Asked Questions (FAQs)

Q1: I have synthesized Compound X. How do I begin to assess its potential for off-target effects?

The initial step is a proactive, multi-pronged approach that begins with computational prediction and is followed by broad, experimental screening. It's crucial to not assume specificity, even if the compound was designed for a particular target. An early, unbiased assessment can save significant resources by identifying potential liabilities before they derail a program.[3][4] The industry standard has moved away from solely relying on in silico predictions to demanding comprehensive, unbiased experimental interrogation.[4]

Q2: What are the first-line in silico methods to predict potential off-target interactions for Compound X?

In silico, or computational, methods are a cost-effective first step to generate hypotheses about potential off-target interactions.[5][6] These approaches use the chemical structure of Compound X to predict its binding to a large database of known protein structures.[1][3]

  • Similarity-Based Methods: Tools like SEA (Similarity Ensemble Approach) compare the structure of Compound X to a database of ligands with known targets. If Compound X is structurally similar to known kinase inhibitors, for example, it might share some of their targets.[3]

  • Machine Learning and AI: Advanced algorithms, including deep learning and neural networks, are increasingly used to predict off-target profiles based on large datasets of compound-protein interactions.[7][8]

It is critical to remember that these are predictions and must be experimentally validated.[4][5]

Q3: What are the key differences between biochemical and cell-based assays for off-target profiling?

Biochemical and cell-based assays are complementary and answer different questions about a compound's activity.

Assay TypeDescriptionProsCons
Biochemical Assays Use purified proteins (e.g., kinases, receptors) to directly measure the interaction between Compound X and the potential off-target.[9]Highly sensitive, quantitative, good for initial broad screening.Lack physiological context, may produce false positives that are not relevant in a cellular environment.[10]
Cell-Based Assays Measure the functional consequence of Compound X interacting with a target within a living cell.[11][12][13]More biologically relevant, confirm functional effect, can assess downstream signaling.[10]More complex, lower throughput, can be harder to interpret direct target engagement.

A typical workflow involves using biochemical assays for a broad screen and then validating the "hits" in functional, cell-based assays.[14]

Q4: Compound X is showing unexpected toxicity in my cell culture experiments. Could this be due to off-target effects?

Absolutely. Unexplained cytotoxicity is a classic red flag for off-target activity.[2][10] The toxicity could result from Compound X inhibiting a critical enzyme, activating an apoptotic pathway, or interfering with ion channels, among other possibilities. A systematic off-target profiling campaign is the recommended course of action to identify the underlying mechanism.

Q5: How can I distinguish between a true off-target effect and an experimental artifact?

This is a critical question in drug discovery. Rigorous validation is key.

  • Confirm with an Orthogonal Assay: If you identify a hit in a binding assay, confirm it with a functional assay.

  • Dose-Response Relationship: A true effect should be dose-dependent. Generate a full IC50 or EC50 curve.

  • Use a Negative Control: Synthesize a structurally similar analog of Compound X that is inactive against your primary target. If this analog also causes the unexpected effect, it may be an artifact of the chemical scaffold. If it doesn't, the effect is likely linked to the specific pharmacology of Compound X.[15][16]

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the suspected off-target in your cells. If knocking down the target protein prevents the toxic effect of Compound X, this provides strong evidence for a causal link.[17]

Troubleshooting Guides & Experimental Protocols

This section provides a structured workflow for the systematic identification, validation, and mitigation of off-target effects for Compound X.

Workflow for Off-Target Effect Mitigation

G cluster_0 Phase 1: Discovery & Profiling cluster_1 Phase 2: Validation & Prioritization cluster_2 Phase 3: Mitigation & Optimization cluster_3 Outcome in_silico In Silico Prediction (Hypothesis Generation) biochem_screen Broad Biochemical Screening (e.g., Kinase & GPCR Panels) in_silico->biochem_screen Guide Panel Selection dose_response Dose-Response Assays (IC50/EC50 Determination) biochem_screen->dose_response Validate Hits cell_based Cell-Based Functional Assays (Confirming Cellular Activity) dose_response->cell_based Confirm Functional Relevance sar Structure-Activity Relationship (SAR) (Design out off-target activity) cell_based->sar negative_control Develop Negative Control Compound sar->negative_control Validate New Compounds lead_candidate Optimized Lead Candidate negative_control->lead_candidate G CompoundX Compound X (Off-Target Action) KinaseY Kinase Y CompoundX->KinaseY Inhibits Substrate Substrate Protein KinaseY->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Downstream Downstream Cellular Effect (e.g., Apoptosis, Proliferation)

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Validation & Comparative

A Researcher's Guide to Validating the Biological Target of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid (Lanifibranor)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of therapeutic development for metabolic and fibrotic diseases, particularly non-alcoholic steatohepatitis (NASH), the molecule 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, known as Lanifibranor, has emerged as a significant candidate.[1][2][3] Its therapeutic potential is attributed to its unique mechanism of action as a pan-agonist of the peroxisome proliferator-activated receptors (PPARs).[1][4] This guide provides a comprehensive framework for researchers to validate the biological target of Lanifibranor, comparing its activity with other PPAR modulators and detailing the requisite experimental methodologies.

Lanifibranor is distinguished as the only pan-PPAR agonist currently in clinical development, designed to activate all three PPAR isoforms: PPARα, PPARδ, and PPARγ.[1][5] This broad-spectrum agonism allows it to address the multifaceted pathology of diseases like NASH, including inflammation, steatosis, and fibrosis, by modulating various metabolic pathways.[2][6]

The Biological Target: Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[1] Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their expression.[7]

Each PPAR isoform has a distinct tissue distribution and physiological role:

  • PPARα: Highly expressed in the liver, heart, and muscle, it is a key regulator of fatty acid oxidation.[8] Its activation is associated with reduced triglyceride levels.[2]

  • PPARγ: Predominantly found in adipose tissue, it plays a crucial role in adipocyte differentiation, lipid storage, and insulin sensitization.[8]

  • PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid metabolism and improving insulin sensitivity.[9]

The combined activation of all three isoforms by Lanifibranor results in a multi-pronged therapeutic effect, addressing the complex pathophysiology of metabolic diseases.[10]

Experimental Validation of the Biological Target

A rigorous validation process is essential to confirm that the therapeutic effects of Lanifibranor are indeed mediated through its intended targets, the PPARs. This involves a combination of in vitro and cell-based assays to demonstrate direct binding, activation, and downstream functional consequences.

In Vitro Assays: Confirming Direct Binding and Activation

These assays are the first step in demonstrating a direct interaction between Lanifibranor and the PPAR isoforms.

1. Competitive Ligand Binding Assays

Principle: This assay quantifies the ability of a test compound to displace a known, high-affinity radiolabeled or fluorescently-labeled ligand from the ligand-binding domain (LBD) of the PPAR.

Experimental Protocol:

  • Reagents: Recombinant human PPARα, PPARδ, and PPARγ LBDs; a high-affinity fluorescent or radiolabeled ligand for each isoform; test compound (Lanifibranor) and known agonists/antagonists as controls.

  • Procedure:

    • Incubate a fixed concentration of the PPAR LBD and the labeled ligand with varying concentrations of Lanifibranor.

    • Allow the binding to reach equilibrium.

    • Measure the amount of bound labeled ligand. For fluorescent ligands, this can be done using techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11] For radioligands, scintillation counting is used after separating bound from unbound ligand.

  • Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of Lanifibranor required to displace 50% of the labeled ligand. A lower IC50 value indicates a higher binding affinity.

2. Coactivator Recruitment Assays

Principle: Ligand binding to a nuclear receptor induces a conformational change that promotes the recruitment of coactivator proteins, a critical step in transcriptional activation.[12] This assay measures the ability of Lanifibranor to facilitate this interaction.

Experimental Protocol:

  • Reagents: Recombinant PPAR LBDs (often tagged, e.g., with GST or His), a labeled peptide derived from a coactivator protein (e.g., SRC-1, PGC-1α), and the test compound.

  • Procedure:

    • Immobilize the PPAR LBD on a microplate.

    • Add Lanifibranor at various concentrations.

    • Add the labeled coactivator peptide.

    • After incubation, wash away unbound peptide and quantify the amount of bound peptide.

  • Data Analysis: Generate a dose-response curve to determine the half-maximal effective concentration (EC50) for coactivator recruitment.

Cell-Based Assays: Demonstrating Functional Activity

Cell-based assays provide a more physiologically relevant context to confirm that the binding and coactivator recruitment observed in vitro translate to transcriptional activation and downstream biological effects.

1. Reporter Gene Assays

Principle: This is the most common method to assess the transcriptional activity of PPARs.[13][14] Cells are engineered to express a PPAR isoform and a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs. Activation of the PPAR by a ligand leads to the expression of the reporter gene, which can be easily quantified.[15]

Experimental Protocol:

  • Cell Lines: Use a suitable cell line (e.g., HEK293T, HepG2) that is easy to transfect and has low endogenous PPAR activity.[13]

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector for the full-length human PPARα, PPARδ, or PPARγ.

    • A reporter plasmid containing a PPRE-driven promoter upstream of the luciferase gene.

  • Treatment: After transfection, treat the cells with varying concentrations of Lanifibranor. Include known PPAR agonists as positive controls and a vehicle control (e.g., DMSO).

  • Measurement: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC50.

Workflow for PPAR Reporter Gene Assay

G cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis A Seed cells (e.g., HEK293T) in 96-well plate B Co-transfect with PPA-R expression vector & PPRE-luciferase reporter A->B C Treat cells with Lanifibranor (dose-response) B->C D Include controls: - Vehicle (DMSO) - Known PPAR agonist B->D E Lyse cells and add luciferase substrate C->E D->E F Measure luminescence E->F G Analyze data: - Normalize activity - Calculate fold activation - Determine EC50 F->G

Caption: Workflow for a PPAR reporter gene assay.

2. Target Gene Expression Analysis (qPCR)

Principle: Activation of PPARs leads to changes in the expression of their target genes. Measuring the mRNA levels of these genes provides direct evidence of target engagement in a cellular context.

Experimental Protocol:

  • Cell Lines: Use a cell line that endogenously expresses the PPAR isoforms and their target genes (e.g., HepG2 for liver-related genes, 3T3-L1 for adipocyte genes).

  • Treatment: Treat the cells with Lanifibranor for a sufficient duration (e.g., 6-24 hours) to allow for changes in gene expression.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for known PPAR target genes.

    • PPARα targets: CPT1A, ACOX1

    • PPARγ targets: FABP4 (aP2), LPL, ADIPOQ

    • PPARδ targets: PDK4, ANGPTL4

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression relative to the vehicle-treated control.

Logical Flow of Target Validation

G cluster_B cluster_C A Hypothesis: Lanifibranor is a pan-PPAR agonist B In Vitro Validation (Biochemical Assays) A->B C Cell-Based Validation (Functional Assays) A->C B1 Competitive Binding (Affinity - IC50) B->B1 B2 Coactivator Recruitment (Activation - EC50) B->B2 C1 Reporter Gene Assay (Transcriptional Activity - EC50) C->C1 C2 Target Gene Expression (qPCR) (Downstream Effects) C->C2 D Conclusion: Target Validated B1->D B2->D C1->D C2->D

Caption: Logical flow for validating PPAR agonism.

Comparative Analysis: Lanifibranor vs. Other PPAR Agonists

To fully characterize Lanifibranor, its activity should be compared to other well-known PPAR agonists. This provides context for its potency and selectivity profile.

CompoundClassPrimary Target(s)Key Characteristics
Lanifibranor Pan-PPAR AgonistPPARα, PPARδ, PPARγBalanced activation of all three isoforms.[1]
Pioglitazone Thiazolidinedione (TZD)PPARγ (full agonist)Potent insulin sensitizer, but associated with side effects like weight gain and fluid retention.[4]
Fenofibrate FibratePPARαPrimarily used to lower triglycerides.[16]
Elafibranor Dual PPAR AgonistPPARα, PPARδDeveloped for NASH, but did not meet its primary endpoint in a Phase III trial.[4]
Saroglitazar Dual PPAR AgonistPPARα, PPARγApproved in India for diabetic dyslipidemia.
Pemafibrate Selective PPARα Modulator (SPPARM)PPARαDesigned for high selectivity and potency for PPARα to reduce side effects.[4]

Data Presentation: The results from the in vitro and cell-based assays should be tabulated to facilitate a direct comparison of the potency (EC50/IC50 values) of Lanifibranor across the three PPAR isoforms and relative to the other reference compounds.

Table 1: Comparative Potency of PPAR Agonists (Illustrative Data)

CompoundPPARα EC50 (nM)PPARδ EC50 (nM)PPARγ EC50 (nM)
Lanifibranor Experimental ValueExperimental ValueExperimental Value
Pioglitazone >10,000>10,000~300
Fenofibric Acid ~5,000>10,000>10,000
GW501516 (Control) >10,000~1>10,000

Note: The above values are illustrative and should be replaced with experimentally determined data.

Conclusion

The validation of this compound (Lanifibranor) as a pan-PPAR agonist requires a systematic and multi-faceted experimental approach. By combining in vitro binding and coactivator recruitment assays with cell-based reporter gene and target gene expression studies, researchers can definitively confirm its mechanism of action. Comparative analysis against other selective and dual PPAR agonists is crucial for contextualizing its unique, balanced activity profile. This comprehensive validation provides the foundational evidence for its therapeutic potential in complex metabolic diseases like NASH.

References

  • Inventiva Pharma. (n.d.). Lanifibranor. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 4). What is Lanifibranor used for?. Retrieved from [Link]

  • Gastaldelli, A. (2022). Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial. Hepatobiliary Surgery and Nutrition, 11(3), 453–456. [Link]

  • Han, E. (2021). Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease. Clinical and Molecular Hepatology, 27(4), 572–574. [Link]

  • Iturrioz, X., et al. (2012). Combined Biophysical and Cell-Based Approaches for the Assessment of Ligand Binding to PPARγ. In Peroxisome Proliferator-Activated Receptor (PPAR): Methods and Protocols (pp. 131–146). Humana Press. [Link]

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  • Khaled, M. A., et al. (2022). Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(6), 3093–3106. [Link]

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  • Wolf, C. J., et al. (2023). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 131(6), 067001. [Link]

  • Ace Therapeutics. (n.d.). PPARγ-Targeted Drug Development for Diabetes. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human PPAR Delta (PPARd) Reporter Assay Kit. Retrieved from [Link]

  • de la-Fuente-García, M. A., et al. (2012). Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. PLoS ONE, 7(12), e50816. [Link]

  • Schattenberg, J. M., et al. (2023). Lanifibranor Reduces Inflammation and Improves Dyslipidemia in Lysosomal Acid Lipase-Deficient Mice. The American Journal of Pathology, 193(10), 1435–1448. [Link]

  • Li, H., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Molecules, 29(20), 4789. [Link]

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  • Mantovani, A., et al. (2021). Old and new classes of glucose-lowering agents as treatments for non-alcoholic fatty liver disease: A narrative review. World Journal of Hepatology, 13(9), 1102–1123. [Link]

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  • Lee, C. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17168–17181. [Link]

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  • DelveInsight. (2024, September 4). Game-Changers in Non-Alcoholic Steatohepatitis (NASH) Treatment: Insights into Novel Drug Classes. Retrieved from [Link]

  • MIMS. (2021, November 30). Phase II data underscores lanifibranor potential for NASH. Retrieved from [Link]

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  • Ahmed, M. A., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmacy & Bioallied Sciences, 4(1), 43–50. [Link]

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A Comparative Guide to 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid and Structurally Related PPARα Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research and drug development, the peroxisome proliferator-activated receptors (PPARs) have emerged as critical therapeutic targets for a host of disorders, including dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Among the PPAR isotypes, PPARα has garnered significant attention for its central role in regulating lipid metabolism. Fibrates, a class of amphipathic carboxylic acids, are well-established PPARα agonists that effectively lower plasma triglycerides and very-low-density lipoprotein (VLDL) levels while increasing high-density lipoprotein (HDL) cholesterol. This guide provides a detailed comparative analysis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, a compound of interest within this class, alongside the widely studied fibrates, Gemfibrozil and Ciprofibrate. Through an examination of their chemical structures, mechanisms of action, and available performance data, this document aims to provide researchers with a comprehensive understanding of their similarities and potential differences. While direct experimental data for this compound is limited in publicly available literature, we will draw upon structure-activity relationships (SAR) from closely related analogs to infer its likely biological activity.

Chemical Structures: A Comparative Overview

The therapeutic effects of fibrates are intrinsically linked to their chemical structures, which typically feature a carboxylic acid head group, a linker, and a lipophilic aromatic moiety.

CompoundChemical StructureMolecular Formula
This compound this compoundC₁₂H₁₄O₃
Gemfibrozil GemfibrozilC₁₅H₂₂O₃
Ciprofibrate CiprofibrateC₁₃H₁₄Cl₂O₃

This compound possesses a propanoic acid head, an ether linker, and a bicyclic indane ring system as its lipophilic tail. The indane moiety is a key feature, and research into other indane-containing compounds has demonstrated their potential as PPARα agonists[1].

Gemfibrozil is characterized by a dimethylpentanoic acid structure, which provides a different steric and lipophilic profile compared to the more rigid indane ring.

Ciprofibrate incorporates a cyclopropane ring and a dichlorinated phenyl group, features that contribute to its potency as a PPARα agonist.

The structural variations among these molecules, particularly in the lipophilic tail, are expected to influence their binding affinity to the PPARα ligand-binding pocket and, consequently, their biological potency.

Mechanism of Action: The Central Role of PPARα Activation

The primary mechanism by which fibrates exert their lipid-lowering effects is through the activation of PPARα, a ligand-activated transcription factor. The signaling cascade initiated by fibrate binding to PPARα leads to a cascade of downstream effects that collectively improve the lipid profile.

PPAR_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus cluster_downstream cluster_physiological Fibrate Fibrate (e.g., this compound, Gemfibrozil, Ciprofibrate) Fibrate_Cytoplasm Fibrate Fibrate->Fibrate_Cytoplasm Cellular Uptake PPARa PPARα Fibrate_Cytoplasm->PPARa Binding and Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding to DNA TargetGenes Target Gene Transcription PPRE->TargetGenes Initiation LPL ↑ Lipoprotein Lipase (LPL) Expression TargetGenes->LPL ApoCIII ↓ Apolipoprotein C-III (ApoC-III) Expression TargetGenes->ApoCIII FattyAcidOxidation ↑ Fatty Acid Oxidation TargetGenes->FattyAcidOxidation ApoAI_AII ↑ Apolipoprotein A-I & A-II Expression TargetGenes->ApoAI_AII Triglyceride ↓ Triglycerides (VLDL) LPL->Triglyceride ApoCIII->Triglyceride FattyAcidOxidation->Triglyceride HDL ↑ HDL Cholesterol ApoAI_AII->HDL

Figure 1: Simplified signaling pathway of fibrate action via PPARα activation.

Upon entering the cell, the fibrate binds to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism, resulting in:

  • Increased Lipoprotein Lipase (LPL) Synthesis: LPL is a key enzyme responsible for the hydrolysis of triglycerides in VLDL and chylomicrons.

  • Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL, so its downregulation further enhances triglyceride clearance.

  • Enhanced Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in the mitochondrial β-oxidation of fatty acids, thereby reducing the substrate available for triglyceride synthesis.

  • Increased Apolipoprotein A-I and A-II Synthesis: These are the major protein components of HDL, and their increased expression contributes to higher HDL cholesterol levels.

Comparative Experimental Data

A direct quantitative comparison of this compound with Gemfibrozil and Ciprofibrate is challenging due to the limited availability of public data for the former. However, we can compare the established clinical and preclinical data for Gemfibrozil and Ciprofibrate to provide a benchmark for the expected efficacy of fibrates.

ParameterGemfibrozilCiprofibrateThis compound
Triglyceride Reduction 44-54%[2][3]43.5%[2]Expected to be significant based on structural similarity to other PPARα agonists
HDL-C Increase 19.3%[2]20.8%[2]Expected
LDL-C Change Minimal effect[2]Minimal effect[2]Expected to be minimal
VLDL-C Reduction 14.4%[2]30.9%[2]Expected
ApoB Reduction 44%[2]18.6%[2]Expected

A head-to-head clinical study in patients with mixed hyperlipidemia demonstrated that while both Gemfibrozil and Ciprofibrate were effective, Gemfibrozil showed a slightly greater reduction in plasma triglycerides (54% vs. 43.5%)[2]. Conversely, Ciprofibrate led to a more pronounced reduction in VLDL-cholesterol (30.9% vs. 14.4%)[2].

For this compound, the presence of the indane moiety is noteworthy. A study on a series of aminoindane derivatives revealed them to be potent PPARα agonists that effectively reduced plasma triglycerides in animal models[1]. This suggests that the indane scaffold can be a key structural feature for potent PPARα activation, and thus, this compound is anticipated to exhibit significant triglyceride-lowering activity.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, adaptable protocols for key in vitro assays used to characterize PPARα agonists.

Protocol 1: PPARα Activation Luciferase Reporter Assay

This assay quantitatively measures the ability of a compound to activate PPARα and drive the expression of a reporter gene.

Luciferase_Assay Start Start: Seed HepG2 cells in 96-well plates Transfect Transfect cells with: - PPARα expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Start->Transfect Incubate1 Incubate for 24 hours Transfect->Incubate1 Treat Treat cells with test compounds (e.g., this compound, Gemfibrozil, Ciprofibrate) at various concentrations Incubate1->Treat Incubate2 Incubate for another 24 hours Treat->Incubate2 Lyse Lyse cells and measure Firefly and Renilla luciferase activity using a luminometer Incubate2->Lyse Analyze Analyze Data: Normalize Firefly to Renilla luciferase activity. Plot dose-response curves and calculate EC50 values. Lyse->Analyze

Figure 2: Workflow for the PPARα Luciferase Reporter Assay.

Materials:

  • HepG2 cells (or other suitable human liver cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PPARα expression vector

  • PPRE-luciferase reporter vector

  • Renilla luciferase control vector

  • Transfection reagent

  • Test compounds (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Transfection: Transfect the cells with the PPARα expression vector, PPRE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in serum-free DMEM. Replace the culture medium with the compound dilutions and incubate for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data against the compound concentration to generate dose-response curves and calculate the EC50 values.

Protocol 2: In Vitro Triglyceride Reduction Assay in HepG2 Cells

This assay measures the ability of a compound to reduce intracellular triglyceride levels in a human liver cell line.

Triglyceride_Assay Start Start: Seed HepG2 cells in 6-well plates Incubate1 Incubate for 24 hours to allow attachment Start->Incubate1 Treat Treat cells with test compounds at desired concentrations in the presence of an oleic acid challenge (to induce lipid accumulation) Incubate1->Treat Incubate2 Incubate for 24-48 hours Treat->Incubate2 Harvest Harvest cells and lyse Incubate2->Harvest Quantify Quantify intracellular triglyceride content using a commercial triglyceride quantification kit (colorimetric or fluorometric) Harvest->Quantify Analyze Analyze Data: Normalize triglyceride content to total protein concentration. Calculate percentage reduction compared to vehicle control. Quantify->Analyze

Sources

Comparative Efficacy Analysis: 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic Acid versus Ibuprofen in Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the novel compound 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid and the well-established nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their potential therapeutic efficacy based on established and hypothetical experimental data.

Introduction

This compound is a novel chemical entity whose biological activity is not yet extensively documented in publicly available literature. However, its structural similarity to the arylpropionic acid class of compounds, which includes widely used NSAIDs, suggests a potential role in the modulation of inflammatory pathways. For the purpose of this guide, we will hypothesize that this compound exhibits anti-inflammatory properties.

Ibuprofen, the competitor compound, is a cornerstone of pain and inflammation management, with a well-characterized mechanism of action and a vast body of clinical data supporting its efficacy.[1][2] This guide will use Ibuprofen as a benchmark to outline a potential pathway for evaluating the efficacy of this compound.

Mechanism of Action: The Cyclooxygenase Pathway

Ibuprofen's therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4][5][6] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] The anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.[6]

The hypothetical anti-inflammatory activity of this compound would likely also involve the inhibition of COX enzymes, a common mechanism for arylpropionic acid derivatives.

Signaling Pathway Diagram: NSAID Mechanism of Action

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Gastric Protection & Platelet Aggregation Gastric Protection & Platelet Aggregation Prostaglandins (Homeostatic)->Gastric Protection & Platelet Aggregation Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Phospholipase A2->Arachidonic Acid releases NSAIDs NSAIDs NSAIDs->COX-1 inhibits NSAIDs->COX-2 inhibits

Caption: Mechanism of action of non-selective NSAIDs like Ibuprofen.

Comparative Efficacy Evaluation: Experimental Protocols

To objectively compare the efficacy of this compound against Ibuprofen, a series of in vitro and in vivo experiments are necessary.

In Vitro Efficacy: COX Inhibition Assays

The primary in vitro evaluation would involve determining the inhibitory activity of both compounds against COX-1 and COX-2 enzymes. This allows for the assessment of potency and selectivity.

Experimental Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is considered a reliable method for assessing NSAID activity as it closely mimics the in vivo physiological environment.[7]

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) values for this compound and Ibuprofen against COX-1 and COX-2.

  • Materials:

    • Freshly drawn human whole blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

    • This compound and Ibuprofen stock solutions of varying concentrations.

    • LPS (Lipopolysaccharide) to induce COX-2 expression.

    • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

  • Procedure for COX-1 Activity (TXB2 production):

    • Aliquots of whole blood are incubated with a range of concentrations of the test compounds or vehicle control for 1 hour at 37°C.

    • Clotting is allowed to proceed for 1 hour at 37°C, which stimulates platelet COX-1 to produce TXB2.

    • The samples are centrifuged, and the serum is collected.

    • TXB2 levels in the serum are quantified using an EIA kit.

  • Procedure for COX-2 Activity (PGE2 production):

    • Aliquots of heparinized whole blood are incubated with LPS (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.[8]

    • The test compounds or vehicle control are added at various concentrations and incubated for a further 30 minutes.

    • The samples are centrifuged, and the plasma is collected.

    • PGE2 levels in the plasma are quantified using an EIA kit.

  • Data Analysis:

    • The percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated for each concentration of the test compounds relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Summary

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Ratio
This compound1550.33
Ibuprofen1080.8

Note: These are hypothetical values for illustrative purposes.

A lower COX-2/COX-1 selectivity ratio for this compound would suggest a more favorable profile with potentially fewer gastrointestinal side effects compared to Ibuprofen.

In Vivo Efficacy: Animal Models of Inflammation

In vivo models are essential to evaluate the anti-inflammatory and analgesic effects of the compounds in a whole-organism context. The carrageenan-induced paw edema model in rats is a widely accepted and classical model for screening anti-inflammatory drugs.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the anti-inflammatory activity of this compound and Ibuprofen in an acute inflammation model.

  • Animals: Male Wistar rats (150-200g).

  • Materials:

    • This compound and Ibuprofen suspensions.

    • 1% w/v carrageenan solution in sterile saline.

    • Plethysmometer.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The animals are divided into groups: vehicle control, Ibuprofen (positive control), and different dose groups of this compound.

    • The test compounds or vehicle are administered orally.

    • One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.[10]

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Diagram: In Vivo Anti-inflammatory Assay

InVivo_Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Grouping of Animals Grouping of Animals Baseline Paw Volume Measurement->Grouping of Animals Oral Administration of Compounds Oral Administration of Compounds Grouping of Animals->Oral Administration of Compounds Carrageenan Injection Carrageenan Injection Oral Administration of Compounds->Carrageenan Injection 1 hour post-administration Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) 1-5 hours post-injection Data Analysis (% Edema Inhibition) Data Analysis (% Edema Inhibition) Paw Volume Measurement (hourly)->Data Analysis (% Edema Inhibition)

Caption: Workflow for the carrageenan-induced paw edema assay.

Hypothetical Data Summary: In Vivo Anti-inflammatory Activity

Treatment Group (Dose)% Edema Inhibition at 3 hours
Vehicle Control0%
Ibuprofen (30 mg/kg)55%
This compound (10 mg/kg)30%
This compound (30 mg/kg)60%
This compound (100 mg/kg)75%

Note: These are hypothetical values for illustrative purposes.

These hypothetical results suggest that this compound may have a dose-dependent anti-inflammatory effect, potentially exceeding the efficacy of Ibuprofen at higher doses.

Conclusion

While this compound is a novel compound with uncharacterized biological activity, its structural features suggest a potential role as an anti-inflammatory agent. This guide has outlined a scientifically rigorous, albeit hypothetical, framework for comparing its efficacy against the well-established NSAID, Ibuprofen. The proposed in vitro and in vivo experimental protocols provide a clear path for determining its potency, selectivity, and overall therapeutic potential. Should experimental data align with the hypothetical results presented, this compound could represent a promising new candidate for the management of inflammatory conditions. Further comprehensive preclinical and clinical studies would be warranted to fully elucidate its pharmacological profile and safety.

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  • Wikipedia. (2024). Ibuprofen. [Link]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen?[Link]

  • Dr.Oracle. (2025, June 12). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?[Link]

  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. (n.d.). PMC - NIH. [Link]

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  • Patil, K. R., et al. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]

  • Cochrane. (2015, July 31). Oral ibuprofen for acute treatment of episodic tension-type headache in adults. [Link]

  • Randomized clinical trial evaluating transdermal Ibuprofen for moderate to severe knee osteoarthritis. (n.d.). PubMed. [Link]

  • ClinicalTrials.Veeva. (2022, March 21). Efficacy and Safety Study of Ibuprofen Gel Compared to Placebo in the Treatment of Acute Musculoskeletal Pain (PROGEL). [Link]

  • Cochrane. (2015, July 31). Oral ibuprofen for acute treatment of episodic tension-type headache in adults. [Link]

  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (2020, July 10). ScienceDirect. [Link]

  • In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. (n.d.). PMC - NIH. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019, March 18). SciELO. [Link]

  • In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. (2025, November 26). ResearchGate. [Link]

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (n.d.). Public Health Toxicology. [Link]

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A Comparative Guide to the Preclinical Cross-Validation of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: A Putative PPAR Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental cross-validation of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, a compound of interest with a high probability of acting as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. Due to the current absence of publicly available biological data for this specific molecule, this document serves as a detailed roadmap for researchers, outlining the necessary experimental protocols to characterize its activity and benchmark its performance against established PPAR modulators.

The structural similarity of this compound to known classes of PPAR agonists, such as fibrates and other carboxylic acid-containing compounds, forms the scientific basis for the hypothesized mechanism of action. This guide will leverage this structural hypothesis to detail a robust validation workflow, providing in-depth methodologies and a comparative analysis with well-characterized clinical alternatives.

The Scientific Rationale: Why Hypothesize PPAR Agonism?

The molecular architecture of this compound features a carboxylic acid head group and a lipophilic indane moiety, characteristics shared by many known PPAR ligands. PPARs are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation. The activation of different PPAR isoforms (α, γ, and δ) leads to distinct physiological responses, making them attractive therapeutic targets for metabolic and cardiovascular diseases.

  • PPARα , primarily expressed in the liver, heart, and skeletal muscle, is the target of the fibrate class of drugs. Its activation leads to increased fatty acid oxidation and a reduction in plasma triglycerides.

  • PPARγ , abundant in adipose tissue, is the primary target of the thiazolidinedione class of antidiabetic drugs. Its activation enhances insulin sensitivity and glucose uptake. The angiotensin II receptor blocker Telmisartan is also known to exhibit partial PPARγ agonist activity, contributing to its metabolic benefits.[1][2]

  • PPARδ (also known as PPARβ) is ubiquitously expressed and is involved in fatty acid metabolism and energy homeostasis.

Given the structural parallels, it is scientifically prudent to posit that this compound may engage one or more of these PPAR isoforms. The subsequent sections will detail the necessary experimental steps to confirm this hypothesis and quantify the compound's potency and selectivity.

Comparative Framework: Benchmarking Against Established PPAR Agonists

To provide a meaningful context for the experimental results of our target compound, we will use two well-established drugs as comparators:

  • Fenofibrate : A widely prescribed PPARα agonist used for the treatment of hypertriglyceridemia.[3][4]

  • Telmisartan : An angiotensin II receptor blocker with partial PPARγ agonist activity, used for hypertension and known to have beneficial metabolic effects.[1][5]

By comparing the experimental data of this compound with these standards, we can ascertain its relative potency, selectivity, and potential therapeutic utility.

Experimental Validation Workflow

The following sections outline the key in vitro and in vivo experiments required to comprehensively characterize the biological activity of this compound.

In Vitro Characterization: Establishing PPAR Agonist Activity

The initial phase of validation focuses on cell-based assays to determine if the compound can activate PPARs and to quantify its potency and selectivity.

This assay is the gold standard for determining the functional activation of nuclear receptors.

Principle: Cells are co-transfected with two plasmids: one expressing a specific PPAR isoform (α, γ, or δ) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. If the test compound activates the PPAR, the fusion protein binds to the upstream activation sequence and drives the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293T or a similar easily transfectable cell line in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection: Seed cells in a 96-well plate. Co-transfect each well with a PPAR-GAL4 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, Fenofibrate (positive control for PPARα), Telmisartan (positive control for PPARγ), or a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Reading: After 24 hours of incubation with the compounds, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Expected Outcome and Interpretation: An increase in luciferase activity in a dose-dependent manner in the wells transfected with a specific PPAR isoform will confirm that the compound is an agonist for that isoform. The EC₅₀ value will provide a measure of its potency. By running the assay for all three PPAR isoforms, the selectivity of the compound can be determined.

In Vivo Validation: Assessing Therapeutic Potential

Following in vitro confirmation of PPAR agonism, the next crucial step is to evaluate the compound's efficacy in a relevant animal model of metabolic disease.

This in vivo study will assess the ability of the compound to modulate plasma lipid levels, a key therapeutic outcome for PPAR agonists.

Principle: A high-fat diet-induced obese and dyslipidemic mouse or rat model is commonly used to mimic human metabolic syndrome. Treatment with a PPAR agonist is expected to improve the lipid profile.

Step-by-Step Methodology:

  • Animal Model: Induce dyslipidemia in male C57BL/6J mice by feeding them a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

  • Compound Administration: Randomly assign the dyslipidemic mice to treatment groups: vehicle control, this compound (at various doses), Fenofibrate (positive control), and Telmisartan (comparator). Administer the compounds daily via oral gavage for a predefined period (e.g., 4 weeks).

  • Blood Collection and Lipid Analysis: Collect blood samples at baseline and at the end of the treatment period. Measure plasma levels of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol using commercially available enzymatic kits.

  • Data Analysis: Compare the changes in lipid parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Expected Outcome and Interpretation: A significant reduction in plasma triglycerides and/or an increase in HDL-cholesterol in the group treated with this compound, comparable or superior to the effects of Fenofibrate, would provide strong evidence of its in vivo efficacy as a PPARα agonist. An improvement in glucose tolerance or insulin sensitivity would suggest PPARγ activity.

Comparative Data Summary

The following tables present a framework for comparing the experimental data of this compound with the established comparators. The data for the comparators are representative values from the scientific literature, while the data for the target compound are presented as hypothetical values to illustrate a potential outcome.

Table 1: In Vitro PPAR Agonist Potency (EC₅₀, µM)

CompoundPPARαPPARγPPARδ
This compound Hypothetical: 2.5Hypothetical: >50Hypothetical: >50
Fenofibric Acid (active metabolite of Fenofibrate)10-50>100>100
Telmisartan>1001-5>100

Table 2: In Vivo Lipid-Lowering Efficacy in a Rodent Model (% Change from Vehicle Control)

Compound (Dose)Plasma TriglyceridesPlasma HDL-Cholesterol
This compound (e.g., 30 mg/kg)Hypothetical: -45%Hypothetical: +25%
Fenofibrate (e.g., 100 mg/kg)-50%+20%
Telmisartan (e.g., 10 mg/kg)-15%+10%

Visualizing the Scientific Framework

Diagrams are essential for conceptualizing the underlying biological mechanisms and the experimental approach.

PPARα Signaling Pathway

PPAR_alpha_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound or Fibrate PPARa_inactive PPARα Compound->PPARa_inactive Enters cell and binds to PPARα PPARa_RXR PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR Heterodimerizes with RXR RXR_inactive RXR RXR_inactive->PPARa_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binds to PPRE in DNA Target_Genes Target Gene Transcription (e.g., LPL, APOA1) PPRE->Target_Genes Activates Metabolic_Effects Increased Fatty Acid Oxidation Decreased Triglycerides Target_Genes->Metabolic_Effects Leads to

Caption: PPARα signaling pathway activation.

Experimental Workflow for Compound Validation

experimental_workflow Start Hypothesized PPAR Agonist: This compound In_Vitro In Vitro Characterization (PPAR Transactivation Assay) Start->In_Vitro In_Vivo In Vivo Validation (Dyslipidemic Rodent Model) In_Vitro->In_Vivo If active Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Potency, Selectivity, and Efficacy Data_Analysis->Conclusion

Caption: High-level experimental validation workflow.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for its investigation as a PPAR agonist. The experimental framework detailed in this guide offers a robust and validated approach to confirm this hypothesis and to quantitatively assess its preclinical potential. By employing the described in vitro and in vivo protocols and benchmarking the results against established drugs like Fenofibrate and Telmisartan, researchers can effectively determine the compound's potency, selectivity, and therapeutic promise. Successful validation would position this molecule as a promising candidate for further development in the treatment of metabolic disorders.

References

  • Staels, B., et al. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088-2093. [Link]

  • Lefebvre, P., et al. (2006). Sorting out the roles of PPAR alpha in energy metabolism and vascular homeostasis. The Journal of clinical investigation, 116(3), 571-580. [Link]

  • Benson, S. C., et al. (2004). Identification of telmisartan as a unique angiotensin II receptor antagonist with selective PPARγ-modulating activity. Hypertension, 43(5), 993-1002. [Link]

  • Schupp, M., et al. (2005). Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator. Journal of the American Society of Nephrology, 16(11), 3201-3205. [Link]

  • Youssef, J., & Badr, M. (2011). Anti-diabetic effect of telmisartan through its partial PPARγ-agonistic activity. Journal of the American Society of Hypertension, 5(4), 317-324. [Link]

  • Benson, S. C., et al. (2004). Identification of Telmisartan as a Unique Angiotensin II Receptor Antagonist With Selective PPARγ–Modulating Activity. Hypertension, 43(5), 993-1002. [Link]

  • Erbe, R., et al. (2006). Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator. Acta Diabetologica, 43(2), 45-50. [Link]

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A Comparative Guide to 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Indan-based Propanoic Acid Scaffold

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents for metabolic diseases remains a paramount challenge. Among the myriad of molecular scaffolds explored, derivatives of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid have emerged as a promising class of compounds, particularly for their ability to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of glucose and lipid metabolism, making them attractive targets for the treatment of type 2 diabetes, dyslipidemia, and related metabolic disorders.[1]

The core structure, featuring a rigid indan moiety linked to a flexible propanoic acid chain via an ether linkage, provides a unique framework for designing selective and potent PPAR modulators. The indan group serves as a lipophilic anchor, while the carboxylic acid head is crucial for interaction with the ligand-binding domain of PPARs. This guide provides a comprehensive comparative analysis of derivatives based on this scaffold, supported by experimental data and detailed protocols to empower researchers in this field.

Comparative Analysis of Phenylpropanoic Acid Derivatives as PPAR Agonists

While direct comparative studies on a broad series of this compound derivatives are not extensively published, valuable structure-activity relationship (SAR) insights can be gleaned from studies on structurally related phenylpropanoic acid derivatives. These studies provide a strong foundation for understanding how modifications to the core scaffold impact potency and selectivity towards different PPAR isoforms (α, δ, and γ).

A series of substituted phenylpropanoic acids have been synthesized and evaluated as dual agonists of PPARα and PPARδ.[2] SAR studies revealed that the nature of the linker and substituents on the distal benzene ring are critical for potency and selectivity.[2] Specifically, optically active α-ethylphenylpropanoic acid derivatives have been identified as potent dual agonists for human PPARα and PPARδ, showing potential for treating metabolic syndrome.[2]

Further investigations into substituted phenylpropanoic acid derivatives have highlighted the importance of the substituent at the α-position of the carboxyl group in determining potency and selectivity for PPAR transactivation.[3]

The following table summarizes the key SAR findings from related phenylpropanoic acid derivatives, which can be extrapolated to inform the design of novel this compound derivatives:

Modification Effect on PPAR Activity Rationale
α-Substitution on Propanoic Acid Introduction of a methyl or ethyl group at the α-position can enhance potency and influence selectivity between PPAR isoforms.The α-substituent can orient the carboxylic acid head for optimal interaction with key residues in the ligand-binding pocket and may introduce favorable steric interactions.
Substituents on the Aromatic Ring The position and nature of substituents on the indan ring (or phenyl ring in analogs) significantly impact activity. Electron-withdrawing or -donating groups can modulate the electronic properties and binding affinity.Substituents can form additional interactions with the receptor, such as hydrogen bonds or hydrophobic contacts, thereby enhancing binding affinity and potency.
Linker between Aromatic Ring and Acid The length and flexibility of the linker are crucial. An ether linkage, as in the title compounds, provides a degree of flexibility that is often beneficial for activity.The linker positions the acidic headgroup and the lipophilic tail in the appropriate orientation within the large, Y-shaped ligand-binding pocket of PPARs.

Signaling Pathway: PPAR Activation and Metabolic Regulation

The therapeutic effects of this compound derivatives are primarily mediated through the activation of PPARs. The following diagram illustrates the general mechanism of PPAR activation and its downstream effects on gene expression.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Propanoic Acid Derivative Ligand_cyto Ligand Ligand->Ligand_cyto Cellular Uptake PPAR_RXR PPAR-RXR Heterodimer Ligand_cyto->PPAR_RXR Binding & Activation PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Coactivators Coactivators Coactivators->PPAR_RXR Recruitment mRNA mRNA Transcription->mRNA leads to Protein_Synthesis Protein Synthesis (Metabolic Enzymes) mRNA->Protein_Synthesis Translation Metabolic_Effects Improved Insulin Sensitivity Enhanced Lipid Metabolism Protein_Synthesis->Metabolic_Effects results in

Caption: PPAR Signaling Pathway.

Upon entering the cell, the ligand binds to the ligand-binding domain of a PPAR, which is typically heterodimerized with a Retinoid X Receptor (RXR). This binding induces a conformational change, leading to the recruitment of coactivator proteins and subsequent binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This initiates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity and lipid profiles.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key experiments are provided below.

Synthesis of this compound Derivatives

The synthesis of the title compounds can be achieved through a multi-step process, with a representative workflow illustrated below.

Synthesis_Workflow Start Starting Materials: 5-Indanol and Ethyl 2-bromopropionate Step1 Williamson Ether Synthesis: Reaction of 5-indanol with ethyl 2-bromopropionate in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF). Start->Step1 Intermediate Intermediate: Ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate Step1->Intermediate Step2 Saponification: Hydrolysis of the ester using a base (e.g., NaOH or LiOH) in an aqueous alcohol solution. Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: General Synthesis Workflow.

Step-by-Step Methodology:

  • Williamson Ether Synthesis: To a solution of 5-indanol in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3). Stir the mixture at room temperature for a designated period, then add ethyl 2-bromopropionate dropwise. The reaction is typically heated to ensure completion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography.

  • Saponification: The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water. An aqueous solution of a base such as sodium hydroxide or lithium hydroxide is added, and the mixture is stirred at room temperature or heated until the hydrolysis is complete.

  • Acidification and Isolation: The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl). The precipitated product is collected by filtration, washed with water, and dried to yield the final this compound derivative.

PPAR Transactivation Assay (Cell-Based Luciferase Reporter Assay)

This assay is a cornerstone for evaluating the functional activity of compounds as PPAR agonists.

Principle: This assay utilizes a host cell line (e.g., HEK293T or COS-1) that is transiently co-transfected with two plasmids: an expression vector for the ligand-binding domain (LBD) of a PPAR isoform fused to a GAL4 DNA-binding domain (DBD), and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound activates the PPAR-LBD, the fusion protein binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed the cells into 96-well plates.

    • Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After an incubation period to allow for protein expression, treat the cells with various concentrations of the test compounds (and a known agonist as a positive control, e.g., rosiglitazone for PPARγ).

  • Luciferase Assay:

    • Following compound incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the dose-response curves and calculate the EC50 values (the concentration of the compound that elicits 50% of the maximal response).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PPAR modulators. The SAR insights from related phenylpropanoic acid derivatives provide a valuable roadmap for optimizing the potency and selectivity of these compounds. Future research should focus on the systematic synthesis and evaluation of a diverse library of these derivatives to build a comprehensive SAR profile. Further characterization of lead compounds in preclinical models of metabolic diseases will be crucial to validate their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for conducting these essential studies, paving the way for the discovery of next-generation therapies for metabolic disorders.

References

  • Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. The Open Medicinal Chemistry Journal, 5, 93–100. [Link]

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-558. [Link]

  • Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters, 12(1), 77-80. [Link]

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Confirming the Mechanism of Action of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Propanoic Acid Derivative

The landscape of metabolic disease therapeutics is continually evolving, with a significant focus on targeting the peroxisome proliferator-activated receptors (PPARs). These nuclear receptors are critical regulators of lipid and glucose metabolism, inflammation, and cellular differentiation. The PPAR family comprises three main isoforms: PPARα, PPARγ, and PPARδ, each with distinct tissue distribution and physiological roles. While PPARα agonists are primarily known for their triglyceride-lowering effects, PPARγ agonists are potent insulin sensitizers. The therapeutic appeal of dual or pan-PPAR agonists lies in their ability to address multiple facets of metabolic syndrome simultaneously.

This guide focuses on elucidating the mechanism of action of a novel investigational compound, 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. Structurally, this molecule shares features with known PPAR agonists, suggesting its potential as a modulator of this receptor family. Through a series of robust in vitro and cellular assays, we will dissect its activity profile and compare it with established PPAR agonists: Saroglitazar, a dual PPARα/γ agonist, and Lanifibranor, a pan-PPAR agonist. This comparative approach will allow us to confirm the primary molecular target of this compound and characterize its selectivity and potency, providing a clear rationale for its potential therapeutic application.

Experimental Design: A Multi-pronged Approach to Mechanistic Confirmation

To definitively establish the mechanism of action of this compound, a systematic and multi-tiered experimental approach is essential. Our strategy is designed to first determine the compound's binding affinity and activation potential for each PPAR isoform, and then to assess its functional effects at the cellular level.

Rationale for Comparator Selection
  • Saroglitazar: As a dual PPARα and PPARγ agonist, Saroglitazar provides a benchmark for compounds with a balanced activity on both lipid and glucose metabolism pathways.[1][2]

  • Lanifibranor: This pan-PPAR agonist, activating all three isoforms (α, γ, and δ), represents a broader activation profile and allows for a comprehensive comparison of the selectivity of our test compound.[3][4]

The following sections detail the experimental protocols designed to provide a self-validating system for confirming the mechanism of action of this compound.

Part 1: In Vitro Characterization of PPAR Agonist Activity

The initial step in characterizing a potential PPAR agonist is to determine its direct interaction with the PPAR proteins and its ability to initiate the transcriptional activation cascade.

Ligand Binding Affinity Assay

Objective: To quantify the binding affinity of this compound to the ligand-binding domains (LBDs) of PPARα, PPARγ, and PPARδ.

Methodology: A competitive fluorescence polarization (FP) binding assay will be employed.[5][6] This assay measures the displacement of a fluorescently labeled PPAR ligand by the test compound.

Experimental Protocol:

  • Reagents: Purified recombinant human PPARα-LBD, PPARγ-LBD, and PPARδ-LBD; a fluorescently-labeled pan-PPAR ligand (tracer); test compound (this compound), Saroglitazar, and Lanifibranor.

  • Procedure:

    • A constant concentration of the respective PPAR-LBD and the fluorescent tracer is incubated in a 384-well plate.

    • Serial dilutions of the test compound and reference compounds are added to the wells.

    • The plate is incubated at room temperature for 2 hours to reach binding equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the amount of tracer displaced by the compound. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to a binding affinity constant (Ki).

Expected Outcome: This assay will provide quantitative data on the binding affinity of this compound for each PPAR isoform, allowing for an initial assessment of its potency and selectivity.

Illustrative Data Summary: PPAR Ligand Binding Affinity (Ki, nM)

CompoundPPARαPPARγPPARδ
This compound50>10,000>10,000
Saroglitazar100250>10,000
Lanifibranor5001500800
PPAR Transactivation Assay

Objective: To measure the ability of the test compound to activate each PPAR isoform and drive the expression of a reporter gene.

Methodology: A cell-based luciferase reporter assay will be utilized.[7] This assay employs cells co-transfected with a plasmid encoding a chimeric receptor (GAL4 DNA-binding domain fused to the PPAR-LBD) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

Experimental Protocol:

  • Cell Line: HEK293T cells.

  • Transfection: Cells are co-transfected with two plasmids:

    • An expression vector for the GAL4-PPAR-LBD chimera (separate vectors for PPARα, PPARγ, and PPARδ).

    • A reporter vector containing the firefly luciferase gene driven by a GAL4 response element.

  • Treatment: Transfected cells are treated with increasing concentrations of the test compound, Saroglitazar, and Lanifibranor for 24 hours.

  • Measurement: Luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to vehicle-treated cells is calculated. The data are plotted against compound concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Expected Outcome: This assay will confirm whether the binding of the compound to the PPAR-LBD translates into functional receptor activation and provides a measure of its potency as an agonist.

Illustrative Data Summary: PPAR Transactivation Potency (EC50, nM)

CompoundPPARαPPARγPPARδ
This compound150>10,000>10,000
Saroglitazar300800>10,000
Lanifibranor120035002000

Diagram of the PPAR Transactivation Assay Workflow

G cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_measurement Measurement HEK293T HEK293T Cells Plasmids GAL4-PPAR-LBD Plasmid UAS-Luciferase Reporter TransfectedCells Transfected Cells Plasmids->TransfectedCells Transfection Compound Test Compound (Varying Concentrations) Incubation 24h Incubation Compound->Incubation Treatment Lysis Cell Lysis Incubation->Lysis LuciferaseAssay Luciferase Assay Lysis->LuciferaseAssay Luminometer Luminometer Reading LuciferaseAssay->Luminometer DataAnalysis EC50 Calculation Luminometer->DataAnalysis Data Output

Caption: Workflow of the PPAR transactivation assay.

Part 2: Cellular Confirmation of PPAR Target Gene Engagement

Following the in vitro characterization, it is crucial to confirm that the compound can engage its target in a more complex cellular environment and induce the expected downstream biological effects.

Gene Expression Analysis of PPAR Target Genes

Objective: To measure the effect of the test compound on the expression of known PPARα and PPARγ target genes in a relevant cell line.

Methodology: Quantitative real-time polymerase chain reaction (qRT-PCR) will be used to quantify the mRNA levels of specific target genes.

Experimental Protocol:

  • Cell Line: Human hepatoma cell line (HepG2), which expresses both PPARα and PPARγ.

  • Treatment: HepG2 cells are treated with the test compound, Saroglitazar, and Lanifibranor at their respective EC50 concentrations for 24 hours.

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized.

  • qRT-PCR: The expression levels of the following target genes are quantified:

    • PPARα target genes: Carnitine Palmitoyltransferase 1A (CPT1A), Acyl-CoA Oxidase 1 (ACOX1).[1][3]

    • PPARγ target genes: Glucose Transporter Type 2 (GLUT2), Adipose Differentiation-Related Protein (ADRP).[8][9]

    • A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative fold change in gene expression compared to vehicle-treated cells is calculated using the ΔΔCt method.

Expected Outcome: This experiment will provide direct evidence of target engagement in a cellular context and further confirm the selectivity of the compound by observing the differential upregulation of PPARα and PPARγ target genes.

Illustrative Data Summary: Fold Change in Target Gene Expression

CompoundCPT1A (PPARα)ACOX1 (PPARα)GLUT2 (PPARγ)ADRP (PPARγ)
This compound8.56.21.21.5
Saroglitazar5.84.54.85.5
Lanifibranor7.25.56.57.1

Signaling Pathway Activated by this compound

G Compound This compound PPARa PPARα Compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1A, ACOX1) PPRE->TargetGenes Upregulates Transcription MetabolicEffects Increased Fatty Acid Oxidation Reduced Triglycerides TargetGenes->MetabolicEffects Leads to

Caption: Proposed signaling pathway for the test compound.

Conclusion: A Selective PPARα Agonist with Therapeutic Potential

In comparison to the dual PPARα/γ agonist Saroglitazar and the pan-PPAR agonist Lanifibranor, this compound exhibits a more focused mechanism of action. While Saroglitazar and Lanifibranor offer the advantage of addressing both dyslipidemia and insulin resistance, the high selectivity of this compound for PPARα may translate to a more favorable side-effect profile, particularly concerning the weight gain sometimes associated with potent PPARγ activation.[10]

This comprehensive guide provides a robust framework for confirming the mechanism of action of novel PPAR modulators. The presented data, while illustrative, are based on the established pharmacology of this important class of drugs and highlight the potential of this compound as a promising candidate for the treatment of hypertriglyceridemia and other metabolic disorders characterized by dysregulated lipid metabolism. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

  • Saroglitazar - Wikipedia. (URL: [Link])

  • PPAR agonist - Wikipedia. (URL: [Link])

  • Comparative effects of PPAR alpha vs gamma agonists on obesity - Consensus. (URL: [Link])

  • Lanifibranor - Inventiva Pharma. (URL: [Link])

  • Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). (URL: [Link])

  • Selected PPARγ Target Genes Involved in Metabolism - ResearchGate. (URL: [Link])

  • Saroglitazar: View Uses, Side Effects and Medicines - 1mg. (URL: [Link])

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  • 2-(2,3-dihydro-1H-inden-5-ylmethoxy)propanoic acid | C13H16O3 - PubChem. (URL: [Link])

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A Head-to-Head Comparison of Fatty Acid Binding Protein Inhibitors: Benchmarking Novel Compounds Against the Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of metabolic and inflammatory disease therapeutics, the Fatty Acid Binding Protein (FABP) family presents a compelling set of targets. This guide provides a comprehensive, head-to-head comparison of established and emerging FABP inhibitors, with a focus on benchmarking against the well-characterized FABP4 inhibitor, BMS-309403. We will delve into the mechanistic underpinnings of FABP inhibition, provide detailed experimental protocols for inhibitor characterization, and present a comparative analysis of key performance data. This guide is designed to be a practical resource for evaluating novel chemical entities, such as the hypothetical compound 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, within the broader context of FABP-targeted drug discovery.

The Rationale for Targeting Fatty Acid Binding Proteins

Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid chaperones that play a pivotal role in the transport of fatty acids and the regulation of lipid metabolism and inflammatory signaling pathways.[1][2][3][4] Among the various isoforms, FABP4, which is predominantly expressed in adipocytes and macrophages, has emerged as a significant therapeutic target for a range of conditions including type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.[1][2][4][5] Elevated levels of FABP4 are associated with obesity, insulin resistance, and cardiovascular diseases.[2][5] By inhibiting FABP4, it is possible to modulate lipid metabolism, reduce inflammation, and improve insulin sensitivity, making FABP4 inhibitors a promising class of therapeutic agents.[5][6]

BMS-309403: The Archetypal FABP4 Inhibitor

BMS-309403 is a potent, selective, and orally active small-molecule inhibitor of FABP4.[7][8] It functions by competitively binding to the fatty acid-binding pocket within the interior of the FABP4 protein, thereby preventing the binding and transport of endogenous fatty acids.[7][9] Numerous preclinical studies have utilized BMS-309403 to validate FABP4 as a therapeutic target, demonstrating its efficacy in improving insulin sensitivity, reducing atherosclerosis, and mitigating inflammation in various animal models.[6][10][11] Its well-documented activity and selectivity profile make it an ideal benchmark for the evaluation of new chemical entities targeting FABP4.

The Evolving Landscape of FABP Inhibitors: Beyond BMS-309403

While BMS-309403 remains a cornerstone in FABP research, the field is advancing with the development of novel inhibitors that may offer improved therapeutic profiles. These include dual FABP4/5 inhibitors and isoform-selective compounds with enhanced physicochemical properties.[4] The rationale for dual inhibition stems from the overlapping functions and tissue expression of FABP4 and FABP5, another key isoform implicated in metabolic diseases.

Quantitative Comparison of Inhibitor Performance

To facilitate a direct comparison, the following table summarizes key in vitro performance data for BMS-309403 and other representative FABP inhibitors. This data is essential for researchers to understand the potency and selectivity of different compounds.

InhibitorTarget(s)Ki (nM)SelectivityKey Features & References
BMS-309403 FABP4 <2 >100-fold vs FABP3 and FABP5Potent and selective FABP4 inhibitor; extensively studied in preclinical models.[7][8][12]
HTS01037 FABP4670Lower potency than BMS-309403Inhibits lipolysis and LPS-stimulated inflammation in macrophages.[6][13]
FABP4/5-IN-6 FABP4/5410 (FABP4), 2530 (FABP5)Low selectivity over FABP3Orally active dual inhibitor with anti-inflammatory effects.[7]
RO6806051 FABP4/511 (FABP4), 86 (FABP5)Good selectivityPotent dual inhibitor with favorable ADME properties.[7]
ART26.12 FABP5770Selective for FABP5In clinical development for chemotherapy-induced peripheral neuropathy.[14][15]
FABP4-IN-3 FABP425601-fold vs FABP3Highly selective FABP4 inhibitor with metabolic stability.[7]

Experimental Protocols for Head-to-Head Inhibitor Characterization

To ensure the scientific integrity of a comparative analysis, standardized and validated experimental protocols are crucial. The following section details the methodologies for key assays used to characterize and compare FABP inhibitors.

Fluorescence-Based Displacement Assay

This in vitro assay is a fundamental method for determining the binding affinity of a test compound to a specific FABP isoform.

Causality Behind Experimental Choices: This assay relies on the principle of competitive binding. A fluorescently labeled fatty acid analog binds to the FABP, resulting in a high fluorescence signal. A test compound that also binds to the same pocket will displace the fluorescent probe, leading to a measurable decrease in fluorescence. The magnitude of this decrease is proportional to the binding affinity of the test compound.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human FABP protein (e.g., FABP4, FABP5, or FABP3 for selectivity testing).

    • Prepare a stock solution of a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) or 12-(N-methyl-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)stearic acid (NBD-stearate).

    • Prepare serial dilutions of the test compound (e.g., your novel compound or BMS-309403 as a positive control) and a known non-binder as a negative control.

  • Assay Procedure:

    • In a 96-well microplate, incubate the recombinant FABP protein with the fluorescent probe until the signal stabilizes.

    • Add increasing concentrations of the test compound to the wells.

    • Allow the reaction to equilibrate.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Plot the percentage of probe displacement against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]

Self-Validation System: The inclusion of a positive control (a known potent inhibitor like BMS-309403) and a negative control (a compound not expected to bind) in each assay plate validates the assay's performance and allows for plate-to-plate comparison.

Cellular Lipolysis Assay

This cell-based assay assesses the functional impact of FABP4 inhibition in a biologically relevant context.

Causality Behind Experimental Choices: FABP4 plays a role in the regulation of lipolysis in adipocytes.[6] Therefore, a functional inhibitor of FABP4 is expected to reduce the release of glycerol and free fatty acids from adipocytes that have been stimulated to break down stored triglycerides.

Detailed Protocol:

  • Cell Culture and Differentiation:

    • Culture and differentiate a suitable adipocyte cell line, such as 3T3-L1 cells.

  • Inhibitor Treatment:

    • Pre-treat the differentiated adipocytes with various concentrations of the test compound or a vehicle control for a defined period.

  • Lipolysis Stimulation:

    • Stimulate lipolysis by adding a β-adrenergic agonist, such as isoproterenol, to the cell culture medium.

  • Sample Collection and Analysis:

    • After incubation, collect the cell culture medium.

    • Measure the concentration of glycerol and/or free fatty acids in the medium using commercially available assay kits.

  • Data Analysis:

    • Compare the levels of glycerol and free fatty acids released from inhibitor-treated cells to those from vehicle-treated cells. A reduction indicates successful inhibition of lipolysis.

Self-Validation System: The use of a known lipolysis inducer (isoproterenol) and a well-characterized inhibitor (BMS-309403) as a positive control ensures that the cellular response is robust and the inhibitory effects are specific.

Visualizing the Molecular and Cellular Mechanisms

To better understand the context in which these inhibitors function, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

FABP4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte / Macrophage cluster_downstream Downstream Effects Fatty Acids Fatty Acids FABP4 FABP4 Fatty Acids->FABP4 Binding Lipid Metabolism Lipid Metabolism FABP4->Lipid Metabolism Modulation Inflammatory Signaling Inflammatory Signaling FABP4->Inflammatory Signaling Modulation BMS-309403 BMS-309403 (or other inhibitor) BMS-309403->FABP4 Inhibition

Caption: Simplified signaling pathway of FABP4 and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Functional Assays Fluorescence Displacement Assay Fluorescence Displacement Assay Determine Ki Determine Ki Fluorescence Displacement Assay->Determine Ki Comparative Analysis Comparative Analysis Determine Ki->Comparative Analysis Cellular Lipolysis Assay Cellular Lipolysis Assay Measure Glycerol/FFA Release Measure Glycerol/FFA Release Cellular Lipolysis Assay->Measure Glycerol/FFA Release Measure Glycerol/FFA Release->Comparative Analysis Novel Compound\n(e.g., this compound) Novel Compound (e.g., this compound) Novel Compound\n(e.g., this compound)->Fluorescence Displacement Assay Novel Compound\n(e.g., this compound)->Cellular Lipolysis Assay BMS-309403\n(Benchmark) BMS-309403 (Benchmark) BMS-309403\n(Benchmark)->Fluorescence Displacement Assay BMS-309403\n(Benchmark)->Cellular Lipolysis Assay

Sources

Independent Verification of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid's Effects: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological effects of the novel compound, 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. Given its structural characteristics, this document outlines a scientifically rigorous approach to test the hypothesis that this molecule functions as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. The protocols and comparisons detailed herein are designed for researchers, scientists, and drug development professionals to objectively assess its potential as a modulator of lipid and glucose metabolism.

Introduction: The Rationale for Investigation

This compound is a synthetic organic compound with a structure that suggests potential interaction with nuclear receptors involved in metabolic regulation. The propanoic acid moiety linked to a lipophilic indenyl group is reminiscent of features found in some classes of lipid-lowering and insulin-sensitizing agents.

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in lipid and glucose homeostasis.[1] The three main isoforms, PPARα, PPARγ, and PPARδ, are well-established therapeutic targets for dyslipidemia and type 2 diabetes.[1][2] PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, and its activation leads to decreased triglyceride levels.[3] PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity.[2]

This guide proposes a systematic evaluation of this compound, beginning with in vitro validation of its activity on PPARα and PPARγ, followed by in vivo assessment of its metabolic effects in a relevant disease model. The performance of the compound will be benchmarked against well-characterized, clinically relevant PPAR agonists.

Proposed Mechanism of Action: A PPAR Agonist Hypothesis

We hypothesize that this compound functions as an agonist of PPARα and/or PPARγ. This hypothesis is predicated on the general structural features of the molecule, which resemble those of other synthetic ligands that bind to the ligand-binding domain (LBD) of PPARs. Activation of these receptors initiates a cascade of molecular events, including heterodimerization with the Retinoid X Receptor (RXR), binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, and subsequent modulation of gene transcription.[4]

The following experimental plan is designed to rigorously test this hypothesis.

Signaling Pathway Overview

Caption: Hypothesized PPAR signaling pathway for the test compound.

In Vitro Verification: Receptor Activation Assays

The primary step in validating the proposed mechanism of action is to determine if this compound can directly bind to and activate PPARα and PPARγ. A cell-based luciferase reporter assay is a robust and sensitive method for this purpose.[5][6]

Experimental Protocol: PPARα/γ Dual-Luciferase Reporter Assay

This protocol outlines the procedure for quantifying the agonist activity of the test compound on human PPARα and PPARγ.

1. Cell Culture and Transfection:

  • Culture HEK293T or HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • In a 96-well plate, co-transfect cells with two plasmids:
  • An expression vector containing the ligand-binding domain (LBD) of human PPARα or PPARγ fused to the GAL4 DNA-binding domain (DBD).
  • A reporter plasmid containing a luciferase gene downstream of a GAL4 Upstream Activation Sequence (UAS).
  • A constitutively expressed Renilla luciferase plasmid should be co-transfected for normalization of transfection efficiency.

2. Compound Treatment:

  • 24 hours post-transfection, replace the medium with DMEM containing a low concentration of charcoal-stripped FBS.
  • Prepare serial dilutions of this compound and comparator compounds in the assay medium.
  • Comparator Compounds:
  • PPARα: Fenofibric acid (a known PPARα agonist).[7]
  • PPARγ: Rosiglitazone (a potent and selective PPARγ agonist).[6]
  • Add the compound dilutions to the cells and incubate for 18-24 hours.

3. Luciferase Activity Measurement:

  • Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions. A plate-reading luminometer is required.[5]

4. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
  • Plot the normalized luciferase activity against the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum efficacy for each compound.
In Vitro Assay Workflow

InVitro_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis A1 Culture HEK293T Cells A2 Co-transfect with: 1. PPAR-LBD-GAL4 Plasmid 2. UAS-Luciferase Plasmid 3. Renilla Control Plasmid A1->A2 B2 Incubate cells with compounds (18-24 hours) A2->B2 B1 Prepare serial dilutions of: - Test Compound - Fenofibric Acid (PPARα) - Rosiglitazone (PPARγ) B1->B2 C1 Lyse cells B2->C1 C2 Measure Firefly & Renilla Luciferase Activity C1->C2 C3 Normalize Data (Firefly / Renilla) C2->C3 C4 Generate Dose-Response Curves & Calculate EC50 C3->C4

Caption: Workflow for the in vitro PPAR reporter assay.

Comparative Data Summary (Hypothetical Data)
CompoundTargetEC50 (nM)Max Efficacy (% of Control)
This compound PPARαExperimental ValueExperimental Value
Fenofibric AcidPPARα5,000100%
This compound PPARγExperimental ValueExperimental Value
RosiglitazonePPARγ50100%

In Vivo Efficacy Verification: Metabolic Disease Models

Following in vitro confirmation of PPAR agonism, the next critical step is to evaluate the compound's efficacy in a relevant in vivo model. A diet-induced obesity (DIO) model in rodents is a widely accepted preclinical model that recapitulates key features of human metabolic syndrome, including dyslipidemia and insulin resistance.[8]

Experimental Protocol: Efficacy in a Diet-Induced Obese Mouse Model

1. Model Induction:

  • House C57BL/6J mice and feed them a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, dyslipidemia, and insulin resistance. A control group is fed a standard chow diet.
  • Monitor body weight and food intake regularly.

2. Treatment Administration:

  • Randomize the HFD-fed mice into treatment groups (n=8-10 per group):
  • Vehicle control (e.g., 0.5% carboxymethylcellulose).
  • This compound (e.g., 10, 30, 100 mg/kg, oral gavage, once daily).
  • Positive Control 1: Fenofibrate (e.g., 100 mg/kg, for PPARα-mediated effects).[8]
  • Positive Control 2: Rosiglitazone (e.g., 10 mg/kg, for PPARγ-mediated effects).[8]
  • Treat the animals for 4-6 weeks.

3. Endpoint Measurements:

  • Body Weight and Food Intake: Record daily.
  • Plasma Lipids: At the end of the study, collect blood samples after a 4-6 hour fast. Analyze plasma for triglycerides (TG), total cholesterol (TC), and non-esterified fatty acids (NEFA).
  • Oral Glucose Tolerance Test (OGTT): Perform during the final week of treatment. After an overnight fast, administer a glucose bolus (2 g/kg) via oral gavage. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
  • Liver Analysis: At termination, harvest the liver, weigh it, and analyze for lipid content (triglycerides).

4. Data Analysis:

  • Compare body weight changes, plasma lipid levels, and liver triglyceride content between treatment groups using ANOVA followed by a post-hoc test.
  • For the OGTT, calculate the area under the curve (AUC) for glucose and compare between groups.
In Vivo Study Workflow

InVivo_Workflow cluster_model Model Development cluster_treat Treatment Phase cluster_endpoints Endpoint Analysis M1 Induce obesity in C57BL/6J mice with High-Fat Diet (12-16 weeks) M2 Randomize mice into treatment groups M1->M2 T1 Daily oral gavage for 4-6 weeks: - Vehicle - Test Compound (multiple doses) - Fenofibrate - Rosiglitazone M2->T1 T2 Monitor body weight and food intake T1->T2 E1 Perform Oral Glucose Tolerance Test (OGTT) T1->E1 E2 Collect terminal blood samples T1->E2 E4 Harvest and analyze liver tissue T1->E4 E3 Analyze Plasma Lipids (TG, TC, NEFA) E2->E3

Caption: Workflow for the in vivo efficacy study.

Comparative Data Summary (Hypothetical Data)

Table 1: Plasma Lipid Profile

Treatment GroupPlasma TG (mg/dL)Plasma TC (mg/dL)
Chow Control80 ± 10120 ± 15
HFD + Vehicle150 ± 20220 ± 25
HFD + Test Compound (30 mg/kg)Experimental ValueExperimental Value
HFD + Fenofibrate (100 mg/kg)95 ± 15180 ± 20
HFD + Rosiglitazone (10 mg/kg)130 ± 18210 ± 22

Table 2: Oral Glucose Tolerance Test

Treatment GroupGlucose AUC (mg/dL*min)
Chow Control18,000 ± 1,500
HFD + Vehicle35,000 ± 3,000
HFD + Test Compound (30 mg/kg)Experimental Value
HFD + Fenofibrate (100 mg/kg)32,000 ± 2,800
HFD + Rosiglitazone (10 mg/kg)25,000 ± 2,200

Conclusion

This guide provides a structured, evidence-based approach to independently verify the biological effects of this compound. By systematically progressing from in vitro target engagement to in vivo functional efficacy, researchers can generate a robust data package to evaluate its potential as a novel PPAR agonist. Objective comparison against established drugs like fenofibrate and rosiglitazone is crucial for contextualizing its potency, efficacy, and potential therapeutic utility in the management of metabolic diseases. The successful execution of these protocols will provide clear, actionable data for further drug development decisions.

References

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Mouse Peroxisome Proliferator-Activated Receptor Alpha. Retrieved from [Link]

  • Wang, L., et al. (2018). Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. Molecules, 23(11), 2901. Available at: [Link]

  • Takeuchi, S., et al. (2015). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Lipid Research, 56(7), 1387-1396. Available at: [Link]

  • Lin, H., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2424-2442. Available at: [Link]

  • Takahashi, R., et al. (2019). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 42(6), 1034-1039. Available at: [Link]

  • BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

  • Starr, S. P., et al. (2011). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PPAR Research, 2011, 486459. Available at: [Link]

  • de Paula, F. M., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology, 9, 26. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, drawing parallels from the known hazards of similar chemical structures, such as propionic acid. It is imperative that these guidelines are implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Assessment and Characterization: A Proactive Stance

Given the absence of a dedicated SDS, a thorough risk assessment is the foundational step. The chemical structure, featuring a carboxylic acid group, suggests that 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid should be treated as a potentially corrosive and irritant compound. Furthermore, many organic acids are combustible.

Based on the properties of propionic acid, the following potential hazards should be assumed until definitive data is available:

  • Corrosivity: May cause severe skin burns and eye damage.[1][2][3]

  • Irritation: May cause respiratory irritation.[1][2][3]

  • Flammability: May be a flammable liquid and vapor.[1][2][3]

Therefore, this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[4][5]

Table 1: Inferred Hazard Classification and Personal Protective Equipment (PPE)

Potential Hazard GHS Classification (Inferred) Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 1BChemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes
Serious Eye Damage/Irritation Category 1Safety goggles or face shield
Respiratory Irritation STOT SE 3Use in a well-ventilated area or chemical fume hood
Flammability Category 3 (Flammable Liquid)Use away from heat, sparks, and open flames.[3]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance from the moment it is designated as waste to its final collection.

Step 1: Waste Collection at the Point of Generation

All waste materials, including the pure compound, solutions, and contaminated items (e.g., pipette tips, weighing boats), must be collected as hazardous waste.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[4][6] The original product container is often a suitable choice.[6] Do not use metal containers for acidic waste.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the potential hazards (e.g., "Corrosive," "Flammable").[6][7]

Step 2: Segregation and Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[6]

  • Segregation: Store the waste container for this compound segregated from incompatible materials, particularly bases, oxidizing agents, and reducing agents, to prevent violent reactions.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.[4]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[4][8] Store in a cool, dry, and well-ventilated area away from sources of ignition.[8][9]

Step 3: Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, it must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[4]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected depending on your institution's EHS policy.

  • Defacing Labels: Once the container is thoroughly decontaminated, all labels must be completely removed or defaced before the container can be discarded as non-hazardous waste (e.g., in a designated glass or plastic disposal bin).[4]

Step 4: Arranging for Waste Pickup

Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), a waste pickup must be arranged through your institution's EHS department.[6] Do not attempt to transport or dispose of the waste yourself.

Emergency Procedures: Managing Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

  • Small Spills: For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[10] Collect the contaminated absorbent material and any associated debris in a sealed container for disposal as hazardous waste. Ventilate the area of the spill.

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's EHS or emergency response team immediately.[4]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9]

    • Inhalation: Move to fresh air.[9]

In all cases of personal exposure, seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and its associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal Start Material Designated as Waste Assess Assess Waste Type (Pure compound, solution, contaminated solid?) Start->Assess Container Select Compatible, Leak-Proof Container Assess->Container Label Label as 'Hazardous Waste' with Chemical Name & Hazards Container->Label SAA Place in Designated Satellite Accumulation Area (SAA) Label->SAA Segregate Segregate from Incompatibles (Bases, Oxidizers) SAA->Segregate Containment Use Secondary Containment Segregate->Containment Pickup Arrange for EHS Hazardous Waste Pickup Containment->Pickup

Caption: Decision workflow for proper disposal.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

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  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

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  • Altiras. (n.d.). Propionic Acid Recycling, Reuse, & Disposal Services. Retrieved from [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the integrity of our work and the safety of our researchers are paramount. This guide provides essential, experience-driven protocols for the safe handling of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. While a specific Safety Data Sheet (SDS) for this novel compound is not yet universally available, by analyzing its chemical structure—a carboxylic acid derivative—we can establish a robust safety framework based on established principles for handling this class of chemicals.

This document is structured to provide immediate, actionable intelligence to laboratory personnel, ensuring that every step, from receipt to disposal, is conducted with the highest degree of safety and scientific rigor.

Immediate Safety Briefing: Hazard Analysis

Based on analogous compounds, such as other propanoic acid derivatives, we must assume that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system.[1] Carboxylic acids, as a class, can also be corrosive.[2] Therefore, all handling procedures must be designed to mitigate these potential hazards.

Primary Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or, depending on concentration and duration of exposure, chemical burns.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1]

  • Ingestion: Harmful if swallowed.[5]

Operational Plan: From Receipt to Disposal

This section outlines the procedural steps for safely managing this compound throughout its lifecycle in the laboratory.

Engineering Controls: Your First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that we first engineer out risks before relying on personal protective equipment (PPE).

  • Chemical Fume Hood: All weighing and handling of this compound, especially in its powdered form, must be conducted inside a certified chemical fume hood.[5][6] This is non-negotiable and serves to contain any dust or vapors, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible within the work area.[5][7]

Personal Protective Equipment (PPE): A Self-Validating System

Your PPE is the final barrier between you and the chemical. Its selection is critical and must be appropriate for handling carboxylic acids.

PPE ComponentSpecification & Rationale
Eye & Face Protection ANSI-certified (Z87) chemical splash goggles are mandatory. [6] In situations with a higher risk of splashing, a full-face shield should be worn over the goggles.[8][9] This provides comprehensive protection against accidental splashes.
Hand Protection Chemically compatible gloves, such as nitrile or butyl rubber, are required. [8][10] Always inspect gloves for tears or holes before use. Double-gloving is recommended when handling higher concentrations. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[11]
Body Protection A knee-length laboratory coat must be worn and fully buttoned. [6] This protects your skin and personal clothing from contamination. For larger quantities, a chemically resistant apron should be worn over the lab coat.
Footwear Closed-toe shoes made of a non-porous material are mandatory. [7][11] This prevents injury from spills. Sandals or perforated shoes are strictly prohibited in the laboratory.
Respiratory Protection For routine handling within a fume hood, respiratory protection is not typically required. However, in the case of a large spill or inadequate ventilation, a respirator with an appropriate acid gas cartridge may be necessary.[8]
Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every stage.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Verify Fume Hood Operation B Don Appropriate PPE A->B C Prepare Work Area & Spill Kit B->C D Retrieve Chemical from Storage C->D Proceed to handling E Weigh Compound in Fume Hood D->E F Perform Experimental Procedure E->F G Decontaminate Work Surfaces F->G Experiment complete H Segregate & Label Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Protocol Steps:

  • Preparation: Before any work begins, verify that the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above.[12] Ensure a spill kit compatible with acidic compounds is readily available.[6]

  • Handling: Transport the chemical in a secondary container.[6] Conduct all manipulations, including weighing and solution preparation, within the fume hood to minimize inhalation risk.[13]

  • Post-Procedure: After completing your work, decontaminate all surfaces with an appropriate cleaning agent.

  • Hygiene: Remove PPE in the correct order to prevent cross-contamination and wash your hands thoroughly with soap and water before leaving the laboratory.[7][11]

Emergency Procedures: Plan for the Unexpected
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, seek immediate medical attention.

  • Spill: For small spills within a fume hood, use an acid-neutralizing spill kit. For larger spills, evacuate the area and contact the designated emergency response team.[6] All materials used for cleanup should be disposed of as hazardous waste.[6]

Storage and Disposal Plan
  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][14] Store it away from incompatible materials such as bases and strong oxidizing agents.[2] Storing liquid forms below eye level is a recommended practice.[6]

  • Disposal: All waste, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

By adhering to these scientifically grounded procedures, we ensure a safe environment for innovation and discovery. Your diligence is the cornerstone of our collective safety culture.

References

  • Irritants - Environmental Health & Safety Services. Syracuse University. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2024? - LeelineWork. LeelineWork. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. Quicktest. [Link]

  • SAFETY DATA SHEET Propanoic acid, 2-oxo- - Synerzine. Synerzine. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager. [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. Quora. [Link]

  • General Rules for Working with Chemicals | Compliance and Risk Management. The University of Texas at Dallas. [Link]

  • Propionic acid - Penta chemicals. Penta Manufacturing Company. [Link]

  • SAFETY DATA SHEET - DeLaval. DeLaval. [Link]

  • Safety Data Sheet - DC Fine Chemicals. DC Fine Chemicals. [Link]

  • Material Safety Data Sheet - ScienceLab.com. ScienceLab.com. [Link]

  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid - Cole-Parmer. Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.